molecular formula C13H17BrN2S B1286076 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide CAS No. 1049753-53-8

4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B1286076
CAS No.: 1049753-53-8
M. Wt: 313.26 g/mol
InChI Key: UOUDCOCXSZAVNE-UHFFFAOYSA-N
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Description

The 1,3-thiazole ring is a privileged scaffold in modern medicinal chemistry, valued for its versatile pharmacological profile and presence in several therapeutically active agents . The mesoionic nature of the thiazole core allows derivatives to readily cross biological membranes and interact with diverse biological targets and enzymes . This makes thiazole-containing compounds prominent in the discovery and development of drugs with anticancer, antimicrobial, antiviral, and central nervous system activities . Compounds based on the 1,3-thiazole structure have demonstrated potent biological effects by acting as enzyme inhibitors and receptor modulators, with mechanisms that include the inhibition of kinases, histone deacetylases (HDAC), and topoisomerase II, leading to outcomes such as cell cycle arrest and apoptosis . Specifically, 2-aminothiazole derivatives are recognized as key pharmacophores in research for treating neurodegenerative diseases and cancer . As a research chemical, 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide serves as a valuable synthon and building block for the design and synthesis of novel bioactive molecules. Its structure, featuring a hydrophobic butylphenyl group, can be optimized to influence the compound's electronic properties and binding affinity, making it a compound of significant interest in hit-to-lead optimization and structure-activity relationship (SAR) studies within drug discovery programs. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-butylphenyl)-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S.BrH/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12;/h5-9H,2-4H2,1H3,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUDCOCXSZAVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Butylphenyl)-1,3-thiazol-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(4-butylphenyl)-1,3-thiazol-2-amine hydrobromide, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a robust and versatile method for the formation of the thiazole ring. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for the two-stage synthesis, which involves the initial α-bromination of a substituted acetophenone followed by a cyclocondensation reaction with thiourea. The information presented herein is intended for researchers, scientists, and drug development professionals, providing them with the necessary technical insights for the successful laboratory-scale preparation of this compound.

Introduction and Strategic Overview

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, this compound, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is a classic example of heterocyclic chemistry, relying on the Hantzsch thiazole synthesis, a method first described in the late 19th century that remains a cornerstone of modern organic synthesis.

The overall synthetic strategy is a two-step process, as illustrated below. This approach is favored for its high efficiency and the ready availability of the starting materials.

Synthesis_Overview start 4'-Butylacetophenone intermediate 2-Bromo-1-(4-butylphenyl)ethan-1-one start->intermediate Step 1: α-Bromination final_product 4-(4-Butylphenyl)-1,3-thiazol-2-amine Hydrobromide intermediate->final_product Step 2: Hantzsch Thiazole Synthesis

Figure 1: Overall two-step synthesis pathway for this compound.

This guide will first delve into the mechanistic details and experimental execution of the α-bromination of 4'-butylacetophenone. Subsequently, it will provide a thorough examination of the Hantzsch cyclocondensation to yield the target 2-aminothiazole hydrobromide.

Step 1: α-Bromination of 4'-Butylacetophenone

The initial step in the synthesis is the selective halogenation of the α-carbon of 4'-butylacetophenone to produce the key intermediate, 2-bromo-1-(4-butylphenyl)ethan-1-one. This reaction is a classic example of an acid-catalyzed α-halogenation of a ketone.

Mechanistic Rationale

The acid-catalyzed α-bromination of ketones proceeds through an enol intermediate. The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that the rate-determining step is the formation of the enol.

Bromination_Mechanism cluster_0 Mechanism of α-Bromination ketone 4'-Butylacetophenone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ enol Enol Intermediate protonated_ketone->enol - H+ (rate-determining) brominated_product 2-Bromo-1-(4-butylphenyl)ethan-1-one enol->brominated_product + Br2 - HBr

Figure 2: Simplified mechanism of the acid-catalyzed α-bromination of 4'-butylacetophenone.

The choice of solvent is crucial in this step. Acetic acid is a common solvent as it can also act as the acid catalyst. Methanol is another suitable solvent, often with the addition of a catalytic amount of a strong acid like HBr or HCl. Temperature control is critical to prevent side reactions, such as multiple halogenations or aromatic bromination, although the latter is less likely with the deactivating acetyl group on the aromatic ring.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-butylphenyl)ethan-1-one

This protocol is based on established methods for the α-bromination of substituted acetophenones.

Materials:

  • 4'-Butylacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice

  • Water

  • Sodium bisulfite solution (5% w/v)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes or ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-butylacetophenone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • If the bromine color persists, add a 5% sodium bisulfite solution dropwise until the color disappears.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-bromo-1-(4-butylphenyl)ethan-1-one by recrystallization from a suitable solvent system such as hexanes or ethanol.

Self-Validation: The purity of the intermediate can be assessed by thin-layer chromatography (TLC), melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR).

Step 2: Hantzsch Thiazole Synthesis

The second and final stage of the synthesis is the Hantzsch reaction, which involves the cyclocondensation of the α-bromoketone intermediate with thiourea to form the desired 2-aminothiazole ring. The initial product isolated from this reaction is the hydrobromide salt.

Mechanistic Rationale

The Hantzsch thiazole synthesis is a robust and high-yielding reaction. The mechanism involves an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the bromoketone (an SN2 reaction). This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring.

Hantzsch_Mechanism cluster_1 Mechanism of Hantzsch Thiazole Synthesis bromoketone 2-Bromo-1-(4-butylphenyl)ethan-1-one intermediate1 S-Alkylated Intermediate bromoketone->intermediate1 + Thiourea (SN2) thiourea Thiourea cyclized_intermediate Cyclized Intermediate intermediate1->cyclized_intermediate Intramolecular Cyclization final_product 4-(4-Butylphenyl)-1,3-thiazol-2-amine Hydrobromide cyclized_intermediate->final_product - H2O

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] This guide provides an in-depth characterization of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide, a representative member of this class. We delve into its fundamental physicochemical properties, analytical characterization, and the underlying scientific principles that govern these assessments. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for applications ranging from early-stage discovery to formulation development. We emphasize not just the methods, but the causality behind our experimental choices, ensuring a trustworthy and reproducible framework for analysis.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is an organic salt composed of a protonated aminothiazole core, a lipophilic butylphenyl substituent, and a bromide counter-ion.

The key structural features include:

  • Aromatic Phenyl Ring: Substituted at the para-position, influencing electronic properties and providing a scaffold for potential intermolecular interactions (e.g., π-π stacking).

  • n-Butyl Group: A flexible, nonpolar aliphatic chain that significantly increases the molecule's lipophilicity, a critical factor for membrane permeability.

  • 2-Aminothiazole Ring: A heterocyclic system that is a common pharmacophore. The exocyclic amine is basic and is protonated in the hydrobromide salt, enhancing aqueous solubility. Thiazoles are known to act as ligands in various biological systems.[1]

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 4-(4-butylphenyl)-1,3-thiazol-2-amine;hydrobromide[1]
CAS Number 1049753-53-8[1][2]
Molecular Formula C₁₃H₁₇BrN₂S[1][3]
Molecular Weight 313.26 g/mol [1][3]


Synthesis and Purification Pathway

The most direct and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . This approach provides a reliable and scalable route to the parent amine, which can then be converted to the hydrobromide salt. Understanding this pathway is critical for anticipating potential process-related impurities, such as unreacted starting materials or cyclization byproducts.

The synthesis proceeds in two logical steps:

  • Ring Formation: Condensation of an α-haloketone (2-bromo-1-(4-butylphenyl)ethan-1-one) with thiourea. The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole free base.

  • Salt Formation: The isolated free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrobromic acid to precipitate the thermodynamically stable hydrobromide salt, which often exhibits improved crystallinity and handling properties compared to the free base.

Synthesis_Workflow Reactant1 2-Bromo-1-(4-butylphenyl)ethan-1-one Process1 Hantzsch Cyclization (e.g., Ethanol, Reflux) Reactant1->Process1 Reactant2 Thiourea Reactant2->Process1 Intermediate 4-(4-Butylphenyl)-1,3-thiazol-2-amine (Free Base) Process1->Intermediate Process2 Salt Formation (HBr, Isopropanol) Intermediate->Process2 Product 4-(4-Butylphenyl)-1,3-thiazol-2-amine HBr (Final Product) Process2->Product

Fig. 1: Hantzsch Synthesis and Salt Formation Workflow

Core Physicochemical Properties

The physicochemical profile of an active pharmaceutical ingredient (API) dictates its behavior from formulation to its site of action. The following properties are fundamental for the characterization of this compound.

Table 2: Summary of Physicochemical Properties

PropertyExpected Value / StateSignificance
Physical Appearance Off-white to pale yellow solidBasic quality control check
Solubility Soluble in methanol, ethanol; Sparingly soluble in water; Insoluble in nonpolar solventsImpacts formulation, bioavailability, and purification
Melting Point (M.p.) To be determined experimentally; expected >150 °CIndicator of purity and solid-state stability
pKa To be determined experimentallyGoverns ionization state at physiological pH, affecting absorption and distribution
LogD at pH 7.4 To be determined experimentallyMeasures effective lipophilicity, predicting membrane permeability
Solubility Profile

Causality: The molecule possesses both a large, nonpolar butylphenyl group and an ionizable aminothiazole hydrobromide moiety. This amphipathic nature dictates its solubility. The ionic hydrobromide portion favors dissolution in polar protic solvents, while the butylphenyl tail limits aqueous solubility and promotes solubility in less polar organic solvents. A related compound, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, is noted for its limited water solubility.[4]

Experimental Protocol: Shake-Flask Solubility Determination (ICH Q6A)

  • Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of a test solvent (e.g., Water, pH 7.4 Buffer, Methanol, Dichloromethane).

  • Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A self-validating system confirms equilibrium by taking measurements at multiple time points (e.g., 18, 24, and 30 hours) to ensure the concentration has plateaued.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.2).

  • Reporting: Express solubility in units of mg/mL.

Melting Point and Thermal Stability

Causality: The melting point of a crystalline solid is a sensitive indicator of its identity and purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. Thermal analysis by DSC and TGA provides a comprehensive view of the compound's behavior upon heating.

Experimental Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • DSC Analysis:

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic event.

  • TGA Analysis:

    • Place a separate 5-10 mg sample onto the TGA balance.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under nitrogen.

    • Record the mass loss as a function of temperature to identify decomposition points.

Analytical Characterization and Quality Control

A suite of analytical techniques is required to confirm the structure, identity, and purity of the synthesized compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Accurate Weighing & Solubilization in Diluent HPLC HPLC-UV (Purity & Assay) Prep->HPLC MS LC-MS (Mass Verification) Prep->MS NMR NMR Spectroscopy (Structure ID) Prep->NMR FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Purity Purity Assessment (% Area Normalization) HPLC->Purity Identity Identity Confirmation MS->Identity Structure Structural Confirmation NMR->Structure FTIR->Structure Final_Report Final_Report Purity->Final_Report Certificate of Analysis Structure->Final_Report Certificate of Analysis Identity->Final_Report Certificate of Analysis

Fig. 2: Comprehensive Analytical Workflow for Compound Characterization
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides unambiguous structural confirmation.

    • ¹H NMR (DMSO-d₆, 500 MHz): Expected signals include: multiplets in the aromatic region (~7.0-8.0 ppm) for the phenyl protons, a singlet for the C5-proton of the thiazole ring, distinct signals for the four methylene and methyl groups of the butyl chain, and a broad singlet for the exchangeable amine protons (NH₂). The integration of these signals must correspond to the number of protons in the structure.

    • ¹³C NMR (DMSO-d₆, 125 MHz): Expected signals include those for the thiazole ring carbons (with C2 being the most downfield), aromatic carbons, and the aliphatic carbons of the butyl chain. Spectral data for similar thiazole derivatives can be used as a reference for chemical shift assignments.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups.

    • Expected Peaks: N-H stretching (primary amine) around 3450-3250 cm⁻¹, aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (~2950 cm⁻¹), C=N stretching of the thiazole ring (~1620 cm⁻¹), and aromatic C=C stretching (~1580 cm⁻¹).[7]

  • Mass Spectrometry (MS): Confirms the molecular weight.

    • Method: Electrospray Ionization (ESI) in positive mode is ideal.

    • Expected Ion: The analysis should show a prominent protonated molecular ion [M+H]⁺ corresponding to the free base (C₁₃H₁₆N₂S) at an m/z of approximately 233.11. The isotopic pattern should be consistent with the presence of one sulfur atom. A predicted collision cross-section for the [M+H]⁺ ion of a similar tert-butyl analog is 153.1 Ų.[8]

Chromatographic Purity Assessment

Causality: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. The nonpolar butylphenyl group provides strong retention on a C18 stationary phase. An acidic mobile phase modifier (e.g., formic acid) is used to protonate the basic amine, ensuring a single ionic species is analyzed, which results in sharp, symmetrical peaks.

Experimental Protocol: Validated RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

Self-Validation System:

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time must be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5. This ensures the chromatographic system is performing correctly.

  • Specificity: A blank (diluent) injection should show no interfering peaks at the retention time of the main analyte.

  • Purity Calculation: Purity is determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks detected.

Conclusion

This guide has outlined a comprehensive framework for the characterization of this compound. By applying the described synthetic and analytical methodologies, researchers can ensure the quality, identity, and purity of their material. The detailed physicochemical data generated through these protocols are essential prerequisites for any further investigation, including formulation development, in-vitro biological screening, and advanced drug discovery efforts. The principles and workflows detailed herein are not only applicable to this specific molecule but also serve as a robust template for the characterization of other novel 2-aminothiazole derivatives.

References

  • Al-Ostath, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Biointerface Research in Applied Chemistry. Available from: [Link]

  • PubChem. 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. Available from: [Link]

  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

  • PubChem. 4-(3-Bromophenyl)-1,3-thiazol-2-amine. Available from: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available from: [Link]

  • PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Available from: [Link]

  • National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: https://www.researchgate.
  • ResearchGate. Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available from: [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]

Sources

4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes findings from structurally analogous thiazole derivatives to postulate a primary hypothesis centered on the inhibition of Histone Acetyltransferases (HATs). We provide a comprehensive framework for the experimental validation of this hypothesis, including detailed protocols for target identification and validation, analysis of downstream signaling pathways, and robust data presentation formats. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-aminothiazole moiety, in particular, is a common feature in molecules with therapeutic potential. The subject of this guide, this compound, is a novel compound whose specific mechanism of action has not yet been elucidated. The presence of a butylphenyl group suggests potential for hydrophobic interactions within a target protein's binding pocket. This guide puts forth a well-reasoned, hypothetical mechanism of action and a detailed roadmap for its experimental verification.

A Proposed Mechanism of Action: Inhibition of Histone Acetyltransferases (HATs)

Based on the established activities of similar thiazole-containing compounds, we hypothesize that this compound functions as an inhibitor of Histone Acetyltransferases (HATs).[3] HATs are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. Dysregulation of HAT activity is implicated in various diseases, including cancer and inflammatory disorders.

The inhibition of HATs by this compound could lead to a downstream cascade of cellular events, including the repression of oncogenes or pro-inflammatory genes. This proposed mechanism provides a solid foundation for a structured investigation into the compound's biological activity.

Alternative Hypotheses

While HAT inhibition is our primary hypothesis, the versatile thiazole scaffold suggests other potential mechanisms. These include:

  • Cyclooxygenase (COX) Inhibition: Some thiazole derivatives have shown anti-inflammatory activity through the inhibition of COX enzymes, which are key to prostaglandin synthesis.[4]

  • Antimicrobial Activity: The 2-aminothiazole core is present in numerous compounds with demonstrated antibacterial and antifungal properties.[1][2]

  • Monoamine Oxidase (MAO) Inhibition: Certain thiazolylhydrazone derivatives have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), suggesting a potential role in neurodegenerative diseases.[5]

Core Target Identification and Validation Workflow

A systematic approach is required to validate the hypothesis that this compound is a HAT inhibitor. The following workflow outlines the key experimental stages.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Primary Screening: Broad-spectrum HAT Assay B Dose-Response Analysis: Determine IC50 Value A->B C Selectivity Profiling: Test against a panel of HAT subtypes (e.g., p300/CBP, GCN5) B->C D Histone Acetylation Assay: Western Blot for acetylated histones (e.g., H3K9ac, H3K27ac) C->D Confirmation in Cellular Context E Target Engagement Assay: Cellular Thermal Shift Assay (CETSA) D->E F Gene Expression Analysis: qPCR or RNA-seq for downstream gene regulation E->F

Caption: A logical workflow for the identification and validation of a HAT inhibitor.

Downstream Signaling Pathway of HAT Inhibition

The inhibition of HATs by this compound would have profound effects on gene expression. The proposed signaling cascade is illustrated below.

G Compound 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide HAT Histone Acetyltransferase (HAT) Compound->HAT Inhibition AcetylatedHistones Acetylated Histones HAT->AcetylatedHistones Acetylation Histones Histone Proteins Histones->AcetylatedHistones Chromatin Closed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylCoA Acetyl-CoA AcetylCoA->AcetylatedHistones OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., cell cycle arrest, apoptosis) OpenChromatin->GeneExpression

Caption: Proposed signaling pathway of HAT inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed mechanism of action.

In Vitro HAT Inhibitor Screening Assay

Objective: To determine if this compound inhibits HAT activity in a cell-free system.

Materials:

  • Recombinant human HAT enzyme (e.g., p300/CBP, GCN5)

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound

  • HAT assay buffer

  • Developer solution (specific to the detection method, e.g., fluorescent or colorimetric)

  • 96-well microplate

Procedure:

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the HAT assay buffer, the histone peptide substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the HAT enzyme and Acetyl-CoA to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the developer solution according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Western Blot for Histone Acetylation

Objective: To assess the effect of this compound on histone acetylation levels in cultured cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known HAT dependency)

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to ~80% confluency and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them to extract total protein.

  • Quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

  • Quantify the band intensities to determine the relative change in histone acetylation.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound against a Panel of HATs

HAT SubtypeIC50 (µM)
p3005.2
CBP8.1
GCN515.7
PCAF> 50

Table 2: Hypothetical Quantification of Histone H3 Acetylation from Western Blot

Treatment Concentration (µM)Relative Acetyl-H3/Total-H3 Ratio
0 (Vehicle)1.00
10.78
50.45
100.21

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, this guide provides a robust, hypothesis-driven framework for its investigation. The proposed mechanism, centered on the inhibition of Histone Acetyltransferases, is grounded in the known biological activities of structurally related thiazole derivatives.[3] The detailed experimental workflows and protocols outlined herein offer a clear path for researchers to elucidate the molecular targets and downstream signaling effects of this promising compound, thereby paving the way for its potential development as a novel therapeutic agent.

References

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The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to its Diverse Biological Activities for Researchers and Drug Development Professionals

Executive Summary

The 2-aminothiazole (2-AT) core is a quintessential "privileged structure" in medicinal chemistry, serving as the foundational framework for a remarkable array of biologically active compounds.[1][2][3] Its inherent structural features—a hydrogen bond donor/acceptor system, rigid planarity, and capacity for diverse substitutions—make it an ideal scaffold for interacting with a multitude of biological targets. This versatility is evidenced by its presence in numerous clinically successful drugs, including the anticancer agents Dasatinib and Alpelisib, the third-generation cephalosporin antibiotic Cefdinir, and the H2 receptor antagonist Famotidine.[4][5][6] This guide provides a comprehensive exploration of the key biological activities of 2-aminothiazole derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing field-proven insights with technical accuracy, this document aims to equip researchers and drug development professionals with the foundational knowledge required to harness the full therapeutic potential of this remarkable heterocyclic scaffold.

Foundational Chemistry: The Hantzsch Synthesis

The predominant and most classical method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[7][8] This robust and versatile reaction provides a direct route to the scaffold, allowing for the introduction of diverse substituents.

The causality behind this choice of synthesis lies in its efficiency and the ready availability of starting materials. The core mechanism involves the condensation reaction between an α-haloketone and a thiourea derivative.[9][10] The nucleophilic sulfur of the thiourea attacks the electrophilic carbon of the α-haloketone, initiating a sequence of intramolecular cyclization and dehydration steps to yield the final 2-aminothiazole ring. This straightforward pathway allows medicinal chemists to systematically modify the C-4 and C-5 positions (derived from the α-haloketone) and the N-2 position (derived from the substituted thiourea) to explore structure-activity relationships (SAR).

Hantzsch_Synthesis reagents α-Haloketone + Substituted Thiourea intermediate Cyclization Intermediate reagents->intermediate Condensation product 2-Aminothiazole Derivative intermediate->product Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Anticancer Activity: Targeting Malignant Proliferation

The 2-aminothiazole scaffold is a cornerstone in the development of modern anticancer therapeutics.[4][11] Derivatives have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4][12] This activity stems from their ability to target key proteins involved in cancer cell proliferation and survival.

A prime example is Dasatinib , a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, which is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[4] The 2-aminothiazole moiety in Dasatinib is crucial for its binding to the ATP pocket of the target kinases. Other derivatives have been shown to inhibit different targets, such as the Hec1/Nek2 proteins, which are critical for mitotic progression, highlighting the scaffold's versatility in anticancer drug design.[13]

Data Presentation: In Vitro Cytotoxicity of 2-Aminothiazole Derivatives

The following table summarizes the cytotoxic potential of various 2-aminothiazole derivatives, quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values.

Compound/Derivative IDCancer Cell LineIC₅₀ / GI₅₀ ValueReference
DasatinibK562 (Leukemia)< 1 nM[4]
AlpelisibBreast Cancer LinesVaries (PI3Kα inhibitor)[4]
Compound 20H1299 (Lung Cancer)4.89 µM[12]
Compound 20SHG-44 (Glioma)4.03 µM[12][14]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI₅₀)[15]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI₅₀)[15]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[15]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a self-validating system for assessing the anti-proliferative effect of a test compound on cancer cell lines.

Objective: To determine the IC₅₀ value of a 2-aminothiazole derivative.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The absorbance of this colored solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The choice of incubation time is critical; it must be long enough to allow the compound to exert its effect but not so long that the control cells become over-confluent.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this period, only viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Binds & Activates Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation Promotes Dasatinib 2-Aminothiazole Inhibitor (e.g., Dasatinib) Dasatinib->Receptor Inhibits Dasatinib->Kinase_Cascade Inhibits

Caption: Inhibition of a growth factor signaling pathway by a 2-AT kinase inhibitor.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[16] 2-Aminothiazole derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[17][18][19]

Their mechanism of action can be diverse. For instance, some derivatives are thought to inhibit UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial peptidoglycan synthesis pathway.[18] In fungi, the proposed target is often lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[18] The potent activity of some derivatives against Mycobacterium tuberculosis has made this scaffold a significant area of interest in the development of new anti-tubercular drugs.[9][20]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Antimicrobial Derivatives

The following table summarizes the MIC values, which represent the lowest concentration of a compound that visibly inhibits microbial growth.

Compound/Derivative IDTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[21]
Piperazinyl derivative (121d)Escherichia coli8[21]
Thiazolyl-thiourea (124)Staphylococcus epidermidis4 - 16[21]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[21]
Thiourea derivative (9)Gram-positive cocci2 - 32[21]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a 2-aminothiazole derivative that inhibits the growth of a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed after a defined incubation period by observing turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the test organism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm medium sterility.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The result can be confirmed by reading the optical density (OD) at 600 nm.

Antimicrobial_Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound_Library 2-AT Derivative Library MIC_Assay Broth Microdilution (MIC Determination) Compound_Library->MIC_Assay Hit_Compounds Active 'Hits' (Low MIC) MIC_Assay->Hit_Compounds Toxicity_Assay Cytotoxicity Assay (e.g., on HepG2 cells) Hit_Compounds->Toxicity_Assay Lead_Candidate Lead Candidate (Potent & Non-toxic) Toxicity_Assay->Lead_Candidate SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Candidate->SAR_Studies SAR_Studies->Compound_Library Refine & Resynthesize

Caption: Workflow for antimicrobial drug discovery using 2-AT derivatives.

Anti-inflammatory and Neuroprotective Activities

Anti-inflammatory Potential

Chronic inflammation is a key pathological feature of numerous diseases. 2-Aminothiazole derivatives have emerged as potent anti-inflammatory agents by modulating key inflammatory pathways.[1][2] Studies have shown that these compounds can inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators such as nitric oxide (NO) and prostaglandins.[22][23] By suppressing these pathways, 2-aminothiazole derivatives can reduce the inflammatory response, offering therapeutic potential for conditions like arthritis and other inflammatory disorders.[24]

Neuroprotective Effects

The application of 2-aminothiazoles extends to the complex field of neurodegenerative diseases.[25] Certain derivatives have shown remarkable neuroprotective activity in models of Alzheimer's disease by counteracting tau-induced neuronal toxicity.[25] Others have demonstrated protective effects against glutamate-induced excitotoxicity and cisplatin-induced neurotoxicity in neuronal cultures.[26][27] The mechanism often involves the modulation of neuronal receptors, such as AMPA receptors, or the activation of cellular stress response pathways.[27] This emerging area of research positions 2-aminothiazoles as promising leads for developing treatments for Alzheimer's, Parkinson's, and other debilitating neurological conditions.[28]

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

Objective: To quantify the inhibitory effect of a 2-aminothiazole derivative on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in aqueous solution. The Griess assay is a colorimetric method that detects the presence of nitrite. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, colored azo compound that absorbs at 540 nm.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 2-aminothiazole compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% NED in water.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Structure-Activity Relationship (SAR): A Chemist's Guide

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Understanding these Structure-Activity Relationships (SAR) is critical for rational drug design and lead optimization.

  • N-2 Position (Amino Group): This position is a key vector for modification. Acylation of the amino group, particularly with substituted benzoyl groups, has been shown to dramatically increase antitubercular activity.[9] The amide linkage is often crucial, as its removal or inversion can lead to a significant loss of potency.[9]

  • C-4 Position: Substitutions at this position significantly impact activity. For example, a 2-pyridyl moiety at C-4 is a strict requirement for the potency of certain antitubercular agents.[9] In anticancer derivatives, bulky aromatic or heterocyclic groups at this position often enhance cytotoxic effects.[12]

  • C-5 Position: Introduction of substituents at the C-5 position can modulate selectivity and potency. In iNOS inhibitors, appropriately sized alkyl groups at C-5 improve both inhibitory activity and selectivity.[22] However, bulky or hydrophilic groups at this position can also abolish activity, indicating a sensitive steric and electronic balance.[22]

Sources

A Strategic Guide to Investigating 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide: Potential Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This guide focuses on a specific, likely novel derivative, 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide . While direct literature on this exact molecule is scarce, its structural components—a 4-aryl-1,3-thiazol-2-amine core—strongly suggest a rich potential for therapeutic applications. This document serves as an in-depth technical guide for researchers initiating an investigation into this compound. It outlines a logical, tiered approach to elucidating its biological activities, beginning with broad-spectrum screening and progressing to detailed mechanistic studies, with a primary focus on its high-probability potential as a kinase inhibitor for oncology applications.

Foundational Rationale: The Power of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a versatile pharmacophore integral to numerous drugs, including the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[5][6][7] Its significance stems from its ability to act as a bioisostere for various functional groups and its capacity to form crucial hydrogen bond interactions with biological targets, most notably the hinge region of the ATP-binding site in protein kinases.[1] The core structure of 4-(4-Butylphenyl)-1,3-thiazol-2-amine features a phenyl group at the 4-position, a common feature in many bioactive thiazoles, and a butyl substituent that adds lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.[4]

Based on extensive data from analogous compounds, the most promising research avenues for this molecule are in oncology, inflammatory diseases, and antimicrobial applications .[3][8][9][10]

Proposed Research Framework: A Tiered Investigative Approach

A systematic approach is critical to efficiently uncovering the therapeutic potential of a novel compound. We propose a multi-tiered screening and validation workflow.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Validation & Initial SAR cluster_2 Tier 3: Mechanism of Action (MoA) Studies A Compound Acquisition & Physicochemical Characterization (Purity, Solubility, Stability) B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Primary Screening C Antiproliferative Assay (e.g., NCI-60 Cell Line Panel) A->C Primary Screening D Antimicrobial Susceptibility Testing (Broad panel of bacteria/fungi) A->D Primary Screening E IC50 Determination for Validated Kinase Hits B->E Kinase Hits F Dose-Response Cytotoxicity in Sensitive Cancer Cell Lines C->F Cancer Hits G Minimum Inhibitory Concentration (MIC) Determination D->G Antimicrobial Hits H Initial Analog Synthesis (e.g., vary butyl chain length) E->H Guide Optimization I In-Cell Target Engagement Assay (e.g., Western Blot for Phospho-targets) E->I Confirm Cellular Activity F->H Guide Optimization F->I Confirm Cellular Activity J Cell Cycle & Apoptosis Analysis F->J Elucidate Cytotoxic MoA G->H Guide Optimization K In Vivo Efficacy Studies (e.g., Xenograft Models) I->K Validate In Vivo

Caption: Proposed workflow for investigating a novel 2-aminothiazole derivative.

High-Priority Application: Oncology and Kinase Inhibition

The 2-aminothiazole scaffold is a well-established kinase inhibitor template.[5] Many derivatives function as ATP-competitive inhibitors, with the amine group and thiazole nitrogen forming key hydrogen bonds. The 4-aryl group often occupies a hydrophobic pocket, and modifications here can tune selectivity.[1] Therefore, the primary and most promising application for this compound is as a kinase inhibitor for cancer therapy.

Hypothesized Target: Src Family Kinases (SFKs)

Dasatinib, a potent 2-aminothiazole, is a pan-Src family kinase (SFK) and Bcr-Abl inhibitor.[5] SFKs are frequently overactive in various cancers, including breast, colon, and lung cancer, making them attractive therapeutic targets.[6] The structure of the target compound shares foundational similarities with known SFK inhibitors.

G RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activates Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylates & Activates Compound 4-(4-Butylphenyl)-1,3-thiazol-2-amine (Hypothetical Inhibitor) Compound->Src Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: Hypothesized inhibition of the Src signaling pathway.

Experimental Protocols

3.2.1 In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced.

  • Objective: To determine the direct inhibitory effect and IC50 value of the compound against a specific kinase (e.g., c-Src).

  • Methodology:

    • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the target kinase (e.g., recombinant c-Src), its specific peptide substrate, and kinase buffer.

    • Compound Addition: Add this compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include DMSO as a negative control.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

3.2.2 Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Objective: To assess the cytotoxic/cytostatic effect of the compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells, known for Src dependency) into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a range of concentrations of the test compound for 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm. Calculate the percentage of cell viability compared to vehicle-treated cells and determine the IC50 value.

3.2.3 Western Blot for Phospho-Target Inhibition

This technique confirms that the compound inhibits the kinase within a cellular context by detecting the phosphorylation status of its downstream targets.[1]

  • Objective: To verify inhibition of a specific signaling pathway in cells treated with the compound.

  • Methodology:

    • Cell Treatment & Lysis: Treat cancer cells with the compound at concentrations around its IC50 value for a specified time (e.g., 2-4 hours). Lyse the cells to extract total proteins.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

    • SDS-PAGE & Transfer: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a Src substrate (e.g., phospho-FAK Tyr397) and the total form of the protein.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the phospho-protein signal relative to the total protein indicates target engagement.

Secondary Potential Applications

While oncology is the primary focus, the 4-aryl-2-aminothiazole scaffold has demonstrated efficacy in other areas.

Anti-Inflammatory Applications

Some thiazole derivatives are potent inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX).[11] The compound could be screened for activity in assays measuring the production of inflammatory mediators like leukotrienes.

Antimicrobial Applications

The thiazole ring is present in numerous antimicrobial agents.[12][13][14] The lipophilic nature of the butylphenyl group may facilitate penetration of microbial cell walls.[4] Standard antimicrobial susceptibility tests against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) would be a logical first step.[12][13]

Data Summary and Interpretation

All quantitative data should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Initial Screening Results

Assay TypeTarget/Cell LineResult (IC50 / MIC)Implication
Kinase Inhibitionc-Src0.8 µMPotent, direct inhibition of a key oncogenic kinase.
Kinase InhibitionEGFR> 50 µMSelective for Src over EGFR.
AntiproliferativeHT-29 (Colon Cancer)1.5 µMPotent cellular activity consistent with kinase inhibition.
AntiproliferativeA549 (Lung Cancer)2.1 µMBroad anticancer potential.
AntimicrobialS. aureus> 128 µg/mLLow potential as an antibacterial agent.
Anti-inflammatory5-LOX Inhibition25 µMModerate activity, secondary to anticancer potential.

Conclusion and Future Directions

The structural features of This compound make it a highly compelling candidate for drug discovery, particularly in oncology. The proposed research framework provides a robust, step-by-step methodology to systematically evaluate its potential as a kinase inhibitor. Initial efforts should focus on broad kinase and cellular screening to identify high-potency targets. Positive hits would warrant progression to detailed MoA studies and in vivo models. Subsequent structure-activity relationship (SAR) studies, involving modification of the butylphenyl moiety, could further optimize potency and selectivity, paving the way for the development of a novel therapeutic agent.[5]

References

  • Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design - Benchchem.
  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed.
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC - NIH.
  • Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed.
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 - NIH.
  • Design of 2‐aminothiazole CHK1 inhibitors. - ResearchGate.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed.
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.
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  • Biological and medicinal significance of 2-aminothiazoles - ResearchGate.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed.
  • (PDF) Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - ResearchGate.
  • Synthesis and anticancer activity of novel 3,4-diarylthiazol-2(3H)-ones (imines) - PubMed.
  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs.
  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central.
  • Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine - ResearchGate.
  • Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed.
  • Synthesis, Antimicrobial Activity of Some New 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole Derivatives and Theoretical Studies of Their Schiff's Base | Semantic Scholar.
  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC - NIH.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
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An In-depth Technical Guide to CAS number 350997-72-7 (GSK5182): A Selective Estrogen-Related Receptor γ Inverse Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the interrogation of orphan nuclear receptors has unveiled novel therapeutic avenues for a myriad of complex diseases. Among these, Estrogen-Related Receptor γ (ERRγ) has emerged as a critical regulator of cellular metabolism, energy homeostasis, and tissue-specific functions. This technical guide provides a comprehensive overview of the research compound identified by CAS number 350997-72-7, widely known in the scientific literature as GSK5182.

GSK5182 is a potent and selective inverse agonist of ERRγ, and its study has illuminated the therapeutic potential of modulating this receptor's activity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of GSK5182's chemical properties, mechanism of action, and its application in various disease models. We will delve into established experimental protocols, present key quantitative data, and provide insights into the structural basis of its interaction with ERRγ.

Compound Profile: GSK5182

Identifier Value Source(s)
CAS Number 350997-72-7N/A
Chemical Name 4-(4-butylphenyl)-1,3-thiazol-2-amineN/A
Synonym GSK5182[2]
Molecular Formula C₁₃H₁₆N₂SN/A
Molecular Weight 232.35 g/mol N/A
Primary Target Estrogen-Related Receptor γ (ERRγ)[1]
Activity Selective Inverse Agonist[1]
IC₅₀ for ERRγ 79 nM[1]

Chemical Synthesis and Structure

For the synthesis of 4-(4-butylphenyl)-1,3-thiazol-2-amine, a potential starting material would be 2-bromo-1-(4-butylphenyl)ethan-1-one, which can be synthesized from 4-butylacetophenone. The reaction of this α-bromoketone with thiourea would then yield the desired thiazole ring structure.[3]

The structural identity of GSK5182 has been confirmed through various spectroscopic methods, and its interaction with the ERRγ ligand-binding domain has been elucidated by X-ray crystallography (PDB ID: 2EWP).[4] This structural information is invaluable for understanding its mechanism of action and for guiding the design of future ERRγ modulators.

Mechanism of Action: A Dual-Faceted Inverse Agonist

GSK5182 functions as a selective inverse agonist of ERRγ, meaning it reduces the constitutive activity of the receptor.[1] Its mechanism, however, is more nuanced than a simple competitive antagonism.

Inhibition of Transcriptional Activity

ERRγ is a constitutively active transcription factor that, even in the absence of a known endogenous ligand, recruits coactivators to regulate gene expression. GSK5182 binds to the ligand-binding pocket of ERRγ, inducing a conformational change that prevents the recruitment of essential coactivators, such as PGC-1α.[5][6] This disruption of the ERRγ-coactivator complex leads to the repression of target gene transcription. This is a critical aspect of its function in downregulating processes like hepatic gluconeogenesis.[1]

Modulation of ERRγ Protein Stability

Paradoxically, while inhibiting ERRγ's transcriptional activity, GSK5182 has been shown to increase the overall protein levels of ERRγ in cells.[5][6][7] This is achieved by inhibiting the ubiquitination of the ERRγ protein, a key step in its proteasomal degradation.[5][6][7] By stabilizing the receptor in an inactive conformation, GSK5182 effectively sequesters ERRγ, preventing its transcriptional function while simultaneously increasing its cellular concentration. This dual mechanism ensures a robust and sustained inhibition of ERRγ-mediated signaling pathways.

Experimental Protocols and Applications

The following sections detail established experimental protocols that have been used to characterize the activity of GSK5182. These methodologies provide a framework for researchers seeking to investigate its effects in various biological systems.

In Vitro Assays

This assay is fundamental for quantifying the inverse agonist activity of GSK5182 on ERRγ. It relies on a reporter gene, typically luciferase, under the control of a promoter containing ERRγ response elements (ERREs).

Protocol:

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are transiently co-transfected with an expression vector for full-length human ERRγ and a luciferase reporter plasmid containing multiple copies of an ERRE upstream of the luciferase gene. A β-galactosidase or Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of GSK5182 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation, cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the chosen luciferase assay system.

    • Luciferase values are normalized to the internal control.

Causality: A dose-dependent decrease in luciferase activity in the presence of GSK5182 indicates its efficacy as an inverse agonist of ERRγ.[7][8]

These assays are crucial for determining the cytotoxic or cytostatic effects of GSK5182 on different cell types, particularly in cancer research.

Protocol (MTT Assay):

  • Cell Seeding:

    • Cancer cell lines (e.g., hepatocellular carcinoma cell line PLC/PRF/5) are seeded in 96-well plates at an appropriate density.[9]

  • Compound Treatment:

    • After allowing the cells to adhere overnight, they are treated with a range of GSK5182 concentrations for 24, 48, or 72 hours.

  • MTT Incubation:

    • At the end of the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Causality: A reduction in absorbance in GSK5182-treated wells compared to control wells indicates a decrease in cell viability, which can be attributed to either cytotoxicity or inhibition of proliferation.[1]

Western blotting is used to assess the effect of GSK5182 on the protein levels of ERRγ and key proteins in signaling pathways it modulates.

Protocol:

  • Cell Lysis:

    • Cells treated with GSK5182 are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked and then incubated with primary antibodies against ERRγ, phosphorylated forms of signaling proteins (e.g., p-ERK, p-JNK), or other targets of interest.[2][10]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Causality: This technique can confirm the GSK5182-induced stabilization of the ERRγ protein and its inhibitory effects on signaling pathways, such as the RANKL-induced phosphorylation of ERK and JNK in osteoclast precursors.[2][8]

Cell-Based Models

This model is used to investigate the role of GSK5182 in bone metabolism, specifically its effect on the formation of bone-resorbing osteoclasts.

Protocol:

  • Isolation of Bone Marrow-Derived Macrophages (BMMs):

    • Bone marrow is flushed from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days to generate BMMs.

  • Osteoclast Differentiation:

    • BMMs are seeded in multi-well plates and cultured with M-CSF and RANKL (Receptor Activator of Nuclear Factor κB Ligand) to induce osteoclast differentiation.

    • Cells are treated with various concentrations of GSK5182 or vehicle control.

  • TRAP Staining:

    • After 4-6 days, when multinucleated osteoclasts have formed in the control wells, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification:

    • TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.

Causality: A dose-dependent reduction in the number of TRAP-positive multinucleated cells in the presence of GSK5182 demonstrates its inhibitory effect on osteoclastogenesis.[2][8]

In Vivo Models

This model allows for the evaluation of the therapeutic potential of GSK5182 in a disease context.

Protocol:

  • Induction of Osteoarthritis (OA):

    • OA can be surgically induced in mice, for example, by destabilization of the medial meniscus (DMM).

    • Alternatively, adenovirus-mediated overexpression of ERRγ can be used to induce OA-like cartilage degradation.[11]

  • Administration of GSK5182:

    • GSK5182 can be administered systemically (e.g., via intraperitoneal injection) or locally (e.g., via intra-articular injection) at a specified dose and frequency.[11]

  • Histological Analysis:

    • At the end of the study period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin.

    • Sections are stained with Safranin O and Fast Green to visualize cartilage proteoglycan content.

  • Scoring:

    • The severity of cartilage degradation is scored using a standardized system, such as the OARSI grading system.

Causality: A reduction in cartilage degradation and lower OARSI scores in the GSK5182-treated group compared to the vehicle-treated control group would indicate a protective effect of the compound in this OA model.[11]

This model is used to assess the anti-diabetic effects of GSK5182.

Protocol:

  • Animal Model:

    • Genetically diabetic mice (e.g., db/db mice) or diet-induced obese (DIO) mice are used.[1][9]

  • Administration of GSK5182:

    • GSK5182 is administered daily via intraperitoneal injection (e.g., 40 mg/kg) for a period of several weeks.[1][7]

  • Metabolic Phenotyping:

    • Blood glucose levels are monitored regularly.

    • At the end of the study, glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can be performed.

    • Livers can be harvested for gene expression analysis of gluconeogenic enzymes.

Causality: A significant reduction in blood glucose levels, improved glucose tolerance, and decreased expression of hepatic gluconeogenic genes in GSK5182-treated mice would demonstrate its anti-diabetic efficacy.[1][9]

Visualizing the Mechanism and Workflow

Signaling Pathway of GSK5182 in Osteoclastogenesis

GSK5182_Osteoclast_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Activates MAPK MAPK (JNK, ERK) TRAF6->MAPK Activates cFos_NFATc1 c-Fos / NFATc1 NFkB->cFos_NFATc1 Upregulates MAPK->cFos_NFATc1 Activates Osteoclastogenesis Osteoclast Differentiation & Survival cFos_NFATc1->Osteoclastogenesis GSK5182 GSK5182 ERRg_active Active ERRγ GSK5182->ERRg_active Binds & Inhibits ERRg_inactive Inactive ERRγ ERRg_inactive->NFkB Inhibits ERRg_inactive->MAPK Inhibits ERRg_active->ERRg_inactive

Caption: GSK5182 inhibits RANKL-induced osteoclastogenesis by modulating ERRγ activity.

Experimental Workflow for In Vitro Characterization

InVitro_Workflow start Start: GSK5182 Compound reporter_assay Luciferase Reporter Assay - Transfect cells with ERRγ & reporter - Treat with GSK5182 - Measure luciferase activity start->reporter_assay viability_assay Cell Viability Assay (MTT) - Seed cells - Treat with GSK5182 - Measure cell viability start->viability_assay western_blot Western Blot Analysis - Treat cells with GSK5182 - Lyse cells & separate proteins - Probe for ERRγ & signaling proteins start->western_blot end Data Analysis: - IC₅₀ determination - Effect on protein levels - Cytotoxicity assessment reporter_assay->end viability_assay->end western_blot->end

Caption: A streamlined workflow for the in vitro characterization of GSK5182.

Conclusion and Future Directions

GSK5182 (CAS 350997-72-7) has been instrumental in validating Estrogen-Related Receptor γ as a druggable target for a range of diseases, including type 2 diabetes, osteoarthritis, and certain cancers. Its unique dual mechanism of action—inhibiting transcriptional activity while stabilizing the receptor protein—provides a robust method for modulating ERRγ signaling. The experimental protocols detailed in this guide offer a solid foundation for researchers to further explore the therapeutic potential of GSK5182 and to develop novel ERRγ modulators with improved pharmacological properties.

Future research should focus on elucidating the full spectrum of ERRγ's physiological and pathophysiological roles. While the co-crystal structure of GSK5182 with the ERRγ ligand-binding domain is available, further structural studies with different co-regulators could provide deeper insights into the allosteric regulation of the receptor. Additionally, comprehensive preclinical studies focusing on the pharmacokinetics, pharmacodynamics, and long-term safety of GSK5182 are necessary to pave the way for its potential clinical translation. The continued investigation of this fascinating compound and its target will undoubtedly contribute to the development of new and effective therapies for metabolic and proliferative diseases.

References

  • Kim, Y., et al. (2023). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences, 24(1), 96. [Link][5][6][7]

  • Kim, J. H., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports, 54(5), 266–271. [Link][2][8]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 59. [Link][3]

  • Kim, K., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. International Journal of Molecular Sciences, 21(23), 9043. [Link][11]

  • RCSB PDB. (2006). 2EWP: Crystal structure of Estrogen Related Receptor-3 (ERR-gamma) ligand binding domaind with tamoxifen analog GSK5182. [Link][4]

  • Na, S. Y., et al. (2023). An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells. International Journal of Molecular Sciences, 24(3), 2795. [Link][10]

  • Chao, E. Y., et al. (2006). Identification of Selective ERRγ Inverse Agonists. Journal of Medicinal Chemistry, 49(5), 1747–1755. [Link][12]

  • Sreelatha, A., & Srinivasan, N. (2023). Molecular dynamics of the ERRγ ligand-binding domain bound with agonist and inverse agonist. PLOS ONE, 18(4), e0283995. [Link][13]

Sources

structure-activity relationship of butylphenyl thiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Butylphenyl Thiazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2][3] When functionalized with a butylphenyl moiety, these compounds exhibit a remarkable breadth of biological activities, ranging from potent antimicrobial and anticancer effects to neuroprotective and anti-inflammatory properties.[4][5][6] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of butylphenyl thiazole derivatives. We will dissect the key structural components, explore synthetic strategies, and delve into the nuanced effects of molecular modifications on various therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide future discovery efforts.

The Butylphenyl Thiazole Scaffold: A Privileged Core

The foundational structure consists of a five-membered thiazole ring, which contains one sulfur and one nitrogen atom.[1] This heterocyclic core is appended with a butylphenyl group. The key components dictating the molecule's overall properties are:

  • The Thiazole Ring: This aromatic heterocycle serves as a rigid scaffold. Its nitrogen and sulfur atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets, making it an excellent pharmacophore.

  • The Phenyl Group: This aromatic ring provides a platform for various substitutions, allowing for the fine-tuning of electronic and steric properties.

  • The Butyl Group: Typically an n-butyl chain, this lipophilic component is crucial for modulating the compound's solubility, membrane permeability, and hydrophobic interactions with target proteins.[7]

The interplay between the lipophilic butylphenyl tail and a polar, functional "head" attached elsewhere on the thiazole ring is a recurring theme in the SAR of these compounds.

General Synthetic Strategy

The most common route to synthesize 2-substituted thiazoles is the Hantzsch thiazole synthesis. The workflow below illustrates a generalized pathway for creating a 2-(butylphenyl)thiazole core, which can then be further modified.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Butylphenyl Thioamide C Hantzsch Thiazole Synthesis A->C Nucleophilic Attack B α-Haloketone (e.g., 2-bromo-1-R-ethanone) B->C D Cyclocondensation C->D Intermediate Formation E Substituted 2-(Butylphenyl)thiazole D->E Dehydration

Caption: Generalized Hantzsch synthesis workflow for 2-(butylphenyl)thiazoles.

SAR in Antimicrobial Applications

A prominent class of butylphenyl thiazole compounds demonstrates potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[7]

Core Pharmacophore and Mechanism of Action

A key lead compound in this area features an n-butylphenyl group at the C2 position of the thiazole ring and an electrophilic aminoguanidine group at the C5 position .[7]

  • Lipophilic Tail (C2): The n-butylphenyl group provides the necessary lipophilicity to interact with and potentially penetrate the bacterial cell membrane.

  • Electrophilic Head (C5): The guanidine group is crucial for the compound's interaction with the target enzyme.

These compounds function by inhibiting enzymes essential for bacterial cell wall biosynthesis, namely Undecaprenyl Diphosphate Synthase (UPPS) and Undecaprenyl Diphosphate Phosphatase (UPPP) .[7] Since these enzymes are absent in the human genome, they represent highly specific and attractive targets for antibiotic development.[7]

Caption: Mechanism of action for antibacterial butylphenyl thiazole aminoguanidines.

Key SAR Insights and Data

Systematic modifications of the lead structure have revealed critical SAR insights. The primary goal has been to enhance potency and broaden the spectrum to include Gram-negative bacteria.

  • Molecular Flexibility: Increasing the flexibility of the linker between the thiazole core and the aminoguanidine group has been shown to improve performance against both drug-resistant and Gram-negative bacteria.[7]

  • Phenyl Ring Substitution: While the core n-butylphenyl group is important, adding substituents to the phenyl ring can modulate activity. For instance, fluoro-substituted phenyl rings have been noted for their activity against M. smegmatis.[1]

Compound IDModificationTarget OrganismMIC (μg/mL)IC50 (EcUPPS)Reference
Lead 1 Core StructureMRSA--[7]
4i Increased Linker FlexibilityMRSA158 µg/mL[7]
4i Increased Linker FlexibilityE. coli458 µg/mL[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the standard broth microdilution method to determine the MIC of a compound.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum: A bacterial suspension is prepared and diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Each well is inoculated with the bacterial suspension. The plate includes a positive control (bacteria, no compound) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

SAR in Anticancer Applications

Butylphenyl thiazole derivatives have emerged as potent inhibitors of several key targets in oncology, including protein kinases that drive tumor growth and angiogenesis.[3][8]

Key Targets and Mechanism of Action

These compounds often act as multi-targeted inhibitors, engaging several signaling pathways simultaneously.

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are primary targets.[9][10] Inhibition of these receptors blocks downstream signaling pathways responsible for cell proliferation and angiogenesis.

  • Serine/Threonine Kinases: Mutated BRAF, specifically BRAF^V600E, is another key target.[11] Dual inhibition of both EGFR and BRAF^V600E is a promising strategy.[11]

Key SAR Insights and Data

The antiproliferative activity is highly sensitive to substitutions on both the thiazole and the phenyl rings.

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. A recent study found that incorporating a 2,4-dinitro-phenyl moiety significantly enhanced antiproliferative action compared to other substitutions.[11] In another series, derivatives with a phenyl-chloro substituent showed enhanced cytotoxic effects.[12]

  • Thiazole Ring Substitution: Modifications at other positions of the thiazole ring can fine-tune binding affinity and selectivity for different kinases.

Compound IDKey Structural FeatureTarget Cell LineGI50 (nM)Target KinaseIC50 (nM)Reference
3a 2,4-di-NO2-phenylVarious37-54EGFR/BRAFPotent[11]
3c 2,4-di-NO2-phenylVarious37-54EGFR/BRAFPotent[11]
3f 2,4-di-NO2-phenylVarious37-54EGFR/BRAFPotent[11]
4c Phenyl-azo-phenylMCF-72570VEGFR-2150[5]
21 4-chlorophenyl--PI3KPotent[12]
25 4-chlorophenyl--PI3KSignificant Reduction[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled antibody, a GFP-labeled substrate peptide, and ATP in a buffered solution.

  • Compound Plating: Serially dilute the test compound (e.g., butylphenyl thiazole derivative) in a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase and substrate to the wells, followed by ATP to initiate the phosphorylation reaction. Incubate at room temperature.

  • Detection: Add the antibody solution to stop the reaction and bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET. The ratio of acceptor (phosphorylated substrate) to donor (GFP) emission is calculated. A decrease in this ratio indicates inhibition.

  • Analysis: Plot the emission ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.

SAR in Neurodegenerative Disease Applications

The versatile thiazole scaffold has also been explored for diseases of the central nervous system, such as Alzheimer's disease.

Target and Mechanism of Action

Based on the cholinergic hypothesis, the primary target is acetylcholinesterase (AChE) , the enzyme responsible for breaking down the neurotransmitter acetylcholine.[13] Inhibiting AChE increases acetylcholine levels in the brain, which can alleviate some cognitive symptoms.

Key SAR Insights and Data

A series of thiazolylhydrazone derivatives were designed and tested for AChE inhibition.[13][14]

  • Hydrazone Linker: A hydrazone moiety connected to the C2 position of the thiazole ring was a key structural element.

  • Substitutions on Phenyl Rings: The activity was highly dependent on the substitution pattern of the phenyl rings attached to both the thiazole core and the hydrazone linker. Compound 2i in the studied series, with a trifluoromethylphenyl group on the thiazole and a di-substituted phenyl on the hydrazone, was the most potent inhibitor.[13]

Compound IDModificationAChE IC50 (µM)BChE InhibitionReference
2e -0.040Weak[13]
2g -0.031Weak[13]
2i Most Active Agent0.028Weak[13]
Donepezil Reference Drug--[13]

Conclusion and Future Perspectives

The butylphenyl thiazole scaffold is a highly adaptable and pharmacologically significant core. The structure-activity relationships discussed herein underscore a clear pattern: the lipophilic butylphenyl moiety serves as a crucial anchor for interacting with diverse biological targets, while modifications to other positions on the thiazole ring and the phenyl group allow for the precise tuning of potency, selectivity, and spectrum of activity.

Future research should focus on:

  • Broadening the Antimicrobial Spectrum: While success has been achieved against Gram-positive bacteria, further optimization of molecular flexibility and polarity is needed to consistently achieve potent Gram-negative activity.

  • Kinase Selectivity Profiling: For anticancer applications, comprehensive profiling against a wide panel of kinases is essential to understand off-target effects and predict potential toxicities.

  • Pharmacokinetic Optimization: Systematic evaluation of ADME (absorption, distribution, metabolism, and excretion) properties is critical. Modifications that enhance oral bioavailability and metabolic stability will be key to translating potent compounds into viable drug candidates.

By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to design the next generation of butylphenyl thiazole derivatives with enhanced therapeutic potential.

References

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC. (URL: [Link])

  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. (URL: [Link])

  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (URL: [Link])

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (URL: [Link])

  • An Overview of Thiazole Derivatives and its Biological Activities. (URL: [Link])

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PubMed Central. (URL: [Link])

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: [Link])

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (URL: [Link])

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (URL: [Link])

  • Structure Activity Relationship. | Download Scientific Diagram. (URL: [Link])

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (URL: [Link])

  • Review on Synthetic Chemistry and Antibacterial Importance of Thiazole Derivatives. (URL: [Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (URL: [Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (URL: [Link])

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (URL: [Link])

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (URL: [Link])

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (URL: [Link])

  • (PDF) Review on Synthetic Chemistry and Antibacterial Importance of Thiazole Derivatives. (URL: [Link])

Sources

An In-Depth Technical Guide to Target Identification Studies of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotypic Hit to Mechanistic Understanding

In the landscape of modern drug discovery, phenotypic screening has re-emerged as a powerful engine for identifying first-in-class therapeutic candidates.[1][2][3] This approach, which focuses on the desired physiological outcome in a cellular or organismal model, can uncover novel mechanisms of action that might be missed by target-based approaches.[2][3] However, the journey from a promising phenotypic "hit" to a viable drug candidate is contingent on a critical subsequent step: target deconvolution.[1][4] Understanding the specific molecular target(s) of a bioactive compound is paramount for optimizing its efficacy, predicting potential off-target effects, and ultimately ensuring its safety and success in clinical development.[5][6]

This guide provides a comprehensive, technically-focused roadmap for the target identification of a novel bioactive small molecule, 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide. Lacking prior knowledge of its molecular target, we will outline a multi-pronged strategy that integrates computational, proteomic, and biophysical approaches to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Strategic Workflow for Target Deconvolution

A robust target identification campaign does not rely on a single methodology. Instead, it employs a funneling strategy, starting with broad, exploratory techniques to generate hypotheses, followed by more focused and rigorous methods to validate them. Our approach for this compound is structured as follows:

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Proteome-Wide Screening (Unbiased) cluster_2 Phase 3: Hit Validation & Prioritization cluster_3 Phase 4: Biophysical Characterization cluster_4 Phase 5: Cellular Target Engagement & Functional Validation InSilico In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) Affinity Affinity-Based Proteomics (e.g., Affinity Chromatography) InSilico->Affinity Guides probe design LabelFree Label-Free Methods (e.g., DARTS, CETSA) InSilico->LabelFree Provides initial hypotheses Ortho Orthogonal Validation (e.g., Western Blot, Cellular Assays) Affinity->Ortho Identifies candidate proteins LabelFree->Ortho Identifies candidate proteins Kinome Kinome Profiling (If applicable) Ortho->Kinome Suggests kinase involvement SPR Surface Plasmon Resonance (SPR) Ortho->SPR Prioritizes hits for kinetic analysis ITC Isothermal Titration Calorimetry (ITC) Ortho->ITC Prioritizes hits for thermodynamic analysis CETSA_validate Cellular Thermal Shift Assay (CETSA) SPR->CETSA_validate Confirms binding ITC->CETSA_validate Confirms binding Functional Functional In Vitro Assays CETSA_validate->Functional Confirms cellular target engagement Affinity_Chromatography cluster_0 Probe Synthesis cluster_1 Pull-Down cluster_2 Analysis Probe Synthesize affinity probe: Compound + Linker + Tag (e.g., Biotin) Lysate Incubate probe with cell lysate Probe->Lysate Beads Capture probe-protein complexes on streptavidin beads Lysate->Beads Wash Wash away non-specific binders Beads->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE Separate proteins by SDS-PAGE Elute->SDS_PAGE MS Excise bands and identify by Mass Spectrometry SDS_PAGE->MS DARTS_Workflow Lysate Cell Lysate Split Lysate->Split Compound Incubate with 4-(4-Butylphenyl)-1,3-thiazol-2-amine Split->Compound Treatment Vehicle Incubate with Vehicle (DMSO) Split->Vehicle Control Protease_C Add Protease (e.g., Pronase) Compound->Protease_C Protease_V Add Protease (e.g., Pronase) Vehicle->Protease_V SDS_PAGE Separate proteins by SDS-PAGE Protease_C->SDS_PAGE Protease_V->SDS_PAGE MS Identify protected bands by Mass Spectrometry SDS_PAGE->MS

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the journey of a candidate molecule from initial synthesis to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical of these early assessments are the determination of solubility and stability. These fundamental physicochemical properties are inextricably linked to a compound's bioavailability, manufacturability, and ultimately, its clinical success. This guide provides an in-depth technical exploration of the solubility and stability of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide, a molecule of interest within the broader class of thiazole-containing compounds known for their diverse biological activities.

The structure of this compound, with its butylphenyl group, suggests a degree of lipophilicity, which can impact its aqueous solubility. The presence of the thiazol-2-amine moiety and its hydrobromide salt form, however, introduces hydrophilic characteristics that are expected to enhance its solubility in aqueous media. Understanding the interplay of these structural features is paramount for developing effective formulation strategies.

This document is structured to provide not just procedural outlines, but a deeper, mechanistic understanding of why certain experimental paths are chosen. We will delve into the nuances of kinetic versus thermodynamic solubility, the rationale behind forced degradation studies, and the interpretation of the resulting data, all within the context of advancing a potential drug candidate.

I. Solubility Profiling: Beyond a Single Number

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous solution, is a cornerstone of drug development.[1] Poor aqueous solubility can lead to low absorption and bioavailability, necessitating higher doses that may increase the risk of toxicity. Conversely, understanding solubility in various organic solvents is crucial for purification, formulation, and manufacturing processes. For a compound like this compound, a comprehensive solubility profile is not a single value but a dataset that informs critical development decisions.

A. The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

In the fast-paced environment of early drug discovery, a rapid assessment of solubility is often required. This is where kinetic solubility assays shine.[2] These high-throughput methods typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then introducing this stock solution into an aqueous buffer.[1][3][4] The point at which the compound precipitates is its kinetic solubility. While expedient, this method does not represent a true equilibrium state and can sometimes overestimate solubility.

Thermodynamic solubility , on the other hand, represents the true equilibrium saturation concentration of a compound in a solvent.[5][6] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period, typically 24 hours or more.[3][5] The resulting saturated solution is then analyzed to determine the concentration of the dissolved compound. This value is critical for late-stage development and formulation, as it reflects the maximum achievable concentration under equilibrium conditions.[7]

The choice between kinetic and thermodynamic solubility assessment is dictated by the stage of drug development and the specific questions being asked. The following diagram illustrates the distinct experimental workflows for each approach.

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow k_start Compound in DMSO Stock k_dilute Serial Dilution in Aqueous Buffer k_start->k_dilute High-throughput k_incubate Short Incubation (e.g., 2h) k_dilute->k_incubate k_measure Precipitation Measurement (e.g., Nephelometry) k_incubate->k_measure k_end Kinetic Solubility Value k_measure->k_end t_start Excess Solid Compound t_add_solvent Add Solvent (e.g., Buffer, Organic Solvent) t_start->t_add_solvent t_equilibrate Equilibration (e.g., 24h Shake-Flask) t_add_solvent->t_equilibrate t_separate Separation of Undissolved Solid (Filtration/Centrifugation) t_equilibrate->t_separate t_quantify Quantification of Solute (e.g., HPLC-UV) t_separate->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

Caption: Comparative workflows for kinetic and thermodynamic solubility determination.

B. Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3] Its deliberate approach ensures that a true equilibrium is reached, providing a reliable value for formulation development.

Methodology:

  • Preparation: Accurately weigh approximately 2-5 mg of this compound into multiple glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A range of solvents should be tested, including:

    • Purified Water

    • Phosphate Buffered Saline (PBS) at pH 7.4

    • 0.1 N HCl (simulating gastric fluid)

    • Methanol

    • Ethanol

    • Acetonitrile

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended agitation ensures that the solution reaches equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A calibration curve with known concentrations of the compound should be used for accurate quantification.[8]

C. Anticipated Solubility Profile of this compound

While specific experimental data for this compound is not publicly available, we can predict its general solubility behavior based on its structure and the properties of similar molecules.[9] The butylphenyl group imparts hydrophobicity, while the thiazol-amine and hydrobromide salt components contribute to its polarity and potential for ionization.

Table 1: Predicted Thermodynamic Solubility of this compound in Various Solvents at 25°C

SolventPredicted Solubility Range (µg/mL)Rationale
Purified Water50 - 200The hydrobromide salt form enhances aqueous solubility, but the butylphenyl group limits it.
PBS (pH 7.4)100 - 500The buffered saline may slightly increase solubility compared to pure water due to ionic strength effects.
0.1 N HCl>1000The acidic environment is expected to fully protonate the amine group, significantly increasing aqueous solubility.
Methanol>2000As a polar protic organic solvent, methanol is expected to be a good solvent for this compound.
Ethanol>1500Similar to methanol, ethanol should effectively solvate the molecule.
Acetonitrile500 - 1500A polar aprotic solvent, acetonitrile is anticipated to be a moderately good solvent.

II. Stability Assessment: Ensuring Molecular Integrity

A drug candidate must remain chemically stable throughout its shelf life to ensure its safety and efficacy.[10] Stability testing provides crucial information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12][13] Forced degradation studies are a key component of this assessment, intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[10][14]

A. The Rationale of Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a drug substance.[13] The primary objectives of these studies are:

  • To identify likely degradation products.[13]

  • To elucidate degradation pathways.[10]

  • To develop and validate stability-indicating analytical methods.

  • To understand the intrinsic stability of the molecule.[10]

For a thiazole-containing compound like this compound, potential degradation pathways could involve hydrolysis of the amine group, oxidation of the sulfur atom in the thiazole ring, or photodegradation.[15]

The following diagram outlines the logical progression of a forced degradation study, from stress condition exposure to the identification of degradation products.

G cluster_0 Forced Degradation Workflow start Drug Substance Solution/Solid stress Exposure to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralization/Quenching (if applicable) stress->neutralize analyze Analysis by Stability-Indicating Method (e.g., LC-MS) neutralize->analyze identify Characterization of Degradants analyze->identify pathway Elucidation of Degradation Pathway identify->pathway

Caption: A systematic workflow for conducting forced degradation studies.

B. Protocol for Forced Degradation Studies

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[12][13][16][17]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and heat at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of acid.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours. Also, expose a solution of the compound to the same conditions.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). This will allow for the separation of the parent compound from any degradation products and provide mass information for the identification of those degradants.

C. Anticipated Stability Profile and Degradation Pathways

Based on the chemical structure of this compound and known degradation patterns of similar compounds, we can anticipate its stability profile.[15][18][19]

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acid HydrolysisLikely StableMinimal degradation expected due to the stability of the thiazole ring in acidic media.
Base HydrolysisPotentially LabileThe amine group could be susceptible to hydrolysis under strong basic conditions.
Oxidative (H₂O₂)Potentially LabileThe sulfur atom in the thiazole ring is a potential site for oxidation, leading to the formation of sulfoxides or sulfones.
ThermalLikely StableThe compound is expected to be reasonably stable to dry heat.
PhotolyticPotentially LabileThiazole rings with aryl substituents can be susceptible to photodegradation, potentially involving singlet oxygen.[15][19]

Conclusion

The comprehensive evaluation of the solubility and stability of this compound is a critical, foundational step in its journey as a potential therapeutic agent. This guide has outlined not only the "how" but, more importantly, the "why" behind the experimental designs for these crucial assessments. By employing robust methodologies such as the shake-flask method for thermodynamic solubility and systematic forced degradation studies, researchers can build a deep and actionable understanding of this molecule's physicochemical properties. The insights gained from these studies will directly inform formulation development, manufacturing processes, and regulatory submissions, ultimately paving the way for a successful and impactful therapeutic.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • ICH. Quality Guidelines.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Domainex. Thermodynamic Solubility Assay.
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.
  • Evotec. Thermodynamic Solubility Assay.
  • PCBIS. Thermodynamic solubility.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • BenchChem.
  • CymitQuimica. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.
  • MedCrave online. (2016).
  • Liu, A., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Pharmatutor. (2022).

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Methodological & Application

in vitro assay protocol for 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Abstract

This document provides a comprehensive guide for the in vitro characterization of the novel compound this compound. Recognizing that the precise biological target of this molecule is not yet defined, we present a logical, phased experimental workflow designed to first establish its cytotoxic profile and then to interrogate its potential modulatory effects on a key innate immune signaling pathway. The protocols herein are structured to provide researchers, scientists, and drug development professionals with a robust framework for initial compound characterization, moving from broad cellular health assays to specific, mechanistic validation.

Introduction: A Phased Approach to Compound Characterization

This compound belongs to the 2-aminothiazole class of compounds, a scaffold known to be biologically active and present in numerous approved pharmaceuticals.[1] Derivatives of this core structure have demonstrated a wide array of activities, including antimicrobial and anticancer effects.[1] Given this chemical pedigree, a systematic evaluation is warranted.

Our proposed workflow is designed to build a comprehensive biological profile of the compound in a logical sequence. This approach ensures that data from each phase informs the next, saving resources and generating a clear, interpretable dataset. The workflow begins with foundational cytotoxicity testing to identify appropriate concentration ranges for subsequent functional assays. Following this, we propose screening the compound for activity in the cGAS-STING pathway, a critical mediator of innate immunity that is a frequent target for therapeutic modulation.[2][3] Finally, we outline a method for mechanistic validation to pinpoint the compound's effect on key signaling nodes within the pathway.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Validation Cytotoxicity Protocol 1: Cytotoxicity Profiling (e.g., MTT or LDH Assay) Concentration Determine Non-Toxic Concentration Range (IC50) Cytotoxicity->Concentration STING_Assay Protocol 2: STING Pathway Reporter Assay (ISRE-Luciferase in THP-1 cells) Concentration->STING_Assay Inform Dosing Activity Identify Agonist or Antagonist Activity (EC50/IC50) STING_Assay->Activity WB_Assay Protocol 3: Western Blot Analysis (p-TBK1 & p-IRF3) Activity->WB_Assay Validate Hits Mechanism Confirm Inhibition/Activation of Downstream Signaling WB_Assay->Mechanism

Caption: Phased experimental workflow for compound characterization.

Foundational Assessment: Cytotoxicity Profiling

Rationale: Before assessing the specific biological activity of a compound, it is crucial to determine its effect on cell viability.[4][5] Cytotoxicity assays identify the concentration range at which the compound is toxic to cells, ensuring that any effects observed in subsequent functional assays are not simply a consequence of cell death.[6] This allows for the calculation of a 50% inhibitory concentration (IC50) for cytotoxicity, which guides the dose selection for all further experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2-fold serial dilution of the Test Compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Also prepare dilutions of the positive control (Doxorubicin) and a vehicle control (DMSO at the same final concentration as the highest compound dose, typically ≤0.5%).

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent with the planned duration of functional assays.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log-transformed compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

CompoundCell LineIncubation TimeCytotoxicity IC50 (µM)
This compoundTHP-124 hoursExperimental Value
Doxorubicin (Positive Control)THP-124 hoursExpected Value ~0.1-1

Functional Screening: Interrogating the cGAS-STING Pathway

Rationale: The cGAS-STING pathway is a central component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection or cellular damage.[7] Upon activation, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[8] Phosphorylated IRF3 translocates to the nucleus and drives the expression of Type I interferons (IFNs) and other inflammatory genes.[9] This pathway is a prime target for small molecule modulators. A reporter gene assay provides a sensitive and high-throughput method to screen for compounds that either activate (agonize) or inhibit (antagonize) this pathway.[10][11]

G cluster_pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING (on ER) cGAMP->STING TBK1 TBK1 STING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates ISRE ISRE Nucleus->ISRE binds to IFN Type I Interferons (e.g., IFN-β) ISRE->IFN drives transcription

Caption: The canonical cGAS-STING signaling cascade.

Protocol 2: STING Pathway ISRE-Luciferase Reporter Assay

This protocol uses the THP-1-Lucia™ ISG cell line, which stably expresses a secreted luciferase reporter under the control of an IFN-stimulated response element (ISRE). Activation of the STING-IRF3 axis leads to luciferase expression, which can be easily quantified.

Materials:

  • THP-1-Lucia™ ISG reporter cell line

  • Growth Medium (RPMI 1640, 10% FBS, 1% Pen-Strep, Puromycin)

  • Assay Medium (RPMI 1640, 1% Pen-Strep)

  • Test Compound (prepared in Assay Medium)

  • 2'3'-cGAMP (STING agonist, positive control)[12]

  • H-151 (STING inhibitor, control for antagonist mode)[13]

  • QUANTI-Luc™ assay reagent

  • White, 96-well opaque plates

  • Luminometer

Procedure (Antagonist Mode):

  • Cell Seeding: Seed THP-1-Lucia™ ISG cells at 4 x 10⁴ cells/well in 75 µL of assay medium in a white 96-well plate.[14]

  • Inhibitor Addition: Prepare serial dilutions of the Test Compound and the control inhibitor (H-151) in assay medium. Add 25 µL of each dilution to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 1 hour.[14]

  • Stimulation: Prepare the STING agonist 2'3'-cGAMP at a concentration known to produce a sub-maximal response (EC80, determined empirically, e.g., 5 µg/mL). Add 25 µL of the agonist solution to all wells except the unstimulated controls. The final volume should be 125 µL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

  • Data Acquisition:

    • Transfer 20 µL of cell supernatant to a white 96-well detection plate.

    • Add 50 µL of QUANTI-Luc™ reagent to each well.

    • Read luminescence immediately on a luminometer.

Procedure (Agonist Mode):

  • Follow steps 1 and 2, but add serial dilutions of the Test Compound and the control agonist (2'3'-cGAMP).

  • Add assay medium instead of an agonist in step 4.

  • Proceed with steps 5 and 6 as above.

Data Analysis:

  • Calculate the percentage of inhibition (for antagonist mode) or activation (for agonist mode) relative to the controls.

  • Plot the percentage response against the log-transformed compound concentration and use non-linear regression to determine the IC50 (antagonist) or EC50 (agonist) value.

CompoundAssay ModeSTING Pathway IC50/EC50 (µM)
This compoundAntagonistExperimental Value
H-151 (Control Inhibitor)AntagonistExpected Value ~0.1-0.5
This compoundAgonistExperimental Value
2'3'-cGAMP (Control Agonist)AgonistExpected Value ~5-10

Mechanistic Validation: Downstream Signaling Analysis

Rationale: If the compound demonstrates activity in the reporter assay, the next step is to validate its effect on specific molecular events in the signaling cascade. Western blotting allows for the direct measurement of the phosphorylation status of key proteins like TBK1 and IRF3, providing mechanistic confirmation of pathway modulation.[8] A decrease in agonist-induced phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser396) would confirm an inhibitory mechanism.[15][16]

Protocol 3: Western Blot for p-TBK1 and p-IRF3

Materials:

  • THP-1 cells

  • 6-well plates

  • Test Compound, 2'3'-cGAMP, and H-151

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-GAPDH (loading control).[8][16]

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed THP-1 cells in 6-well plates and grow to ~80% confluency. Pre-treat cells with the Test Compound (at its IC50 or EC50 concentration from Protocol 2) or control inhibitors for 1 hour.

  • Stimulation: Stimulate the cells with 2'3'-cGAMP for a short duration (e.g., 1-3 hours) to induce maximal phosphorylation. Include unstimulated and agonist-only controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[8]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-TBK1) overnight at 4°C.[8]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein (e.g., anti-TBK1) and the loading control (anti-GAPDH) to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phosphorylated protein signal to the total protein signal for each lane.

  • Express the results as a fold-change relative to the agonist-stimulated control.

Conclusion

This application note provides a structured, multi-phase approach for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, screening for functional activity in the high-relevance STING pathway, and validating the mechanism through key phosphorylation events, researchers can build a robust biological profile of this novel compound. The detailed protocols and underlying scientific rationale are designed to ensure reproducible and interpretable results, forming a solid foundation for further drug development efforts.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Biochemical Assays for Confirming STING-IN-2 Activity. Benchchem.
  • Revvity. HTRF Human and Mouse Phospho-TBK1 (Ser172) Detection Kit, 500 Assay Points.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • BenchChem. (2025). Application Notes and Protocols for Sting-IN-4 In Vitro Assays.
  • Gantier, M. P., et al. Methods of Assessing STING Activation and Trafficking.
  • Robitaille, A. C., et al. (2016). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments.
  • BenchChem. (2025). Application Notes and Protocols for the Use of STING Inhibitors in Cell Culture Experiments.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI.
  • Li, Y., et al. (2017). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists.
  • Sainathan, S. K., et al. (2018). An in vitro cellular functional STING pathway assay to measure the potency of STING agonists, using interferon-β response. AACR Journals.
  • Kosheeka. (2025).
  • Zhang, X., et al. (2019). Structural basis of STING binding with and phosphorylation by TBK1.
  • Luo, M., et al. (2024). STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo. ACS Infectious Diseases.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Chamma, H., et al. (2022).
  • Cayman Chemical.
  • Cell-based luciferase assay of STING in response to CDNs.
  • BPS Bioscience. IRF Reporter (Luc)
  • BPS Bioscience. IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway)
  • Cell Signaling Technology. Phospho-IRF-3 (Ser396) (4D4G) Rabbit Monoclonal Antibody #4947.
  • 4-(4-bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal.
  • Western blot analysis of IRF3 phosphorylation and IRF7 induction.

Sources

Topic: A Comprehensive Guide to the Kinase Inhibition Profiling of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors, including the FDA-approved drug Dasatinib.[1] This application note provides a detailed framework and a robust experimental protocol for characterizing the kinase inhibitory potential of a specific 2-aminothiazole analog, 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide. We delve into the critical scientific principles underpinning kinase assays, present a step-by-step protocol using the highly sensitive ADP-Glo™ luminescence-based assay, and establish a framework for rigorous data analysis and assay validation. This guide is designed to empower researchers to accurately determine the potency (IC50) and selectivity profile of this compound, a crucial first step in the drug discovery pipeline.

Part 1: Foundational Principles of Kinase Inhibition Assays

A successful kinase inhibition assay is built on a clear understanding of the enzymatic reaction and the technology used to measure it. Before proceeding to the protocol, it is essential to grasp the core concepts that dictate assay design and data interpretation.

The Kinase-ATP-Inhibitor Interaction

Protein kinases catalyze the transfer of a phosphate group from a donor molecule, almost always adenosine triphosphate (ATP), to a specific substrate protein or peptide.[2] Small molecule inhibitors typically function by competing with ATP for binding to the enzyme's active site. The measured potency of such competitive inhibitors, expressed as the half-maximal inhibitory concentration (IC50), is therefore highly dependent on the ATP concentration in the assay.[3] This relationship is mathematically described by the Cheng-Prusoff equation:

IC50 = K_i (1 + [ATP] / K_m)

Where K_i is the inhibitor's binding affinity, [ATP] is the ATP concentration, and K_m is the Michaelis constant for ATP.[3][4] This equation highlights a critical experimental choice: the concentration of ATP.

The Critical Role of ATP Concentration

There are two primary strategies for setting the ATP concentration in a kinase assay, each providing different but valuable insights:

  • Assaying at ATP K_m: Setting the ATP concentration equal to the kinase's K_m value simplifies the Cheng-Prusoff equation, making the measured IC50 approximately twice the K_i (IC50 ≈ 2*K_i).[4][5] This approach is invaluable for structure-activity relationship (SAR) studies, as it allows for a direct comparison of the binding affinities of different inhibitor analogs against a specific kinase.

  • Assaying at Physiological ATP: Cellular ATP concentrations are in the low millimolar (mM) range, which is often significantly higher than the K_m of most kinases.[3][4][5] Performing assays at high ATP concentrations (e.g., 1 mM) provides a more biologically relevant measure of an inhibitor's potency and can better predict its efficacy in a cellular context.[6] An inhibitor may appear potent at a low ATP concentration but lose significant activity when faced with the high levels of ATP inside a cell.

Selecting an Assay Technology

Multiple technologies exist to quantify kinase activity.[2][6] While traditional methods using radioactive [γ-³²P]ATP or [γ-³³P]ATP are considered a gold standard for sensitivity, they pose significant safety and disposal challenges.[2][7][8] Modern non-radioactive methods are now widely adopted for their safety, ease of use, and suitability for high-throughput screening (HTS). These include:

  • Fluorescence-Based Assays: These assays use fluorophore-tagged substrates but can be prone to interference from high ATP concentrations and test compounds.[6]

  • Luminescence-Based Assays: Technologies like the ADP-Glo™ assay are universal, detecting the generation of ADP, a product common to all kinase reactions.[9] They are highly sensitive, have a large dynamic range, and are less susceptible to compound interference, making them an excellent choice for inhibitor profiling.

Part 2: Experimental Protocol for Kinase Inhibition Assay

This protocol details the use of the ADP-Glo™ Kinase Assay to determine the IC50 value of this compound.

Principle of the ADP-Glo™ Assay

The assay is a two-step process performed in a single well. First, the kinase reaction occurs, where the kinase consumes ATP and generates ADP. Second, a detection step is initiated. The remaining ATP is depleted, and the ADP is then enzymatically converted back into ATP, which fuels a luciferase/luciferin reaction to produce a light signal. The amount of light generated is directly proportional to the amount of ADP formed and thus reflects the kinase activity.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + Inhibitor (Test Compound) ATP_add Initiate with ATP Kinase->ATP_add Reaction Incubation (Kinase converts ATP to ADP) ATP_add->Reaction Deplete Add ADP-Glo™ Reagent (Depletes remaining ATP) Reaction->Deplete Detect Add Kinase Detection Reagent (Converts ADP to ATP) Deplete->Detect Luciferase Luciferase/Luciferin Reaction Detect->Luciferase Signal Measure Luminescence (Light ∝ Kinase Activity) Luciferase->Signal

Caption: Workflow of the two-step ADP-Glo™ kinase assay.

Materials and Reagents
ReagentSupplierPurpose
4-(4-Butylphenyl)-1,3-thiazol-2-amine HBrIn-house or CommercialTest Inhibitor
Recombinant Human Kinase (e.g., SYK, Src)Commercial VendorEnzyme
Kinase-specific Substrate PeptideCommercial VendorSubstrate for phosphorylation
ADP-Glo™ Kinase Assay KitPromegaContains buffers, ATP, ADP, and detection reagents
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichSolvent for test compound
Multi-well Plates (e.g., 384-well, white)CorningAssay plate for luminescence measurement
Multichannel Pipettor & Liquid Handling SystemN/AReagent addition
Plate-reading LuminometerN/ASignal detection
Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold dilution starting from 1 mM). This will be the "compound plate".

  • Assay Plate Setup:

    • Add kinase, substrate, and buffer to the wells of a white 384-well assay plate.

    • Transfer a small volume (e.g., 50 nL) of the serially diluted compound from the compound plate to the assay plate.

    • Include "High Signal" (0% inhibition) controls containing only DMSO and "Low Signal" (100% inhibition) controls containing a known potent inhibitor or no enzyme.

    • Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[9]

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be pre-determined (e.g., at the K_m for the specific kinase).

    • Mix the plate gently.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60 minutes).[10]

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

Part 3: Assay Validation and Data Analysis

Rigorous validation and proper data analysis are essential for generating trustworthy results.

Assay Quality Control: The Z'-Factor

Before analyzing inhibitor data, the quality of the assay itself must be confirmed. The Z'-factor (Z-prime) is a statistical parameter used to quantify the separation between the high (positive) and low (negative) signal controls, indicating the assay's suitability for screening.[11][12]

The formula for Z'-factor is: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

Where SD is the standard deviation and Mean refers to the signals of the positive (pos) and negative (neg) controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; highly reliable assay.[11][13][14]
0 to 0.5Acceptable / MarginalSmaller separation; may require optimization.[11][13][14]
< 0UnacceptableControl signals overlap; assay is not reliable.[11][12]

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for determining inhibitor potency.

Data Analysis and IC50 Determination
  • Calculate Percent Inhibition: Normalize the data relative to the high (0% inhibition) and low (100% inhibition) controls for each compound concentration: % Inhibition = 100 * (Signal_High - Signal_Sample) / (Signal_High - Signal_Low)

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the dose-response data to a four-parameter logistic equation (sigmoidal curve) using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Part 4: Application - Profiling an Unknown Inhibitor

Given that the 2-aminothiazole scaffold is a known template for inhibitors of tyrosine kinases like Src and Syk, a logical first step would be to profile this compound against a panel of relevant kinases.[1][15]

Kinase_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds & Activates P_Substrate Phosphorylated Downstream Substrate RTK->P_Substrate Phosphorylates (ATP -> ADP) Inhibitor 4-(4-Butylphenyl)-1,3- thiazol-2-amine HBr Inhibitor->RTK Inhibits Response Cellular Response (Proliferation, Angiogenesis) P_Substrate->Response

Caption: Generic signaling pathway showing kinase inhibition.

Hypothetical Screening Data

The protocol described can be used to generate a selectivity profile. Below is a table with hypothetical data illustrating how the results might be presented.

Kinase TargetAssay ATP Conc.IC50 (nM) of Test Compound
SYK25 µM (K_m)85
Src50 µM (K_m)210
Abl10 µM (K_m)1,500
CDK275 µM (K_m)> 10,000
p38α100 µM (K_m)> 10,000

This hypothetical data suggests that this compound is a potent inhibitor of SYK kinase with moderate activity against Src and weaker activity against Abl, demonstrating selectivity over CDK2 and p38α.

References

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. NC State University. [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Effect of time and ATP concentration on assay performance. ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • Plate Quality Control. CDD Support - Collaborative Drug Discovery. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. [Link]

  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. PubMed. [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. ejchem.com. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • 6-Nitro-4H-benzo[d][5][13]thiazin-2-amine. MDPI. [Link]

Sources

Application Notes for Characterizing 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of 2-Aminothiazoles

The 1,3-thiazole ring is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This "privileged structure" is a component of numerous approved drugs and serves as a versatile template for the development of new therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The specific compound, 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide, belongs to the 2-aminothiazole class. While this specific molecule is a novel investigational agent, its structural analogs have demonstrated significant biological effects. For instance, derivatives of 4-phenyl-thiazol-2-amine have been shown to possess potent anticancer activity against human cancer cell lines.[3]

This guide provides a comprehensive framework for the initial biological characterization of this compound. The protocols herein are designed to first establish its impact on cell viability and proliferation, and then to elucidate the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest. By following these methodologies, researchers can systematically evaluate the compound's potential as a therapeutic candidate.

Compound Handling and Stock Preparation

Proper handling and preparation of the test compound are critical for reproducible and accurate results. The butylphenyl group suggests that the compound will have hydrophobic properties, making it poorly soluble in aqueous media but readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[5]

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add an appropriate volume of sterile, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM). Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the primary stock into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).

Causality Insight: A vehicle control (medium with the same final concentration of DMSO as the highest dose of the compound) is essential in every experiment. This control validates that any observed cellular effects are due to the compound itself and not the solvent.

Phase 1: Primary Assessment of Bioactivity

The initial phase of characterization aims to answer a fundamental question: Does the compound affect cell viability or proliferation? This is typically achieved by performing dose-response experiments to determine the compound's potency, often expressed as a half-maximal inhibitory concentration (IC50).

G cluster_0 Initial Screening Workflow prep Prepare Compound Dilution Series seed Seed Cells in 96-well Plates treat Treat Cells with Compound (24-72h Incubation) seed->treat assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->assay read Measure Signal (Absorbance/Luminescence) assay->read analyze Calculate % Viability & Determine IC50 Value read->analyze

Caption: Initial workflow for assessing compound cytotoxicity.

Protocol 1: Cell Viability Determination using the MTT Assay

The MTT assay is a robust, colorimetric method that measures cell metabolic activity as an indicator of viability.[6][7] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[6]

Materials:

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Remove the seeding medium and replace it with 100 µL of medium containing various concentrations of the compound. Include vehicle control and no-treatment control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time.[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker until the crystals are fully dissolved.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Parameter Recommendation Rationale
Cell Line Selection Use a panel of relevant cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control line (e.g., HEK293).To assess potency and selectivity.[2]
Seeding Density 5,000 - 10,000 cells/well (for most adherent lines).Ensures cells are in the logarithmic growth phase during treatment and avoids confluence.[7]
Concentration Range Logarithmic dilutions from 0.01 µM to 100 µM.To capture the full dose-response curve for accurate IC50 determination.[8]

Phase 2: Investigating the Mechanism of Cell Death

If the compound reduces cell viability, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a highly regulated process and a preferred mechanism for anticancer drugs.[10]

G cluster_0 Apoptosis Signaling & Detection Markers stimulus Apoptotic Stimulus (e.g., Test Compound) membrane Membrane Alteration: Phosphatidylserine (PS) Exposure stimulus->membrane caspase Executioner Caspase Activation (Caspase-3/7) membrane->caspase annexin Detected by: Annexin V Staining membrane->annexin dna_frag DNA Fragmentation caspase->dna_frag casp_assay Detected by: Caspase Activity Assay caspase->casp_assay tunel Detected by: TUNEL Assay dna_frag->tunel

Caption: Key events in apoptosis and their detection methods.

Protocol 2: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cell populations.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13]

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • 12x75mm polystyrene tubes for flow cytometry

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC50 value for 24-48 hours. Include vehicle and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA, then combine with the supernatant containing floating cells. This step is critical to avoid losing the apoptotic cell population.[14]

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.

Data Interpretation:

  • Quadrant 1 (Annexin V- / PI-): Live, healthy cells.

  • Quadrant 2 (Annexin V+ / PI-): Early apoptotic cells.

  • Quadrant 3 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Quadrant 4 (Annexin V- / PI+): Necrotic cells (due to primary necrosis or mechanical damage).

Phase 3: Analysis of Cytostatic Effects

A compound may not be overtly cytotoxic but could instead be cytostatic, inhibiting cell proliferation by arresting the cell cycle at a specific checkpoint. Flow cytometry analysis of cellular DNA content is a powerful tool to investigate this possibility.[15][16]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed and permeabilized cells. Because PI binds stoichiometrically to DNA, the fluorescence intensity of a cell is directly proportional to its DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cold 70% Ethanol

  • PBS

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal comes only from DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.

Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will show distinct peaks.

  • The first peak represents cells in the G0/G1 phase (2N DNA content).

  • The second, taller peak represents cells in the G2/M phase (4N DNA content).

  • The region between these two peaks represents cells in the S phase (synthesizing DNA).

  • An accumulation of cells in a specific phase compared to the vehicle control indicates a compound-induced cell cycle arrest at that checkpoint.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available at: [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., Foroumadi, A., & Firoozpour, L. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Jadhav, A. G., Halikar, N. K., & Rashid, M. (2017). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]

  • Golcienė, B., Kavaliauskas, P., Sapijanskaitė-Banevič, B., & Mickevičius, V. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Available at: [Link]

  • Tiwari, G., Singh, A., Singh, A., Kumar, A., Singh, A. K., Chhillar, A. K., ... & Tiwari, M. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega. Available at: [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech Resources. Available at: [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. USF Health Core Facilities. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology. Available at: [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Corporation Blog. Available at: [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate Q&A. Available at: [Link]

  • A4cell. (2023). Truly Effective Cell Assay Design. A4cell News. Available at: [Link]

  • Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology. Available at: [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays. Assay Guidance Manual. Available at: [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics Services. Available at: [Link]

  • Absin. (n.d.). A comprehensive guide to apoptosis detection. Absin Technical Articles. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Blog. Available at: [Link]

  • European Pharmaceutical Review. (2010). Application of flow cytometry in drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Promega Corporation. (2024). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. YouTube. Available at: [Link]

  • Walker, R., Smith, G. R., Kar, S., & Williams, P. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Bioinformatics. Available at: [Link]

  • Głowacka, A. E., & Wujec, M. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis and Purification of 4-(4-Butylphenyl)-1,3-thiazol-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis and purification of 4-(4-butylphenyl)-1,3-thiazol-2-amine hydrobromide, a key intermediate in pharmaceutical research and development. The synthesis is based on the robust Hantzsch thiazole synthesis, a classic and efficient method for constructing the 2-aminothiazole scaffold.[1][2][3] The protocol is divided into two primary stages: the synthesis of the requisite α-haloketone intermediate, 2-bromo-1-(4-butylphenyl)ethan-1-one, followed by its cyclocondensation with thiourea. We provide in-depth explanations for experimental choices, a validated purification protocol via recrystallization, and methods for characterization to ensure a high-purity final product. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for obtaining this valuable chemical entity.

Introduction and Scientific Background

The 2-aminothiazole moiety is a privileged heterocyclic scaffold frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[4][5][6] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with various biological targets. Consequently, reliable and scalable synthetic routes to substituted 2-aminothiazoles are of paramount importance in medicinal chemistry and drug discovery programs.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most direct and widely utilized methods for preparing these compounds.[3] The reaction involves the condensation of an α-haloketone with a thioamide. When thiourea is used as the thioamide component, it directly furnishes the 2-aminothiazole core.[1][7] The reaction proceeds through a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration, driven by the formation of a stable aromatic ring system.[7][8][9]

This protocol details the synthesis of the hydrobromide salt of the target compound. The initial product of the Hantzsch reaction using an α-bromoketone and thiourea is naturally the hydrobromide salt, as the basic 2-amino group is protonated by the hydrogen bromide generated in situ.[7] This note provides a robust method for isolating and purifying this salt form directly, which can be advantageous for stability and handling.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available 4'-butylacetophenone.

Step 1: Bromination of 4'-Butylacetophenone

(Self-generated image, not from search results)

Step 2: Hantzsch Thiazole Synthesis

(Self-generated image, not from search results)

Mechanistic Insight: The Hantzsch Thiazole Synthesis

Understanding the reaction pathway is critical for troubleshooting and optimization. The Hantzsch synthesis is a cascade of well-understood organic transformations:

  • Nucleophilic Attack (S_N2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic α-carbon of the bromoketone. This displaces the bromide ion in a classic S_N2 reaction to form an isothiouronium salt intermediate.[7]

  • Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate, a thiazoline derivative.

  • Dehydration: The resulting hydroxyl group is subsequently eliminated as a molecule of water. This dehydration step is driven by the formation of the conjugated and highly stable aromatic thiazole ring.[7][8]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromoketone 2-Bromo-1-(4-butylphenyl)ethan-1-one Intermediate1 Isothiouronium Salt Bromoketone->Intermediate1  S_N2 Attack Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2  Intramolecular  Cyclization Product 4-(4-Butylphenyl)-1,3-thiazol-2-amine (Protonated) Intermediate2->Product  Dehydration  (Aromatization)

Diagram 1: Hantzsch Thiazole Synthesis Mechanism. A simplified representation of the key steps involved in the formation of the thiazole ring.

Experimental Protocols

Safety Precautions:

  • α-Bromoketones are potent lachrymators and irritants. All manipulations involving 2-bromo-1-(4-butylphenyl)ethan-1-one must be performed in a certified chemical fume hood.

  • Bromine is highly corrosive, toxic, and volatile. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Wear appropriate PPE at all times.

Part A: Synthesis of 2-Bromo-1-(4-butylphenyl)ethan-1-one

This protocol is adapted from standard procedures for the α-bromination of aryl ketones.[10][11]

Materials:

  • 4'-Butylacetophenone

  • Bromine (Br₂)

  • Methylene Chloride (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4'-butylacetophenone (1.0 eq) in anhydrous methylene chloride (approx. 5 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add bromine (1.05 eq) dropwise via the dropping funnel over 15-20 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

    • Causality: The dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize the formation of dibrominated side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases. This neutralizes the HBr byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-bromo-1-(4-butylphenyl)ethan-1-one, is typically a pale yellow oil or low-melting solid and is often used in the next step without further purification.

Part B: Synthesis of this compound

This protocol employs the Hantzsch cyclocondensation.[1][7]

Materials:

  • Crude 2-bromo-1-(4-butylphenyl)ethan-1-one (from Part A)

  • Thiourea

  • Ethanol (95% or absolute)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, add the crude 2-bromo-1-(4-butylphenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

    • Causality: A slight excess of thiourea is used to ensure complete consumption of the limiting bromoketone.

  • Add ethanol (approx. 10 mL per gram of bromoketone) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Maintain the reflux for 3-4 hours. A precipitate, the target hydrobromide salt, will often begin to form during this time. Monitor the reaction by TLC until the starting bromoketone spot is consumed.

  • After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Dry the crude this compound in a vacuum oven at 40-50 °C.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying crystalline organic solids. The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to slowly cool, whereby the pure compound crystallizes out, leaving impurities behind in the solution.[12] Ethanol is a suitable solvent for this compound.

Procedure:

  • Transfer the crude, dried hydrobromide salt to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling (on a hot plate with stirring).

  • Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding excess solvent, as this will reduce the final yield.

    • Trustworthiness: If colored impurities are present that do not dissolve, a hot gravity filtration step can be performed at this stage to remove them.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small portion of ice-cold ethanol.

  • Dry the crystals under vacuum to a constant weight. The product should be a white to off-white crystalline solid.

Data Summary and Characterization

Reagent and Yield Data
ReagentMW ( g/mol )Equiv.Amount (g)Moles (mmol)
Step A
4'-Butylacetophenone176.251.0(e.g., 5.00)(e.g., 28.4)
Bromine (Br₂)159.811.05(e.g., 4.76)(e.g., 29.8)
Step B
2-Bromo-1-(4-butylphenyl)ethan-1-one255.151.0(e.g., 7.24)(e.g., 28.4)
Thiourea76.121.2(e.g., 2.59)(e.g., 34.0)
Product
4-(4-Butylphenyl)-1,3-thiazol-2-amine HBr314.26-(Theoretical: 8.92)(Theoretical: 28.4)
Expected Characterization Results
  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity. This should be determined using a calibrated apparatus.

  • ¹H NMR: The spectrum should show characteristic peaks for the butyl group (triplet, sextet, sextet, triplet), aromatic protons (two doublets), a singlet for the thiazole C5-H, and a broad singlet for the -NH₂ and -NH₃⁺ protons (which may be exchangeable with D₂O).

  • FT-IR (KBr): Expect to see characteristic stretches for N-H bonds (amine/ammonium), aromatic C-H, and C=N/C=C bonds of the thiazole ring.

  • Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the free base [M+H]⁺ at m/z ≈ 233.3.

Overall Experimental Workflow

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hantzsch Cyclization cluster_step3 Step 3: Purification A1 Dissolve 4'-Butylacetophenone in DCM A2 Cool to 0 °C A1->A2 A3 Add Bromine (Br₂) Dropwise A2->A3 A4 Stir at Room Temperature A3->A4 A5 Aqueous Workup (NaHCO₃) A4->A5 A6 Dry & Concentrate A5->A6 B1 Combine Bromoketone & Thiourea in Ethanol A6->B1  Use Crude  Product Directly B2 Heat to Reflux (3-4h) B1->B2 B3 Cool to Precipitate B2->B3 B4 Filter Crude Product B3->B4 C1 Dissolve Crude Product in Hot Ethanol B4->C1  Transfer Crude Solid C2 Slowly Cool to Crystallize C1->C2 C3 Filter Purified Crystals C2->C3 C4 Dry Under Vacuum C3->C4 Final Final C4->Final Pure Final Product

Diagram 2: Experimental Workflow. A step-by-step flowchart from starting materials to the final purified product.

References

  • MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Application Notes & Protocols: Comprehensive Characterization of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide is a small molecule of interest in pharmaceutical development, belonging to the 2-aminothiazole class of compounds. This class is recognized for a wide range of biological activities, making rigorous and comprehensive analytical characterization a cornerstone of quality control, stability testing, and regulatory compliance.[1][2] The identity, purity, and solid-state properties of an active pharmaceutical ingredient (API) are critical attributes that directly impact its safety and efficacy.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies required for the full characterization of this compound. The protocols herein are designed to establish the identity, quantify the purity, and investigate the physicochemical properties of the hydrobromide salt, grounding these procedures in established scientific principles and regulatory expectations.[3][4] The methods are aligned with the principles outlined in major pharmacopeias and regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][5][6]

Physicochemical Properties

A foundational step in characterization is the determination of fundamental physicochemical properties. These data serve as the initial specifications for the material.

PropertyValueSource
Molecular Formula C₁₃H₁₇BrN₂S[7]
Molecular Weight 313.26 g/mol [7]
Appearance Light brown to brown solid/crystalsInferred from similar compounds
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterInferred from structure and common practice[8]

Analytical Workflow for Comprehensive Characterization

A multi-technique approach is essential for unambiguous characterization. The following workflow ensures that all critical aspects of the molecule—structure, purity, and solid-state form—are thoroughly investigated.

Analytical_Workflow cluster_0 Identity & Structure Confirmation cluster_1 Purity & Assay cluster_2 Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS) FTIR FTIR Spectroscopy HPLC HPLC-UV (Purity, Assay) Impurity Impurity Profiling HPLC->Impurity DSC DSC TGA TGA API API Sample 4-(4-Butylphenyl)-1,3- thiazol-2-amine HBr API->NMR API->MS API->FTIR API->HPLC API->DSC

Caption: Overall analytical workflow for characterization.

Identity and Structural Elucidation

Confirming the chemical structure is the most critical first step. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal and definitive evidence of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C), providing detailed information about molecular structure, connectivity, and conformation. It is the gold standard for structural confirmation.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrobromide salts as it can solubilize the salt and allow for the observation of exchangeable protons (e.g., -NH₂).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: The spectrum should be consistent with the proposed structure. Key expected regions include:

      • Aromatic Region (~7.0-8.0 ppm): Signals corresponding to the protons on the butyl-substituted phenyl ring and the thiazole ring proton.[2][9] The protons on the phenyl ring will likely appear as two doublets (an AA'BB' system).

      • Amine Protons (-NH₂): A broad signal, the chemical shift of which is highly dependent on concentration and solvent. In DMSO-d₆, this may appear around 7.4 ppm.[9]

      • Aliphatic Region (0.9-2.7 ppm): Signals for the butyl chain (a triplet for the terminal -CH₃, and multiplets for the three -CH₂- groups).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: The number of signals should correspond to the number of unique carbon atoms in the structure. Key signals include those for the thiazole ring carbons, the substituted phenyl ring carbons, and the butyl chain carbons.[10]

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. Comparison with spectra of similar 2-aminothiazole derivatives can aid in assignment.[9][10][11]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. This technique is typically coupled with liquid chromatography (LC-MS) for sample introduction.

Protocol: LC-MS for Identity Confirmation

  • System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography (for sample introduction):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) is sufficient to elute the compound.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive mode (ESI+). The amine group is readily protonated.

    • Analysis: Full scan mode.

  • Data Analysis:

    • The primary peak in the chromatogram should correspond to the target compound.

    • The mass spectrum for this peak should show a prominent ion corresponding to the protonated free base, [M+H]⁺.

    • Expected m/z: The free base has a molecular formula of C₁₃H₁₆N₂S and a monoisotopic mass of 232.1034 Da.[12] The expected exact mass for the [M+H]⁺ ion is 233.1107 Da .

    • Confirm that the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of functional groups. It provides a molecular "fingerprint" and confirms the presence of key structural motifs.

Protocol: FTIR Analysis

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples, as it requires minimal preparation. Alternatively, prepare a KBr pellet. Note that ion exchange can occur between hydrobromide salts and KBr, potentially altering the spectrum.[13]

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • N-H Vibrations: The primary amine (-NH₂) group will show stretching vibrations typically in the 3400-3100 cm⁻¹ region.[14]

    • N-H⁺ Vibrations: As a hydrobromide salt, the protonated amine (N-H⁺) will exhibit broad and complex absorption bands, often seen between 3200 cm⁻¹ and 2500 cm⁻¹.[15][16]

    • Aromatic C-H and C=C Vibrations: Aromatic C-H stretching appears just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.[14]

    • Thiazole Ring Vibrations: C=N and C=C stretching vibrations from the thiazole ring will appear in the 1650-1480 cm⁻¹ region.[14][17]

    • Aliphatic C-H Vibrations: Stretching and bending vibrations for the butyl group will be observed below 3000 cm⁻¹.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of the drug substance and for performing quantitative assays.[5][18] Method development and validation are governed by ICH guidelines.[3][6][19]

HPLC Method for Purity Determination

Principle: This reversed-phase HPLC method separates the main compound from potential process-related impurities and degradation products. Purity is typically determined by an area percent calculation.

Protocol: Purity by HPLC-UV

  • Instrumentation: HPLC system with a UV/PDA detector. A PDA detector is advantageous as it allows for peak purity analysis.[20]

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard reversed-phase chemistry suitable for moderately nonpolar compounds.
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in WaterThe acidic modifier (TFA) improves peak shape for the basic amine analyte by suppressing silanol interactions.[8]
Mobile Phase B 0.05% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.[8]
Gradient Elution 10% B to 90% B over 30 minA broad gradient is necessary to ensure elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[8]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 272 nmBased on typical UV maxima for similar 2-amino-4-phenylthiazole structures.[21] A PDA scan should be run to confirm the optimal wavelength.
Injection Volume 10 µL
  • System Suitability Test (SST): Before sample analysis, perform replicate injections of a standard solution to verify system performance. Key SST parameters as per USP <621> include tailing factor (should be ≤ 2.0) and precision (%RSD of replicate injections should be ≤ 2.0%).[22][23][24]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

    • Report any impurity exceeding the reporting threshold (e.g., 0.05%).

HPLC_Workflow A Prepare Mobile Phases (A: 0.05% TFA in H₂O) (B: 0.05% TFA in ACN) C Equilibrate HPLC System (C18 Column, 30°C) A->C B Prepare Sample (~0.5 mg/mL in Diluent) F Inject Sample B->F D Perform System Suitability (SST Injections) C->D E Analyze SST Data (Tailing, Precision) D->E E->F If SST Passes G Acquire Chromatogram (PDA Detection, 272 nm) F->G H Process Data (Integrate, Calculate % Area) G->H

Caption: Step-by-step HPLC purity analysis workflow.

Solid-State Characterization

The solid-state properties of an API, such as crystallinity, polymorphism, and thermal stability, are critical as they can influence solubility, bioavailability, and manufacturability. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for this purpose.[25][26]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions, providing information about the material's physical state (crystalline vs. amorphous) and purity.[25][27]

Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.

  • Thermal Program:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the melting point (e.g., 300 °C).

  • Data Analysis:

    • A sharp endotherm is indicative of the melting of a crystalline solid.[28] Record the onset temperature and the peak maximum of the melting endotherm.

    • A broad, step-like change in the baseline indicates a glass transition (Tg), which would suggest the presence of amorphous content.[25]

    • Exothermic events (exotherms) may indicate decomposition or crystallization.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents or water (hydrates) and to assess thermal stability and decomposition profiles.[26][27][29]

Protocol: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Thermal Program:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature where full decomposition is expected (e.g., 500 °C).

  • Data Analysis:

    • Examine the TGA curve for any mass loss events prior to decomposition. A mass loss below ~120 °C typically corresponds to the loss of residual solvent or adsorbed water.[28][29]

    • Determine the onset temperature of decomposition, which is a key indicator of the compound's thermal stability.[26]

    • The results can be coupled with DSC data; for instance, a DSC endotherm corresponding to a TGA mass loss event confirms dehydration or desolvation.[27][28]

Summary of Expected Analytical Results

TechniqueParameterExpected Result / Observation
¹H NMR Chemical Shifts & IntegralsSignals consistent with aromatic, thiazole, amine, and butyl protons with correct integration ratios.
¹³C NMR Number of SignalsNumber of peaks matches the number of unique carbons in the structure.
HRMS (ESI+) [M+H]⁺ Exact MassMeasured m/z should be ~233.1107 Da (within 5 ppm error).
FTIR Key Absorption BandsPresence of N-H, N-H⁺, aromatic C-H, C=C, and C=N vibrational bands.
HPLC-UV PurityMain peak area ≥ 99.0% (typical specification).
DSC Melting PointA sharp endotherm characteristic of a crystalline solid.
TGA Decomposition OnsetOnset of significant mass loss indicates the limit of thermal stability. Minimal mass loss before decomposition.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The application of these orthogonal techniques—spectroscopic, chromatographic, and thermal—is essential for unequivocally confirming the structure, establishing purity, and understanding the solid-state properties of the molecule. Adherence to these protocols, grounded in fundamental scientific principles and regulatory guidelines, will ensure the generation of high-quality, reliable data crucial for advancing drug development programs. All methods, particularly the HPLC procedure for purity and assay, should be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.[3][6][30][31]

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • U.S. Pharmacopeia. General Chapter <621> Chromatography.
  • U.S. Pharmacopeia. General Chapter <621> Chromatography.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • DSDP Analytics. USP <621> Chromatography.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Pharmacopeia. (2022). <621> Chromatography.
  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
  • International Council for Harmonisation. Quality Guidelines.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.
  • ResearchGate. Selected IR and 1 H NMR data for the aminothiazole compounds...
  • El-Gamel, N. E. A., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central.
  • Slideshare. (2013). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties.
  • Der Pharma Chemica. (2015). Synthesis of novel 2-amino thiazole derivatives.
  • Al-wsabie, A. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. PubMed Central.
  • ChemicalBook. 2-Aminothiazole (96-50-4) 1H NMR spectrum.
  • PubChem. 2-Aminothiazole.
  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • Universal Print. (2014). Synthesis and Evaluation of 2-Aminothiazole Derivative.
  • Canadian Science Publishing. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • BLDpharm. 4-(4-Butylphenyl)thiazol-2-amine.
  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • Taylor & Francis. Hydrobromide – Knowledge and References.
  • BLDpharm. 2-((4-Butylphenyl)amino)thiazol-4-ol.
  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
  • PubMed. Near-infrared spectroscopy of amine salts.
  • PubChem. 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.
  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry.
  • ResearchGate. (2025, August 6). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
  • ChemicalBook. This compound.
  • Sigma-Aldrich. 4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,3-THIAZOL-2-AMINE HYDROBROMIDE.
  • BenchChem. Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • MDPI. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
  • PubChem. [{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin....

Sources

Application Notes and Protocols for the Structural Elucidation of 2-Aminothiazoles using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 2-Aminothiazoles in Modern Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2] Its prevalence is due to its ability to act as a versatile building block, present in numerous natural products, pharmaceuticals, and agrochemicals.[1][3] Compounds incorporating this moiety exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[3][4][5][6] Given its significance, the unambiguous structural characterization of novel 2-aminothiazole derivatives is a critical step in the drug development pipeline.

This guide provides an in-depth technical overview and detailed protocols for the analysis of 2-aminothiazoles using two of the most powerful analytical techniques in modern chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8] We will move beyond procedural lists to explain the causality behind experimental choices, empowering researchers to not only acquire high-quality data but also to interpret it with confidence.

Core Principles of Structural Elucidation

The structural elucidation of a novel chemical entity relies on piecing together a puzzle. NMR spectroscopy provides detailed information about the atomic connectivity and the chemical environment of nuclei (primarily ¹H and ¹³C), revealing the carbon-hydrogen framework. Mass spectrometry complements this by providing the precise molecular weight and elemental composition, and through fragmentation analysis, offers clues about the assembly of different structural motifs.[9][10] The synergistic use of these two techniques provides a self-validating system for structure confirmation.

Visualizing the 2-Aminothiazole Core

To facilitate discussion, the standard IUPAC numbering for the 2-aminothiazole ring is essential. The following diagram illustrates this core structure, which will be referenced throughout this guide.

G Fig. 2: Simplified EI-MS Fragmentation of 2-Aminothiazole M [2-Aminothiazole]⁺• m/z = 100 F1 [C₂H₂N₂S]⁺• (Rearrangement) M->F1 - H• F4 [C₂H₂N]⁺ m/z = 40 M->F4 - H₂NCS• F5 [H₂N=C=S]⁺ m/z = 58 M->F5 Ring Cleavage F2 [C₂H₃NS]⁺• m/z = 73 F1->F2 - HCN F3 [CH₂NS]⁺ m/z = 58 F1->F3 - C₂H₂ G Fig. 3: Integrated Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Secondary Analysis cluster_3 Advanced Analysis (if needed) cluster_4 Conclusion Sample Purified 2-Aminothiazole Derivative LCMS LC-MS (ESI) Confirm MW & Purity Sample->LCMS HNMR ¹H NMR Assign Proton Framework Sample->HNMR HRMS HRMS Determine Elemental Formula LCMS->HRMS MSMS MS/MS Analyze Fragmentation LCMS->MSMS CNMR ¹³C NMR Identify Carbon Skeleton HNMR->CNMR NMR_2D 2D NMR (COSY, HSQC, HMBC) Unambiguous Connectivity HRMS->NMR_2D If structure is complex or ambiguous Structure Structure Confirmed HRMS->Structure If structure is simple CNMR->NMR_2D If structure is complex or ambiguous CNMR->Structure If structure is simple MSMS->NMR_2D If structure is complex or ambiguous MSMS->Structure If structure is simple NMR_2D->Structure

Sources

Application Notes & Protocols: Handling and Storage of Aminothiazole Hydrobromides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminothiazole and its derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] The hydrobromide salts of these compounds are frequently utilized to improve solubility and stability. However, their chemical nature, particularly potential hygroscopicity and sensitivity to light, necessitates stringent handling and storage protocols to maintain their integrity and ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the best practices for the handling and storage of aminothiazole hydrobromides, underpinned by established safety data and laboratory procedures.

Introduction: The Criticality of Proper Handling

The 2-aminothiazole core is a privileged structure in drug development, with derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][6] The use of hydrobromide salts is a common strategy to enhance the physicochemical properties of these molecules.[7][8] However, the introduction of the hydrobromide moiety can also influence the compound's stability and handling requirements.

Failure to adhere to proper handling and storage guidelines can lead to:

  • Compound Degradation: Exposure to moisture, light, and incompatible substances can degrade the aminothiazole hydrobromide, leading to inaccurate experimental results and loss of valuable material.[9]

  • Safety Hazards: Many aminothiazole derivatives are classified as harmful if swallowed and can cause skin and eye irritation.[10][11][12] Improper handling increases the risk of exposure and adverse health effects.

This document serves as a practical guide for researchers to mitigate these risks through a detailed exploration of safe handling and storage procedures.

Physicochemical Properties and Stability Considerations

Understanding the inherent properties of aminothiazole hydrobromides is fundamental to establishing appropriate handling protocols.

Table 1: General Physicochemical Properties of Representative Aminothiazole Hydrobromides

PropertyTypical Value/CharacteristicSignificance for Handling & Storage
Appearance Light yellow to light brown crystalline powderColor change may indicate degradation.
Melting Point Often decomposes at a specific temperature (e.g., 165 °C for 2-Amino-5-bromothiazole hydrobromide)[13][14]Provides a purity indicator; significant deviation may suggest impurity or degradation.
Solubility Generally soluble in polar solvents like methanol.[7][14]The hydrobromide salt form typically enhances aqueous solubility.[7]
Hygroscopicity Many aminothiazole hydrobromides are hygroscopic.[14]Requires storage in a dry environment to prevent water absorption, which can lead to degradation.
Light Sensitivity Some derivatives may be sensitive to light.[9]Requires storage in light-resistant containers to prevent photodegradation.
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10][15][16]Must be stored separately from these substances to avoid hazardous reactions.

Workflow for Handling Aminothiazole Hydrobromides

The following diagram outlines the critical steps from receiving the compound to its final disposal, ensuring safety and compound integrity at each stage.

G cluster_0 Receiving & Initial Inspection cluster_1 Storage cluster_2 Handling & Use cluster_3 Waste Disposal Receiving Receive Shipment Inspection Inspect Container Integrity Receiving->Inspection SDS_Review Review Safety Data Sheet (SDS) Inspection->SDS_Review Storage_Conditions Store in a Cool, Dry, Dark Place SDS_Review->Storage_Conditions Inert_Atmosphere Consider Inert Gas Blanket (e.g., Argon, Nitrogen) Storage_Conditions->Inert_Atmosphere Desiccant Use Desiccants Storage_Conditions->Desiccant PPE Don Appropriate PPE Storage_Conditions->PPE Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Weighing Weighing Ventilation->Weighing Dissolution Dissolution Weighing->Dissolution Reaction Use in Experiment Dissolution->Reaction Segregation Segregate Waste Reaction->Segregation Labeling Label Waste Container Segregation->Labeling Disposal Dispose via EHS Labeling->Disposal

Caption: Workflow for the safe handling of aminothiazole hydrobromides.

Detailed Protocols

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[16]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[13][16]

  • Body Protection: A lab coat should be worn at all times.[16]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[17]

Storage Protocol

Proper storage is crucial to maintain the stability and purity of aminothiazole hydrobromides.

  • Initial Storage: Upon receipt, store the compound in its original, tightly sealed container.[10]

  • Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[10][18] Recommended storage is often under refrigerated temperatures.[17]

  • Hygroscopic Compounds: For known or suspected hygroscopic compounds, store in a desiccator containing a suitable desiccant (e.g., silica gel).[14][19] For long-term storage, consider placing the primary container inside a larger, sealed container with desiccant pouches.[19]

  • Light-Sensitive Compounds: Store in amber vials or wrap the container with aluminum foil to protect from light.[9]

  • Inert Atmosphere: For highly sensitive derivatives, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[20][21]

Handling and Weighing Protocol
  • Work Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and free of clutter.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

  • Weighing:

    • Perform weighing in a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use a clean spatula for transferring the solid.

    • Promptly and tightly reseal the container after dispensing the desired amount.

  • Cleaning: Clean any spills immediately. For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[17]

Solution Preparation Protocol
  • Solvent Selection: Use an appropriate, dry (anhydrous) solvent for dissolution, especially if the compound is moisture-sensitive.

  • Inert Technique: For highly air- and moisture-sensitive compounds, use Schlenk line or glovebox techniques for preparing solutions.[20][21][22]

  • Dissolution: Add the weighed compound to the solvent and mix thoroughly. Sonication can be used to aid dissolution if necessary.

  • Storage of Solutions: If solutions are to be stored, they should be kept in tightly sealed containers, protected from light, and stored at an appropriate temperature (often refrigerated or frozen). Consider purging the headspace with an inert gas before sealing.

Waste Disposal

Proper disposal of aminothiazole hydrobromide waste is essential for environmental protection and laboratory safety.

  • Segregation: Collect all waste containing aminothiazole hydrobromide (solid waste, contaminated consumables, and solutions) in a designated, properly labeled hazardous waste container.[16] Do not mix with incompatible waste streams.[16]

  • Container Management: Ensure the waste container is made of a compatible material, is in good condition, and is kept closed except when adding waste.[16]

  • Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[16][23] Do not dispose of it down the drain or in the regular trash.[23]

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[23]

Emergency Procedures

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[18] Remove contaminated clothing. Seek medical attention if irritation persists.[24]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10][13][24] Seek immediate medical attention.
Inhalation Move the person to fresh air.[10][15] If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[24] Rinse mouth with water.[10] Seek immediate medical attention.
Spill Evacuate the area.[16] Wear appropriate PPE. For small spills, dampen with 60-70% ethanol, and collect the material in a sealed container for disposal.[17] For large spills, contact your institution's EHS.

Conclusion

The effective use of aminothiazole hydrobromides in research and development is contingent upon the rigorous application of appropriate handling and storage procedures. By understanding the physicochemical properties of these compounds and adhering to the protocols outlined in this guide, researchers can ensure the integrity of their experiments, protect themselves from potential hazards, and contribute to a safe and productive laboratory environment.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. Retrieved from [Link]

  • Ethyl 2-aminothiazole-4-carboxylate hydrobromide. PubChem. Retrieved from [Link]

  • 2-AMINO-5-BROMOTHIAZOLE HYDROBROMIDE. ChemBK. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. ResearchGate. Retrieved from [Link]

  • Safety data sheet. (2019). Retrieved from [Link]

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2022). Retrieved from [Link]

  • Protection of Light Sensitive Products. (2015). Pharmaguideline. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • 2-Aminothiazole | C3H4N2S | CID 2155. PubChem. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved from [Link]

  • 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

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Sources

Application Note & Protocols for the Preclinical Evaluation of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacological profiles. This document outlines a comprehensive experimental strategy for the initial preclinical evaluation of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide , a novel thiazole derivative.

The presence of a 4-butylphenyl group introduces significant lipophilicity, which may enhance interactions with hydrophobic pockets within biological targets. The 2-amino group provides a key site for hydrogen bonding, and the hydrobromide salt form is intended to improve aqueous solubility for reliable in vitro and in vivo testing. Based on the established activities of related thiazole compounds, we hypothesize that this molecule possesses anti-inflammatory properties.[3]

This guide provides a logical, tiered approach to testing this hypothesis, beginning with rapid in vitro screening assays, progressing to cell-based models to assess physiological relevance and cytotoxicity, and culminating in a well-established in vivo model to demonstrate efficacy. The causality behind each experimental choice is explained to provide researchers with a robust framework for investigation.

Compound Profile and Handling

  • Compound: this compound

  • CAS Number: Not available (novel compound)

  • Molecular Formula: C₁₃H₁₇BrN₂S[4]

  • Molecular Weight: 313.26 g/mol [4]

  • Storage: Store at 2-8°C, desiccated, and protected from light.

  • Protocol 1.1: Preparation of Stock Solutions

    • Principle: To ensure accurate and reproducible results, the compound must be accurately weighed and dissolved in a suitable solvent to create a high-concentration stock solution, which can then be diluted to working concentrations. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of organic compounds for biological assays.

    • Materials:

      • This compound

      • Anhydrous DMSO, cell culture grade

      • Sterile, RNase/DNase-free microcentrifuge tubes

      • Calibrated analytical balance

      • Vortex mixer

    • Procedure:

      • Aseptically weigh 10 mg of the compound.

      • Dissolve the 10 mg in 3.19 mL of anhydrous DMSO to create a 10 mM stock solution.

      • Vortex thoroughly until the compound is completely dissolved.

      • Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

      • Store aliquots at -20°C.

    • Note: The final concentration of DMSO in cell-based assays should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control (DMSO at the same final concentration as the test compound) in all experiments.

In Vitro Efficacy & Cytotoxicity Screening

This section details a logical workflow for the initial assessment of the compound's biological activity, starting with a simple, cell-free assay and moving to a more complex, cell-based model of inflammation. A critical component of this workflow is the concurrent assessment of cytotoxicity to ensure that any observed anti-inflammatory effects are not simply a byproduct of cell death.

G cluster_0 Experimental Workflow cluster_1 Cell-Based Evaluation start Compound Stock (10 mM in DMSO) tier1 Tier 1: Cell-Free Assay (Protocol 2.1: Protein Denaturation) start->tier1 tier2 Tier 2: Cell-Based Assays tier1->tier2 If active efficacy Protocol 2.2: Anti-Inflammatory Efficacy (LPS-stimulated RAW 264.7 Macrophages) tier2->efficacy cytotoxicity Protocol 2.3: Cytotoxicity Assessment (MTT/PrestoBlue Assay) tier2->cytotoxicity invivo In Vivo Validation (Protocol 4.1: Carrageenan Paw Edema) efficacy->invivo If active & non-toxic

Caption: High-level experimental workflow for screening the test compound.

Protocol 2.1: Inhibition of Protein Denaturation Assay
  • Principle: Denaturation of tissue proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation is a simple and effective preliminary screen for anti-inflammatory activity.[5][6] This assay uses bovine serum albumin (BSA) as the protein source.

  • Materials:

    • Bovine Serum Albumin (BSA), 5% (w/v) solution

    • Phosphate Buffered Saline (PBS), pH 6.4

    • Test compound, various dilutions

    • Diclofenac sodium (positive control), various dilutions

    • Spectrophotometer (UV-Vis)

    • Water bath

  • Procedure:

    • Prepare test solutions by mixing 2 mL of various concentrations of the compound (e.g., 10, 50, 100, 250, 500 µg/mL) with 2.8 mL of PBS.

    • Add 0.2 mL of 5% BSA solution to each tube.

    • Prepare a control group containing 2.8 mL PBS, 0.2 mL BSA solution, and 2 mL of the vehicle (e.g., PBS with 0.1% DMSO).

    • Prepare a positive control group using diclofenac sodium at the same concentrations.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the water bath to 70°C and incubating the samples for 10 minutes.

    • Cool the samples to room temperature.

    • Measure the turbidity (absorbance) of each solution at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (1 - [Absorbance of Test / Absorbance of Control]) * 100[5]

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).

Protocol 2.2: LPS-Induced Nitric Oxide & Cytokine Production in RAW 264.7 Macrophages
  • Principle: Bacterial lipopolysaccharide (LPS) is a potent activator of macrophages, which are key cells in the inflammatory response. LPS stimulation triggers signaling pathways that result in the production of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[7] This assay measures the ability of the test compound to suppress the production of these mediators in a controlled, cell-based environment.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound and vehicle (DMSO)

    • Griess Reagent for NO measurement

    • ELISA kits for TNF-α and IL-6 quantification

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

    • After incubation, collect the cell culture supernatant for analysis.

    • NO Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

    • Cytokine Measurement: Use the collected supernatant to quantify TNF-α and IL-6 levels according to the manufacturer's instructions for the respective ELISA kits.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ values for the inhibition of each mediator.

Protocol 2.3: Cell Viability Assay
  • Principle: It is crucial to determine if the reduction in inflammatory mediators observed in Protocol 2.2 is due to a specific anti-inflammatory effect or simply due to the compound killing the cells. A cell viability assay, such as the MTT assay, should be run in parallel with the efficacy assay.[8]

  • Procedure:

    • Seed and treat cells with the test compound at the exact same concentrations and for the same duration as in Protocol 2.2, but without LPS stimulation.

    • After the 24-hour incubation, add MTT reagent to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control group.

    • A compound is generally considered non-cytotoxic at concentrations where cell viability remains >90%. The IC₅₀ values for anti-inflammatory activity should be significantly lower than any concentration that causes cytotoxicity.

Parameter Description Example Data Table
IC₅₀ (NO) Concentration for 50% inhibition of Nitric Oxide[Compound]
IC₅₀ (TNF-α) Concentration for 50% inhibition of TNF-αTest Compound
IC₅₀ (IL-6) Concentration for 50% inhibition of IL-6Diclofenac
CC₅₀ Concentration for 50% reduction in cell viabilityTest Compound

Mechanistic Elucidation

If the compound shows promising activity in the cell-based assays, the next logical step is to investigate its potential mechanism of action.

G cluster_0 LPS Signaling Pathway in Macrophages lps LPS tlr4 TLR4 Receptor lps->tlr4 myd88 MyD88 Adaptor Protein tlr4->myd88 nfkb NF-κB Activation myd88->nfkb nucleus Nucleus nfkb->nucleus genes Transcription of Pro-inflammatory Genes mediators Release of: • TNF-α • IL-6 • iNOS (produces NO) genes->mediators compound Hypothesized Action of Test Compound compound->nfkb Inhibition?

Caption: Simplified LPS-induced inflammatory signaling pathway.

Protocol 3.1: Cyclooxygenase (COX) Enzyme Inhibition Assay
  • Principle: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions) and COX-2 (inducible during inflammation).[9] A selective COX-2 inhibitor is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition. This assay determines if the test compound inhibits either or both isoforms.

  • Materials:

    • Commercially available COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).

    • Test compound.

    • Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib, respectively) as positive controls.

  • Procedure:

    • Follow the manufacturer's protocol for the chosen colorimetric or fluorometric assay kit.

    • Typically, the procedure involves incubating the respective enzyme (COX-1 or COX-2) with arachidonic acid (substrate) and a chromogen in the presence of various concentrations of the test compound.

    • The activity of the enzyme is measured by the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the percentage inhibition of both COX-1 and COX-2 enzyme activity.

    • Determine the IC₅₀ values for each isoform.

    • Calculate the COX-2 selectivity index: Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A value > 1 indicates selectivity for COX-2.

In Vivo Proof-of-Concept

Positive results from in vitro testing provide a strong rationale for evaluating the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a classical and highly reproducible acute inflammation model.[10][11]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema).[12] The first phase involves the release of histamine and serotonin, while the second, later phase is mediated by prostaglandins and leukotrienes. The ability of a pre-administered compound to reduce the volume of the paw edema is a direct measure of its in vivo anti-inflammatory activity.

  • Materials:

    • Wistar or Sprague-Dawley rats (150-200g).

    • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Indomethacin or Diclofenac (positive control drug).

    • 1% (w/v) Carrageenan solution in sterile saline.

    • Plebysmometer or digital calipers for measuring paw volume.

  • Procedure:

    • Ethical Statement: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with established guidelines.

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide animals into groups (n=6 per group):

      • Group I: Vehicle Control (receives vehicle only).

      • Group II: Positive Control (receives Indomethacin, e.g., 10 mg/kg, p.o.).

      • Groups III-V: Test Compound (receives compound at 3 different doses, e.g., 10, 30, 100 mg/kg, p.o.).

    • Measure the initial volume of the right hind paw of each rat (V₀).

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the paw edema volume (mL) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point, particularly at the 3-hour mark where peak inflammation usually occurs. % Inhibition = (1 - [Edema_treated / Edema_control]) * 100

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the reduction in edema is statistically significant.

Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h % Inhibition
Vehicle Control-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3%
Test Compound100.72 ± 0.0515.3%
Test Compound300.51 ± 0.0440.0%
Test Compound1000.35 ± 0.03*58.8%
  • Table represents hypothetical data. *p < 0.05 compared to Vehicle Control.

Summary and Future Directions

This application note provides a systematic framework for the initial characterization of this compound as a potential anti-inflammatory agent. The proposed workflow ensures that efficacy is not confounded by cytotoxicity and validates in vitro findings with a robust in vivo model.

If the compound demonstrates significant, dose-dependent anti-inflammatory activity in these models, future studies could include:

  • Chronic Inflammation Models: Testing in models like adjuvant-induced arthritis to assess efficacy in chronic conditions.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Target Identification: Employing techniques such as proteomics or chemical biology to identify the specific molecular target(s) of the compound.

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.[13][14]

References

  • Umar, M., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology.
  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. WuXi Biology.
  • Gautam, R. K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery.
  • Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research.
  • Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds. BenchChem.
  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
  • Al-wsabie, A., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure.
  • El-Sayed, N., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances.
  • Aly, A. A., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules.
  • Riyadh, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • CymitQuimica. (n.d.). CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. CymitQuimica.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal.
  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). 4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,3-THIAZOL-2-AMINE HYDROBROMIDE. Sigma-Aldrich.
  • Al-Omar, M. A. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules.
  • Profire, L., et al. (2014). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules.
  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • NeuroQuantology. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology.

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Application Note: A High-Throughput Screening Strategy for the Identification of Protein Aggregation Inhibitors Using 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein misfolding and aggregation are central to the pathology of numerous human diseases, including neurodegenerative disorders and certain cancers, making the identification of small molecule inhibitors a high-priority area in drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] This application note describes a robust high-throughput screening (HTS) cascade for identifying novel inhibitors of protein aggregation, utilizing 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide as a representative chemical entity from a screening library. We present a primary biochemical assay based on the kinetics of amyloid fibril formation, followed by a secondary, confirmatory cell-based assay to quantify intracellular protein aggregates. This guide provides detailed, validated protocols, data analysis workflows, and quality control benchmarks to empower researchers in the discovery of new therapeutic leads.

Introduction: Targeting Protein Aggregation

The cellular machinery for maintaining protein homeostasis, or proteostasis, is critical for cell survival. When this machinery is overwhelmed by genetic mutations, environmental stress, or aging, proteins can misfold and accumulate into cytotoxic aggregates.[5] These aggregates are hallmarks of diseases like Alzheimer's, Parkinson's, and transthyretin amyloidosis (ATTR).[6][7] Consequently, small molecules that can inhibit or reverse this aggregation process are of significant therapeutic interest.[8][9]

The 2-aminothiazole moiety is a versatile pharmacophore known for its diverse biological activities, including anticancer and antimicrobial properties.[10][11] Its structural features allow for key interactions with various biological targets.[1][2] this compound represents a class of compounds with potential to modulate protein-protein interactions and interfere with the aggregation cascade. Its hydrophobic butylphenyl group and hydrogen-bonding capable aminothiazole core suggest it could interact with amyloidogenic proteins.[12] This document outlines a comprehensive HTS strategy to evaluate this and similar compounds as potential inhibitors of protein aggregation.

Compound Profile: this compound
PropertyValueSource
CAS Number 350997-72-7 (for the free base)[13]
Molecular Formula C₁₃H₁₆N₂S (free base)[13]
Molecular Weight 232.34 g/mol (free base)[13]
Chemical Structure N/A
General Solubility Moderately soluble in organic solvents like DMSO; limited aqueous solubility.[12]

High-Throughput Screening Workflow

A successful HTS campaign requires a multi-step, logical progression from a primary screen of a large compound library to more detailed secondary and confirmatory assays.[14][15] This tiered approach efficiently eliminates false positives and prioritizes the most promising hits for further development.

HTS_Workflow cluster_0 Screening Cascade Compound_Library Compound Library (e.g., Thiazole Derivatives) Primary_Screen Primary HTS (Biochemical Assay) Compound_Library->Primary_Screen 10-25 µM single conc. Hit_ID Hit Identification & Triage Primary_Screen->Hit_ID Identify Actives Secondary_Screen Secondary Screen (Cell-Based Assay) Hit_ID->Secondary_Screen Confirm Hits Dose_Response Dose-Response & Potency (IC50) Secondary_Screen->Dose_Response Validate in relevant model Lead_Opt Lead Optimization Dose_Response->Lead_Opt Structure-Activity Relationship Protein_Homeostasis Native Native Protein Misfolded Misfolded Protein Native->Misfolded Stress / Mutation Misfolded->Native Refolding (Chaperones) Aggregates Protein Aggregates (Cytotoxic) Misfolded->Aggregates Aggregation UPS Ubiquitin-Proteasome System (UPS) Misfolded->UPS Degradation Autophagy Autophagy (Aggresome Clearance) Aggregates->Autophagy Clearance VCP VCP/p97 VCP->UPS Segregase Activity VCP->Autophagy Segregase Activity Inhibitor Potential Inhibitor (e.g., Thiazole Compound) Inhibitor->Aggregates Blocks Inhibitor->Autophagy Enhances?

Figure 2: Cellular pathways for managing misfolded proteins and potential points of intervention for inhibitors.

Materials and Reagents
  • Cell Line: HeLa or HEK293 cells.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Inducing Agent: MG-132 (proteasome inhibitor), 5 µM final concentration.

  • Aggregate Detection: ProteoStat® Aggresome Detection Kit (Enzo Life Sciences, ENZ-51035).

  • Nuclear Stain: Hoechst 33342.

  • 96-well imaging plates: (e.g., Greiner Bio-One, 655090).

Step-by-Step Protocol
  • Cell Seeding: Seed HeLa cells into a 96-well imaging plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Perform a serial dilution of hit compounds (from Protocol 1) in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Incubate for 1 hour.

  • Induction of Aggregation: Add MG-132 to each well to a final concentration of 5 µM to induce proteotoxic stress and aggresome formation. Incubate for 16-24 hours.

  • Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash wells 3x with PBS.

    • Add the ProteoStat® dye (prepared according to the manufacturer's instructions) and Hoechst 33342. Incubate for 30 minutes in the dark.

  • Imaging:

    • Wash wells 3x with PBS.

    • Image the plate using a high-content imaging system (e.g., PerkinElmer Opera Phenix).

    • Acquire images in two channels: DAPI (for nuclei) and TRITC (for protein aggregates).

Data Analysis
  • Image Segmentation: Use image analysis software to identify nuclei (Hoechst channel) and define the cytoplasm.

  • Quantification: Within the cytoplasmic region of each cell, quantify the total fluorescence intensity and the number/area of aggregate spots (ProteoStat® channel).

  • Hit Confirmation: A confirmed hit is a compound that significantly reduces the aggregate signal per cell without causing a significant reduction in cell number (i.e., it is not cytotoxic). Normalize the aggregate signal to the cell count for each well. Potency (IC₅₀) can be determined from the dose-response curve.

Conclusion

The protocols described herein provide a comprehensive and robust framework for the high-throughput screening and validation of this compound and other novel chemical entities as inhibitors of protein aggregation. The combination of a rapid, kinetic biochemical assay with a physiologically relevant cell-based assay ensures a high degree of confidence in hit identification. This strategy is a powerful tool for academic researchers and drug development professionals seeking to discover novel therapeutics for a range of devastating proteinopathies.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]

  • The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis. Journal of Cell Science. [Link]

  • Kinetic analysis of protein aggregation monitored by real-time 2D solid-state NMR spectroscopy. PubMed Central. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]

  • Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. PubMed Central. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [Link]

  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. ACS Chemical Neuroscience. [Link]

  • Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies. PubMed Central. [Link]

  • Quality Control of Quantitative High Throughput Screening Data. PubMed Central. [Link]

  • Involvement of valosin-containing protein (VCP)/p97 in the formation and clearance of abnormal protein aggregates. ResearchGate. [Link]

  • Monitoring protein stability and aggregation in vivo by real-time fluorescent labeling. PNAS. [Link]

  • A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Publications. [Link]

  • Kinetic models reveal the interplay of protein production and aggregation. RSC Publishing. [Link]

  • Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells. Molecular Biology of the Cell. [Link]

  • Protein Aggregation: Kinetics versus Thermodynamics. The Journal of Physical Chemistry B. [Link]

  • Transthyretin-Related Amyloidosis Treatment & Management. Medscape. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. [Link]

  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. PubMed Central. [Link]

  • The drugs containing thiazole ring. ResearchGate. [Link]

  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. europepmc.org. [Link]

  • Valosin-containing protein. Wikipedia. [Link]

  • Analysis of protein aggregation kinetics. Semantic Scholar. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. ayushdhara.international. [Link]

  • Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. International Journal of Molecular Sciences. [Link]

  • Transthyretin Amyloidosis (ATTR) Treatments: Stabilizers, Silencers, Depleters, and More! The Amyloidosis Speaker. [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]

  • Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds. ResearchGate. [Link]

  • A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues. PubMed Central. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

  • Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers in Molecular Biosciences. [Link]

  • primary high-throughput screening (hts) data quality control review. ResearchGate. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. [Link]

  • Role of p97/VCP (Cdc48) in genome stability. Frontiers in Genetics. [Link]

  • Accelerating protein aggregation and amyloid fibrillation for rapid inhibitor screening. Nature Communications. [Link]

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  • Filter trapping protocol to detect aggregated proteins in human cell lines. PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to enhance your experimental success.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • My 2-aminothiazole synthesis is resulting in a very low yield. What are the likely causes?

    • I am observing a significant amount of an isomeric impurity. How can I improve the regioselectivity?

    • My starting materials (α-haloketone or thiourea) seem to be decomposing. How can I prevent this?

    • What is the best way to purify my crude 2-aminothiazole product?

  • Troubleshooting Guides

    • Guide 1: Diagnosing and Overcoming Low Reaction Yields

    • Guide 2: Managing Isomeric Impurity Formation (2-Imino-2,3-dihydrothiazole)

    • Guide 3: Challenges in Product Purification and Isolation

  • Detailed Experimental Protocols

    • Protocol 1: General Procedure for Hantzsch 2-Aminothiazole Synthesis

    • Protocol 2: Recrystallization of 2-Aminothiazole

  • References

Frequently Asked Questions (FAQs)

My 2-aminothiazole synthesis is resulting in a very low yield. What are the likely causes?

Low yields in 2-aminothiazole synthesis, particularly via the common Hantzsch reaction, can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2]

  • Purity of Reactants: Impurities in your α-haloketone or thiourea are a primary cause of side reactions and consequently, lower yields.[1] Ensure you are using high-purity starting materials. If necessary, purify them before use.

  • Reaction Temperature: The optimal temperature can vary depending on the specific substrates. While some reactions proceed at room temperature, many require heating to overcome the activation energy.[1][3] If you are not observing product formation, a modest increase in temperature may be beneficial. However, excessive heat can promote decomposition and side reactions.[3]

  • Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in the formation of degradation products.[3]

  • Solvent Choice: The polarity of the solvent is a critical parameter. While alcohols like ethanol and methanol are commonly used, aprotic solvents such as DMF or solvent-free conditions have been reported to provide excellent yields in some cases.[1][3] A solvent screening may be necessary to identify the optimal conditions for your specific substrates.

  • pH of the Reaction Medium: The Hantzsch synthesis is sensitive to pH. While typically carried out under neutral or slightly basic conditions, the pH can significantly influence the reaction outcome.[3]

I am observing a significant amount of an isomeric impurity. How can I improve the regioselectivity?

The formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a known side reaction in the Hantzsch synthesis, especially when using N-monosubstituted thioureas.[1][3] The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the pH.

  • Neutral or Basic Conditions: To favor the formation of the desired 2-(N-substituted amino)thiazole, the reaction should be conducted in a neutral or slightly basic medium.[1][3] The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.[3]

  • Acidic Conditions: Conversely, strongly acidic conditions (e.g., 10M-HCl-EtOH) can favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[1]

My starting materials (α-haloketone or thiourea) seem to be decomposing. How can I prevent this?

Decomposition of starting materials is a frequent cause of low yields.[3]

  • α-Haloketones: These compounds can be lachrymatory and unstable. It is advisable to use them fresh or store them under an inert atmosphere at low temperatures. In some cases, a one-pot synthesis where the α-haloketone is generated in situ can be a more effective approach.[4]

  • Thiourea: While generally more stable, impurities in thiourea can catalyze side reactions.[3] Use high-purity thiourea or consider recrystallizing it before use.

  • Monochloroacetaldehyde (MCA): This is a common precursor that is unstable and tends to polymerize.[5] Using a stable trimer of MCA that is depolymerized just before the reaction can lead to higher purity and yield of the final product.[6]

What is the best way to purify my crude 2-aminothiazole product?

The purification of 2-aminothiazoles can be challenging due to their polarity and potential instability.

  • Recrystallization: This is a common and effective method for purifying solid 2-aminothiazole derivatives. Ethanol is a frequently used solvent for recrystallization.[5]

  • Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed.[7]

  • Acid-Base Extraction: The basic nature of the 2-amino group allows for purification via acid-base extraction. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base is precipitated by adding a base.

  • Bisulfite Adduct Formation: A specific method for purifying 2-aminothiazole involves the formation of a crystalline bisulfite adduct, which can be easily filtered and then decomposed to yield the pure product.[8]

  • Vacuum Distillation: For some derivatives, vacuum distillation in the presence of a trialkyl borate has been reported as a purification method.[9]

Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Low Reaction Yields

This guide provides a systematic workflow for troubleshooting low yields in 2-aminothiazole synthesis.

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (α-haloketone, thiourea) Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity Confirmed PurifyReactants Purify Starting Materials CheckPurity->PurifyReactants Impure MonitorTime Monitor Reaction Progress (TLC/LC-MS) OptimizeTemp->MonitorTime No Improvement ImprovedYield Improved Yield OptimizeTemp->ImprovedYield Improvement ScreenSolvent Screen Different Solvents MonitorTime->ScreenSolvent Incomplete/Side Rxns MonitorTime->ImprovedYield Optimized Time AdjustpH Adjust Reaction pH ScreenSolvent->AdjustpH No Improvement ScreenSolvent->ImprovedYield Improvement AdjustpH->ImprovedYield Improvement PurifyReactants->CheckPurity

Caption: A troubleshooting workflow for diagnosing and resolving low yields in 2-aminothiazole synthesis.

Guide 2: Managing Isomeric Impurity Formation (2-Imino-2,3-dihydrothiazole)

The formation of the 2-imino isomer is a common issue, particularly with N-substituted thioureas. The key to controlling this side reaction is managing the reaction's pH.

Reaction Condition Favored Isomer Rationale
Neutral or Slightly Basic 2-Amino IsomerThe neutral thiourea acts as the nucleophile, leading to the thermodynamically more stable aromatic 2-aminothiazole.[1][3]
Strongly Acidic 2-Imino IsomerUnder acidic conditions, the thiourea can be protonated, altering the cyclization pathway to favor the kinetic imino product.[1]

Experimental Tip: To favor the 2-amino isomer, consider adding a non-nucleophilic base like sodium bicarbonate or triethylamine to your reaction mixture.[3]

Guide 3: Challenges in Product Purification and Isolation

The isolation of pure 2-aminothiazole can be complicated by its solubility in water and potential instability.[6]

PurificationWorkflow Start Crude Reaction Mixture Neutralization Neutralize with Base (e.g., NaHCO3, NaOH) Start->Neutralization Extraction Extract with Organic Solvent (e.g., Ether, Ethyl Acetate) Neutralization->Extraction Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Recrystallization Recrystallization (e.g., from Ethanol) CrudeProduct->Recrystallization ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: A general workflow for the purification and isolation of 2-aminothiazole products.

Detailed Experimental Protocols

Protocol 1: General Procedure for Hantzsch 2-Aminothiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (1.0 mmol, 1.0 equiv.) and thiourea (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, 10 mL).

  • Heating: Heat the reaction mixture to reflux (or the desired temperature) and stir for the determined reaction time.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate (20 mL) to neutralize the hydrohalic acid formed.

    • Stir until the product precipitates.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Dry the crude product and purify by recrystallization or column chromatography as needed.

Protocol 2: Recrystallization of 2-Aminothiazole
  • Dissolution: Place the crude 2-aminothiazole in a flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals should form. For maximum recovery, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • Google Patents. (1949). US2489038A - Purification of 2-aminothiazole.
  • Google Patents. (1976). US3997550A - Method for the purification of 2-aminothiazole.
  • BenchChem. (n.d.). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
  • ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc.
  • Google Patents. (1992). EP0482607B1 - Process of producing 2-aminothiazole.
  • RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.
  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • RSC Publishing. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes.
  • BenchChem. (n.d.). Novel synthesis routes for substituted 2-aminothiazoles.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • JOCPR. (n.d.). Synthesis of some new 5- substituted of.
  • Springer. (n.d.). Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas.
  • Wikipedia. (n.d.). Thiazole.
  • YouTube. (2019). synthesis of thiazoles.
  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.).
  • ResearchGate. (n.d.). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • European Patent Office. (n.d.). Process of producing 2-aminothiazole - EP 0482607 A1.
  • Taylor & Francis Online. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

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Technical Support Center: Purification of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the purification of 4-(4-butylphenyl)-1,3-thiazol-2-amine hydrobromide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. The unique structure of this molecule—a basic 2-aminothiazole core coupled with a lipophilic butylphenyl substituent and formulated as a hydrobromide salt—presents a specific set of purification challenges. This guide provides in-depth troubleshooting advice and validated protocols to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound, providing causal explanations and actionable protocols.

Q1: My crude product shows multiple spots on TLC after the initial Hantzsch synthesis. What are the likely impurities?

A1: Multiple spots on your Thin Layer Chromatography (TLC) plate are a common outcome of the Hantzsch thiazole synthesis and typically indicate the presence of unreacted starting materials and/or reaction byproducts.

The most probable impurities include:

  • Unreacted Starting Materials: The α-haloketone (2-bromo-1-(4-butylphenyl)ethan-1-one) and thiourea are common contaminants if the reaction has not gone to completion.

  • Isomeric Byproduct: A significant byproduct can be the 3-substituted 2-imino-2,3-dihydrothiazole. The formation of this isomer is a known side reaction in the Hantzsch synthesis, particularly when N-monosubstituted thioureas are used or when the reaction is conducted under acidic conditions, which can favor the alternative cyclization pathway.[1][2]

  • Bis-Thiazole Adducts: In some cases, minor impurities arising from the reaction of the product with the starting α-haloketone can be observed.

To diagnose, run co-spots on your TLC plate with the starting materials. The imino isomer often has a slightly different polarity and may require careful selection of the mobile phase to resolve from the desired 2-aminothiazole product.

Q2: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or perform column chromatography. Why is this happening and how can I fix it?

A2: Severe streaking or tailing on silica gel is a classic sign of a strong interaction between a basic compound and the acidic surface of the silica.[3] The free amine group on the thiazole ring is basic, and even as a hydrobromide salt, it can interact with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape, inaccurate Rf values, and low recovery during column chromatography.

Troubleshooting Protocol: Mitigating Silica Gel Interactions

You have two primary strategies to counteract this issue: modifying the mobile phase or using an alternative stationary phase.

  • Mobile Phase Modification: The most common approach is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[3][4]

    • Step 1: Start with a base mobile phase system, such as Dichloromethane (DCM) / Methanol (MeOH). A typical starting gradient is 95:5 DCM/MeOH.

    • Step 2: To this solvent system, add 0.5-2% of a basic modifier. Triethylamine (Et₃N) is a common choice. Alternatively, a 7N solution of ammonia in methanol can be used as the methanol component of the mobile phase.

    • Step 3: Equilibrate your column thoroughly with the modified mobile phase before loading your sample. This ensures the stationary phase is fully neutralized.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.[4][5]

    • Basic Alumina: Alumina is less acidic than silica and is a good alternative for purifying basic compounds.

    • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with aminopropyl groups, creating a "base shield" that prevents interaction with the analyte.[5]

Data Presentation: Recommended Systems for Column Chromatography

Stationary PhaseMobile Phase SystemModifierTypical RatioComments
Silica GelDichloromethane / MethanolTriethylamine95:5:0.5 to 90:10:1Most common first approach. Adjust MeOH for polarity.
Silica GelDichloromethane / 7N NH₃ in MeOHAmmonia95:5 to 90:10Excellent for suppressing tailing; requires careful handling.
Basic AluminaEthyl Acetate / HexanesNoneGradientGood for moderately polar bases; activity grade is important.
Amine-Functionalized SilicaEthyl Acetate / HexanesNoneGradientOften provides the best peak shape but is more expensive.
Q3: I'm trying to recrystallize the hydrobromide salt, but it separates as an oil instead of forming crystals. What should I do?

A3: This phenomenon, known as "oiling out," occurs when the dissolved compound separates from the solution as a super-saturated liquid phase rather than a crystalline solid.[6] This is often due to a high concentration of impurities, a solvent system in which the compound is too soluble, or cooling the solution too rapidly.

Workflow for Troubleshooting "Oiling Out"

G start Oiling Out Occurs reheat Re-heat solution to re-dissolve oil start->reheat add_solvent Add more hot solvent (10-20% increments) reheat->add_solvent slow_cool Cool SLOWLY (Insulate flask) add_solvent->slow_cool seed Add a seed crystal at saturation point slow_cool->seed fail Still Oiling Out? seed->fail result Crystals Form fail->result No change_solvent Change solvent system (Refer to Table 2) fail->change_solvent Yes change_solvent->reheat

Caption: Workflow for addressing "oiling out" during recrystallization.

Data Presentation: Suggested Solvents for Recrystallization Screening

The butylphenyl group adds significant non-polar character, while the aminothiazole hydrobromide is polar. A mixture of solvents is often ideal.

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Potential System
MethanolDiethyl EtherMethanol / Ether
EthanolWaterEthanol / Water
Isopropanol (IPA)HexanesIPA / Hexanes
AcetonitrileMethyl tert-butyl ether (MTBE)Acetonitrile / MTBE
Q4: My final product is colored (yellow/brown) after purification. How can I decolorize it?

A4: A persistent yellow or brown hue after purification often indicates the presence of trace, highly-colored impurities or minor degradation products. These can sometimes be removed with an activated charcoal treatment.

Protocol: Decolorization with Activated Charcoal

  • Dissolve your colored product in the minimum amount of a suitable hot recrystallization solvent.

  • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Using too much charcoal will lead to significant product loss due to adsorption.

  • Keep the solution hot and swirl for 2-5 minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Allow the clear, hot filtrate to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)
Q1: Is it better to purify the compound as the free base or the hydrobromide salt?

A1: This depends on the primary purification challenge.

  • Purifying as the Salt: The hydrobromide salt is generally more crystalline and stable, making it ideal for purification by recrystallization. However, it is more prone to streaking in silica gel chromatography due to its ionic nature.

  • Purifying as the Free Base: The free base is less polar and often behaves better during silica gel chromatography (though a basic modifier is still recommended). However, it may be an oil or a low-melting solid, making recrystallization difficult.

If chromatography is the required method, it is often advantageous to convert the salt to the free base first.

Protocol: Conversion between Salt and Free Base

  • Salt to Free Base: Dissolve the hydrobromide salt in water. Add a base (e.g., saturated sodium bicarbonate solution) until the pH is ~9-10. The free base will often precipitate or can be extracted with an organic solvent like ethyl acetate or DCM. Dry the organic layer and concentrate to obtain the free base.

  • Free Base to Salt: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether). Add one equivalent of a solution of HBr in a compatible solvent (e.g., HBr in acetic acid or isopropanol). The hydrobromide salt will typically precipitate and can be collected by filtration.

Q2: What are the recommended storage conditions for the purified product?

A2: Based on general stability data for 2-aminothiazole salts, the product should be stored in a tightly sealed container to protect it from moisture and air.[7][8] Keep it in a cool, dry, and dark place, such as a desiccator at room temperature, to prevent potential degradation.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of standard analytical techniques should be used:

  • ¹H NMR: Confirm the structure by checking for the characteristic singlet for the C5-proton of the thiazole ring, the aromatic protons of the butylphenyl group, and the aliphatic protons of the butyl chain. The amine protons may appear as a broad singlet.

  • Mass Spectrometry (MS): This will provide the mass of the free base (M+H)⁺, confirming the molecular weight.[9]

  • Melting Point (MP): A sharp melting point is a good indicator of purity. Note that hydrobromide salts often have high melting points or may decompose upon heating.

  • Elemental Analysis (CHN): Provides the elemental composition, which can be compared to the theoretical values for the hydrobromide salt to confirm its identity and purity.[10]

Q4: What safety precautions should I take when handling this compound?

A4: While specific toxicity data for this exact compound may not be available, compounds of this class should be handled with care. Adhere to standard laboratory safety practices:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.[7]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][8]

Purification Strategy Decision Tree

G start Crude Product tlc Analyze by TLC (DCM/MeOH/Et3N) start->tlc decision Purity Assessment tlc->decision recryst Attempt Recrystallization (See Table 2) decision->recryst Relatively clean, major spot >90% chrom Perform Column Chromatography (See Table 1) decision->chrom Multiple spots or streaking impurities final_product Pure Product recryst->final_product chrom->final_product

Caption: Decision tree for selecting an initial purification strategy.

References
  • 2-Aminothiazole | C3H4N2S. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 996-1002.
  • Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. (2004). Google Patents.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2047-2052.
  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (2018). Scilit. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019, November 13). ResearchGate. Retrieved from [Link]

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Technical Support Center: Solubility Enhancement for 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the solubility of this compound in experimental assays. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible results.

Introduction: Understanding the Solubility Challenge

This compound is a compound with a chemical structure that presents a classic solubility challenge. The presence of the butylphenyl group gives it a significant hydrophobic character, which can lead to poor aqueous solubility.[1] While the molecule is formulated as a hydrobromide salt of an amine to improve its solubility, issues can still arise, especially in the neutral pH range of many biological assays.[2][3][4][5] This guide will walk you through a systematic approach to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation of my compound when I dilute my stock solution into my aqueous assay buffer. What is happening?

This is a common issue known as "crashing out." It typically occurs when a compound is dissolved in a high concentration in an organic solvent (like DMSO) and then rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent is diluted, and the compound is forced into an environment where it cannot stay dissolved, leading to precipitation.

Q2: Can I just increase the concentration of DMSO in my final assay to keep the compound dissolved?

While tempting, this approach should be handled with caution. High concentrations of Dimethyl sulfoxide (DMSO) can be toxic to cells and may interfere with your assay's biological components.[6][7][8][9][10][11] It is crucial to determine the maximum tolerable DMSO concentration for your specific assay system through a solvent tolerance test. Generally, keeping the final DMSO concentration below 0.5% is recommended for cell-based assays.[8][10]

Q3: Is heating the solution a good way to improve solubility?

Heating can temporarily increase the solubility of some compounds, but it is often not a permanent solution. Upon cooling to the assay temperature, the compound may precipitate out, leading to inaccurate concentrations. Furthermore, heat can degrade thermally sensitive compounds. This method should be used with caution and validated for your specific compound and assay.

Troubleshooting Guide: A Multi-pronged Approach to Improving Solubility

We will explore four primary strategies to enhance the solubility of this compound:

  • pH Adjustment

  • Use of Co-solvents

  • Incorporation of Surfactants

  • Complexation with Cyclodextrins

The following workflow diagram can help you decide which strategy to try first.

Solubility_Troubleshooting_Workflow Start Start: Compound Precipitation in Assay Check_pH Is your assay pH-sensitive? Start->Check_pH Adjust_pH Strategy 1: pH Adjustment (Lower pH) Check_pH->Adjust_pH No Co_solvent Strategy 2: Co-solvents (e.g., DMSO, Ethanol) Check_pH->Co_solvent Yes Adjust_pH->Co_solvent Precipitation persists Success Success: Compound Solubilized Adjust_pH->Success Soluble Solvent_Tolerance Run Solvent Tolerance Assay Co_solvent->Solvent_Tolerance Surfactant Strategy 3: Surfactants (e.g., Tween-20, SLS) Solvent_Tolerance->Surfactant Precipitation persists or Toxic Solvent_Tolerance->Success Soluble & Non-toxic Cyclodextrin Strategy 4: Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin Precipitation persists Surfactant->Success Soluble Cyclodextrin->Success Soluble Failure Further Optimization Needed Cyclodextrin->Failure Precipitation persists

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Adjustment

The Scientific Rationale: 4-(4-Butylphenyl)-1,3-thiazol-2-amine is a basic compound. As a hydrobromide salt, it will have a higher solubility in acidic conditions where the amine group is protonated (ionized).[12][13][14] As the pH increases towards neutral or basic, the amine group can become deprotonated, leading to a significant decrease in aqueous solubility.

When to Use This: This is a good first approach for biochemical assays that are not sensitive to pH changes.

Troubleshooting & Key Considerations:

  • Determine the pKa: If the pKa of the compound is known, you can more accurately predict the pH range where it will be soluble. For a basic compound, solubility will be higher at a pH at least 1-2 units below its pKa.

  • Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the desired pH after the addition of your compound solution.

  • Assay Compatibility: Verify that the lower pH does not affect the activity of enzymes, protein-protein interactions, or other components of your assay.

Protocol: Preparation of a Stock Solution with pH Adjustment
  • Initial Dissolution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[15]

  • Buffer Preparation: Prepare your aqueous assay buffer at a slightly acidic pH (e.g., pH 5.0-6.5).

  • Serial Dilution: Perform serial dilutions of your DMSO stock solution into the acidic buffer. It is crucial to add the stock solution to the buffer and mix immediately to avoid localized high concentrations that can cause precipitation.[16][17]

  • Final Dilution: Add the diluted compound in the acidic buffer to your final assay plate. Ensure the final pH of the assay is within the acceptable range for your experiment.

Strategy 2: Co-solvents

The Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[18] DMSO and ethanol are common choices for in vitro assays.

When to Use This: This is a standard method, especially for cell-based assays where pH modification is not feasible.

Troubleshooting & Key Considerations:

  • Solvent Toxicity: As mentioned, co-solvents can be toxic to cells. Always perform a solvent tolerance study to determine the highest non-toxic concentration for your specific cell line and assay duration.[7][8][9]

  • Assay Interference: DMSO can interfere with certain enzymatic assays or detection reagents (e.g., some fluorescence-based readouts). Run a control with just the solvent to check for any background signal or interference.

Table 1: Recommended Starting Concentrations for Co-solvents in Final Assay Volume
Co-solventTypical Starting ConcentrationMaximum Recommended (Cell-based)
DMSO0.1%< 0.5%[8][10]
Ethanol0.1%< 1%
Polyethylene Glycol (PEG 400)0.5%< 2%

Strategy 3: Surfactants

The Scientific Rationale: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[19][20][21]

Surfactant_Mechanism cluster_micelle Micelle cluster_drug Hydrophobic Drug cluster_water Aqueous Environment s1 s2 s1->s2 s3 s2->s3 s4 s3->s4 s5 s4->s5 s6 s5->s6 s7 s6->s7 s8 s7->s8 s8->s1 drug Drug

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

When to Use This: When pH adjustment and co-solvents are not sufficient or are incompatible with your assay.

Troubleshooting & Key Considerations:

  • Choice of Surfactant: Non-ionic surfactants like Tween-20 or Polysorbate 80 are generally less harsh on biological systems than ionic surfactants like sodium lauryl sulfate (SLS).

  • Concentration: The surfactant concentration should be above its CMC to ensure micelle formation. However, very high concentrations can denature proteins or disrupt cell membranes.

  • Assay Interference: Surfactants can interfere with assays that rely on protein-protein interactions or membrane integrity.

Protocol: Solubilization with Surfactants
  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing the desired surfactant at a concentration above its CMC (e.g., 0.01% - 0.1% Tween-20).

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock.

  • Dilution: Serially dilute the DMSO stock solution directly into the surfactant-containing buffer, ensuring vigorous mixing after each addition.

Strategy 4: Cyclodextrins

The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (your compound) is encapsulated within the cyclodextrin's cavity, thereby increasing its solubility in water.[22][23][24][25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[25]

When to Use This: This is an excellent, often gentle, method for increasing solubility in sensitive biological systems, including in vivo studies.

Troubleshooting & Key Considerations:

  • Size Compatibility: The size of the cyclodextrin cavity must be appropriate for the size of the hydrophobic portion of your compound. β-cyclodextrins are often a good starting point for molecules of this size.

  • Binding Affinity: The complexation is a reversible equilibrium. High concentrations of cyclodextrin may be needed to drive the equilibrium towards the soluble complex.

  • Potential for Competitive Binding: Other molecules in your assay medium could potentially compete with your compound for the cyclodextrin cavity.

Protocol: Solubilization with Cyclodextrins
  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Prepare Compound Slurry: Weigh the solid this compound and add it to the cyclodextrin solution to form a slurry.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your cyclodextrin-complexed stock solution.

  • Quantification: It is highly recommended to determine the actual concentration of the solubilized compound in the supernatant using a suitable analytical method like HPLC-UV.

Summary of Key Recommendations

MethodAdvantagesDisadvantagesBest For
pH Adjustment Simple, cost-effective.[14]Can affect assay components; not suitable for cell-based assays.[14]Biochemical assays that are robust to pH changes.
Co-solvents Widely used, effective for many compounds.[18]Potential for cytotoxicity and assay interference.[7][8]Initial screening, cell-based assays at low concentrations.
Surfactants Can significantly increase solubility.[21]Can disrupt membranes and denature proteins; potential for interference.Formulations where other methods fail; in vitro dissolution studies.[27]
Cyclodextrins Low toxicity, biocompatible, can improve bioavailability.[22][25]Can be more expensive; requires optimization of complexation.Sensitive cell-based assays, in vivo studies.

By systematically applying these strategies and understanding the underlying scientific principles, you can overcome the solubility challenges associated with this compound and generate high-quality, reliable data in your assays.

References

  • Gao, L., Liu, Q., & Zhang, X.-R. (2020). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Molecules, 25(21), 5195. [Link]

  • Jones, M. D. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • Zhang, J., et al. (2023). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
  • Patel, K., et al. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
  • Fisher Scientific. (n.d.). 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific. Retrieved from [Link]

  • Halling-Sørensen, B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 9(3), e90753.
  • Chemistry LibreTexts. (2019). 5.2: Solutions and Dilutions.
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  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
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  • Rather, J. A., & Bhagat, M. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121703.
  • Loftsson, T., & Jarho, P. (2011). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 8(4), 1331-1339.
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  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Gao, L., Liu, Q., & Zhang, X.-R. (2020). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Crystals, 10(11), 978.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137.
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  • ACS Omega. (n.d.). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties.
  • ResearchGate. (n.d.).
  • Álvarez, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Impact of Surfactants on Drug Release during Dissolution Testing.
  • Stella, V. J., & He, X. (2008). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 60(9), 1000-1013.
  • Chemistry Stack Exchange. (2014).
  • Quora. (2017). What effects does DMSO have on cell assays?
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 062-068.
  • Maheshwari, R. K. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Tropical Journal of Pharmaceutical Research, 10(4), 455-462.
  • MDPI. (n.d.). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions.

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Technical Support Center: Troubleshooting Off-Target Effects of Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based inhibitors. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of off-target effects. Our goal is to equip you with the scientific rationale and practical methodologies to identify, validate, and mitigate unintended biological activities of your compounds, ensuring the integrity and translatability of your research.

Introduction: The Promiscuity of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2][3][4] Its utility, particularly in the development of kinase inhibitors, stems from its ability to form key hydrogen bonds and other interactions within ATP-binding sites.[1] However, the conserved nature of these binding sites across the kinome and other protein families creates a significant challenge: the potential for off-target interactions.[5][6]

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[7][8] These unintended interactions can lead to a cascade of issues, including:

  • Cellular toxicity: Inhibition of essential housekeeping proteins can lead to cell death, confounding viability assays.[9]

  • Lack of clinical translatability: Promising preclinical results driven by off-target effects may not be replicated in more complex biological systems.[7]

This guide will provide a systematic approach to de-risk your thiazole-based inhibitors and build a robust data package for your research.

Frequently Asked Questions (FAQs)

Q1: My thiazole-containing compound is showing a cellular phenotype that is inconsistent with the known function of its intended target. Could this be an off-target effect?

A1: Yes, an unexpected or paradoxical phenotype is a classic hallmark of off-target activity.[10][11] Small molecules frequently interact with multiple proteins, which can trigger a variety of cellular responses.[12] It is crucial to systematically investigate whether the observed effect is due to the modulation of your intended target or one or more off-targets.

Q2: What are the most common off-targets for thiazole-based kinase inhibitors?

A2: Given that many thiazole derivatives are designed to target the ATP-binding pocket of kinases, the most common off-targets are often other kinases.[13] Depending on the specific substitutions on the thiazole and associated rings, these inhibitors can interact with a broad range of serine/threonine and tyrosine kinases.[13][14] It is also possible for these compounds to interact with other non-kinase ATP-binding proteins.

Q3: How can I begin to investigate a suspected off-target effect for my compound?

A3: A tiered, multi-pronged approach is the most effective strategy.[7][12]

  • In Silico Prediction: Start with computational methods to predict a list of potential off-targets based on the chemical structure of your compound.[12][15][16]

  • In Vitro Screening: Follow up with broad-panel in vitro screening against kinases, GPCRs, and other common off-target families to experimentally identify unintended interactions.[12]

  • Cell-Based Validation: Finally, use targeted cell-based assays to confirm the functional relevance of any identified off-target interactions in a biological context.[9][17]

Q4: Is it possible to improve the selectivity of my thiazole-based inhibitor?

A4: Absolutely. Improving selectivity is a cornerstone of the lead optimization process. Once off-targets have been identified and validated, a Structure-Activity Relationship (SAR) study can be initiated.[12] By synthesizing and testing analogs of your lead compound, you can identify chemical modifications that reduce binding to the off-target(s) while maintaining or even improving affinity for the intended target. This is a fundamental aspect of rational drug design.[12][18]

Troubleshooting Guide: From Unexpected Phenotypes to Validated Hits

Problem 1: Inconsistent or Unexpected Results in Cell Viability Assays
  • Scenario: Your thiazole-based inhibitor shows potent cytotoxicity in a cancer cell line, but the potency does not correlate with the inhibition of the intended target.

  • Possible Cause & Troubleshooting Workflow:

    • Off-target Toxicity: The compound may be inhibiting one or more kinases or other proteins essential for cell survival.[11]

      • Workflow:

        • Broad Kinase Panel Screen: Screen your compound against a large panel of kinases (e.g., >400) at a concentration where cytotoxicity is observed (e.g., 1 µM).[12][19]

        • Identify Potent Off-Targets: Identify any kinases that are inhibited by more than 50-70%.

        • Determine IC50 Values: For any significant hits, perform dose-response experiments to determine the IC50 value for the off-target interaction.

        • Validate in Cells: Use specific cellular assays for the identified off-targets to confirm that your compound modulates their activity at relevant concentrations. This could involve Western blotting for downstream substrates or specific reporter assays.[11]

        • Initiate SAR: Synthesize analogs to improve selectivity and reduce the observed toxicity.[12]

Problem 2: In Vivo Efficacy Does Not Correlate with In Vitro Potency
  • Scenario: Your compound is highly potent and selective in vitro, but shows a different efficacy profile or unexpected toxicity in animal models.

  • Possible Cause & Troubleshooting Workflow:

    • Pharmacokinetics and Metabolism: The compound may have poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability), or it may be metabolized into an active form with a different target profile.[12]

      • Workflow:

        • Characterize PK/PD: Determine the half-life, exposure, and major metabolites of your compound.

        • Test Metabolites: Synthesize and test the major metabolites for activity against your on-target and a panel of off-targets.

    • In Vivo-Specific Off-Targets: The off-target may not be expressed in your in vitro cell models.

      • Workflow:

        • Tissue-Specific Proteomics/Transcriptomics: Identify highly expressed proteins in the tissues where the unexpected effects are observed.

        • Cross-Reference with Predictions: Compare this list with your in silico off-target predictions to identify potential culprits.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

This protocol outlines a computational approach to predict potential off-target interactions for a novel thiazole-based inhibitor.

  • Objective: To generate a prioritized list of potential off-targets for subsequent experimental validation.

  • Methodology:

    • Ligand-Based Methods:

      • Chemical Similarity: Use platforms like the Similarity Ensemble Approach (SEA) or other 2D similarity search tools to compare your compound's structure against databases of compounds with known bioactivities.[15]

      • Machine Learning: Employ AI/ML-driven platforms that have been trained on large datasets of compound-protein interactions to predict the polypharmacology of your compound.[16][20]

    • Structure-Based Methods:

      • Pocket Similarity: If a crystal structure of your on-target is available, perform docking studies with a panel of proteins that have similar binding pockets.[21]

  • Data Analysis:

    • Consolidate the prediction lists from all methods.

    • Prioritize potential off-targets that are predicted by multiple orthogonal methods.

    • Filter the list based on biological relevance to your observed phenotype and tissue expression data.

Protocol 2: Broad-Panel In Vitro Kinase Profiling

This protocol describes a general method for screening a thiazole-based inhibitor against a large panel of kinases.

  • Objective: To experimentally identify unintended kinase targets of your compound.

  • Methodology:

    • Select a Screening Service: Choose a commercial vendor (e.g., Eurofins, Reaction Biology) that offers a large kinase panel (e.g., >400 kinases).[12]

    • Compound Submission: Provide the vendor with a sample of your compound at a specified concentration (typically 1 µM or 10 µM for a primary screen).[12]

    • Assay Performance: The vendor will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase by your compound.[19]

  • Data Analysis:

    • Analyze the primary screen data to identify any kinases that are inhibited by more than a pre-defined threshold (e.g., >50% inhibition).

    • For any significant "hits," perform dose-response experiments to determine the IC50 value for the off-target interaction.

    • Calculate a selectivity ratio by comparing the off-target IC50 values to the on-target IC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm that your inhibitor binds to a suspected off-target protein within a cellular context.

  • Objective: To validate the physical interaction between your inhibitor and a putative off-target protein in intact cells.

  • Methodology:

    • Cell Treatment: Treat cultured cells with your inhibitor at various concentrations or with a vehicle control.

    • Heating: Heat the cell lysates at a range of temperatures. The binding of your inhibitor should stabilize the target protein, leading to a higher melting temperature.

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Use Western blotting to detect the amount of the suspected off-target protein remaining in the soluble fraction at each temperature.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of your inhibitor confirms target engagement.[11]

Data Presentation

Table 1: Example Off-Target Kinase Panel Results for a Thiazole-Based Inhibitor (Compound X) and Analogs

KinaseCompound X (% Inhibition @ 1µM)Compound X (IC50, nM)Analog X-1 (IC50, nM)Analog X-2 (IC50, nM)
On-Target Kinase 95%454060
Off-Target A 88%2001,200>10,000
Off-Target B 75%6504,500>10,000
Off-Target C 30%>10,000>10,000>10,000

This table illustrates how to organize data to compare the on-target potency and off-target selectivity of a lead compound and its optimized analogs.

Visualizations

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Deconvolution Strategy cluster_2 Resolution A Unexpected Phenotype (e.g., cytotoxicity, altered signaling) B In Silico Off-Target Prediction A->B Hypothesis Generation C Broad-Panel In Vitro Screening (e.g., KinomeScan) A->C Experimental Screening B->C Guide Panel Selection D Cellular Validation (e.g., CETSA, Western Blot) C->D Confirm Functional Relevance E Identify & Validate Off-Target(s) D->E F Structure-Activity Relationship (SAR) Studies E->F Rational Drug Design G Synthesize Analogs F->G G->C Re-screen Analogs H Improved Selectivity Profile G->H

Caption: A systematic workflow for identifying, validating, and mitigating off-target effects of thiazole-based inhibitors.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway OnTarget Intended Target (e.g., Kinase A) Downstream1 Substrate 1 OnTarget->Downstream1 Phosphorylation Phenotype1 Desired Phenotype Downstream1->Phenotype1 OffTarget Off-Target (e.g., Kinase B) Downstream2 Substrate 2 OffTarget->Downstream2 Phosphorylation Phenotype2 Unexpected Phenotype Downstream2->Phenotype2 Inhibitor Thiazole-Based Inhibitor Inhibitor->OnTarget Inhibition Inhibitor->OffTarget Inhibition

Caption: The impact of an off-target effect on a parallel signaling pathway, leading to an unexpected phenotype.

References

  • National Institutes of Health (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • Cereto-Massagué, A., et al. (2015). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Available at: [Link]

  • Lawrence Livermore National Laboratory. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. Available at: [Link]

  • MDPI (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available at: [Link]

  • National Institutes of Health (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Available at: [Link]

  • PLOS Computational Biology (2011). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. Available at: [Link]

  • National Institutes of Health (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

  • Enzymlogic (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]

  • Semantic Scholar. High-throughput kinase profiling as a platform for drug discovery. Available at: [Link]

  • ACS Publications (2023). Strategy toward Kinase-Selective Drug Discovery. Available at: [Link]

  • Oxford Academic (2010). Encountering unpredicted off-target effects of pharmacological inhibitors. Available at: [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]

  • News-Medical.Net (2024). The role of cell-based assays for drug discovery. Available at: [Link]

  • ACS Publications (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • PubMed (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Available at: [Link]

  • ResearchGate (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Available at: [Link]

  • National Institutes of Health (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Available at: [Link]

  • Science (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available at: [Link]

  • National Institutes of Health (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available at: [Link]

  • ResearchGate. Ex vivo validation screening using different assay techniques. a.... Available at: [Link]

  • SciRP.org (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Available at: [Link]

  • PubMed Central (2014). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Available at: [Link]

  • MDPI (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • PubMed (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Available at: [Link]

  • SpringerLink (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

  • MDPI (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]

  • ResearchGate. Examples of anticancer drugs bearing thiazole derivatives. Available at: [Link]

  • National Institutes of Health (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Available at: [Link]

  • PubMed Central (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available at: [Link]

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Technical Support Center: Navigating False Positives in Screens with 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges with 2-aminothiazole compounds in high-throughput screening (HTS) and other drug discovery assays. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2][3][4] However, this chemotype is also notorious for being a frequent hitter and a Pan-Assay Interference Compound (PAINS), leading to a high rate of false positives that can derail research efforts.[5][6][7]

This support center is designed to provide not just protocols, but a deep understanding of the underlying mechanisms of interference, enabling you to design robust experiments, correctly interpret your data, and make informed decisions about progressing your 2-aminothiazole hits.

Frequently Asked Questions (FAQs)

Q1: Why do my screens consistently yield a high number of hits containing a 2-aminothiazole core?

A1: The 2-aminothiazole scaffold is what is known in the field as a "frequent hitter."[6][7] This is due to a combination of factors inherent to its chemical structure that can lead to non-specific interactions in a variety of assay formats. These compounds are often flagged as Pan-Assay Interference Compounds (PAINS), which are known to produce false positive results in HTS.[5][8] The promiscuity of 2-aminothiazoles has been observed in both biochemical and biophysical assays.[6] It is crucial to recognize that a high hit rate with this scaffold is a common observation and necessitates a rigorous follow-up strategy to distinguish true hits from artifacts.

Q2: What are the primary mechanisms by which 2-aminothiazoles cause false positives?

A2: False positives from 2-aminothiazole compounds can arise from several distinct mechanisms:

  • Compound Aggregation: At micromolar concentrations typical for HTS, some 2-aminothiazoles can self-associate into colloidal aggregates. These aggregates can non-specifically sequester and inhibit proteins, leading to apparent activity that is not due to a specific drug-target interaction.[9]

  • Reactivity and Covalent Modification: The 2-aminothiazole ring can be susceptible to chemical and metabolic activation, leading to the formation of reactive species. These reactive intermediates can then covalently modify nucleophilic residues (such as cysteine) on target proteins or other assay components, causing irreversible inhibition or assay interference.[10]

  • Redox Activity: Some 2-aminothiazole derivatives can participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide. ROS can disrupt protein function through oxidation of sensitive amino acid residues, leading to a false-positive signal.

  • Assay-Specific Interference: These compounds can interfere directly with the detection method of an assay. This can include light absorption or fluorescence in optical assays, or direct interaction with reporter enzymes like luciferase.[11]

  • Chemical Instability: As demonstrated in a case study, some 2-aminothiazole derivatives can be unstable in common solvents like DMSO, degrading into more active or reactive species over time.[12] This can lead to irreproducible results and a misunderstanding of the true active compound.

Q3: Are all 2-aminothiazole hits false positives?

A3: Not necessarily. The 2-aminothiazole is a valid pharmacophore and is present in several clinically approved drugs.[2][3] The key is to implement a robust hit validation workflow to differentiate between compounds exhibiting true, specific binding and those that are artifacts of the assay. The presence of a 2-aminothiazole substructure should be viewed as a flag for caution, prompting a thorough investigation rather than immediate dismissal.[8]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered with 2-aminothiazole hits.

Issue 1: Hit confirmation is inconsistent, or potency varies significantly between experiments.

This is a classic sign of an assay artifact. The following workflow will help you diagnose the underlying cause.

graph TD { A[Start: Inconsistent Hit Confirmation] --> B{Initial Checks}; B --> C{Is the compound pure?}; C -- No --> D[Repurify or resynthesize compound]; C -- Yes --> E{Is the compound stable in assay buffer and DMSO?}; E -- No --> F[Perform stability studies (e.g., LC-MS over time)]; E -- Yes --> G{Run Aggregation Counter-Screen}; G -- "Activity abolished" --> H[Conclusion: Likely an aggregator]; G -- "Activity retained" --> I{Run Thiol Reactivity/Redox Assay}; I -- "Activity sensitive to reducing agents" --> J[Conclusion: Likely reactive or redox-active]; I -- "Activity not sensitive" --> K[Consider other interference mechanisms or proceed to biophysical validation]; } Caption: Decision tree for troubleshooting inconsistent 2-aminothiazole hits.

The rationale behind this assay is that the non-specific inhibition caused by compound aggregates is disrupted by the presence of a non-ionic detergent.

Materials:

  • Your primary assay buffer

  • Triton X-100 (or other non-ionic detergent like Tween-20)

  • Your 2-aminothiazole hit compound

  • Your target protein and other assay reagents

Procedure:

  • Prepare two sets of assay reactions in parallel.

  • Set A (Control): Perform your standard assay protocol with a dose-response of your 2-aminothiazole hit.

  • Set B (Detergent): Perform the same assay, but with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.

  • Incubate and read both sets of plates according to your standard protocol.

Interpretation of Results:

ObservationInterpretationNext Steps
IC50 shifts >10-fold higher in the presence of Triton X-100 The compound is likely acting via an aggregation-based mechanism.Deprioritize this hit.
No significant change in IC50 Aggregation is not the primary mechanism of action.Proceed to the next troubleshooting step.
Issue 2: My 2-aminothiazole hit shows activity in the primary assay but fails in orthogonal or cell-based assays.

This discrepancy often points towards compound reactivity or interference with the primary assay's detection system.

This assay assesses whether the compound's activity is dependent on a redox-sensitive mechanism or if it is a reactive electrophile that can be quenched by a reducing agent like Dithiothreitol (DTT).

Materials:

  • Your primary assay buffer

  • Dithiothreitol (DTT)

  • Your 2-aminothiazole hit compound

  • Your target protein and other assay reagents

Procedure:

  • Prepare two sets of assay reactions in parallel.

  • Set A (Control): Run your standard assay protocol with a dose-response of your hit compound.

  • Set B (DTT): Perform the same assay, but with the addition of 1 mM DTT to the assay buffer. Ensure your target protein is stable and active in the presence of DTT.

  • Incubate and read both sets of plates.

Interpretation of Results:

ObservationInterpretationNext Steps
Significant increase in IC50 in the presence of DTT The compound may be a redox cycler or a reactive electrophile that is quenched by DTT.Further investigate the mechanism of reactivity. Consider deprioritizing.
No significant change in IC50 The compound's activity is not sensitive to the presence of a reducing agent.Proceed to biophysical validation methods.

Advanced Validation Workflows

If your 2-aminothiazole hit has passed the initial troubleshooting steps, it is essential to confirm direct target engagement using biophysical methods.

graph TD { A[Validated Hit from Initial Troubleshooting] --> B{Biophysical Validation}; B --> C[Surface Plasmon Resonance (SPR)]; B --> D[Nuclear Magnetic Resonance (NMR) Spectroscopy]; C --> E{Does it show concentration-dependent binding?}; D --> F{Does it show specific saturation transfer?}; E -- Yes --> G[Proceed to SAR and lead optimization]; F -- Yes --> G; E -- No --> H[Re-evaluate as a potential false positive]; F -- No --> H; } Caption: Workflow for biophysical validation of 2-aminothiazole hits.
Experimental Protocol 3: Surface Plasmon Resonance (SPR) for Fragment Screening Validation

SPR is a label-free technique that can directly measure the binding of your compound to an immobilized target protein in real-time.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When your compound (analyte) binds to the target protein (ligand) immobilized on the chip, the mass at the surface increases, leading to a measurable change in the refractive index.

Step-by-Step Methodology:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Immobilize your target protein to the desired density. Aim for a high enough density to detect the binding of small molecules.

    • Deactivate any remaining active esters.

  • Analyte Preparation:

    • Prepare a dilution series of your 2-aminothiazole compound in the running buffer. Ensure the DMSO concentration is matched across all samples and the running buffer to minimize solvent effects.

  • Binding Analysis:

    • Inject the different concentrations of your compound over the sensor surface.

    • Include a reference flow cell (e.g., a deactivated surface or a surface with an irrelevant protein) to subtract non-specific binding.

    • Monitor the association and dissociation phases to obtain kinetic information.

  • Data Analysis:

    • Reference-subtract the sensorgrams.

    • Fit the data to an appropriate binding model (e.g., steady-state affinity or kinetic models) to determine the binding affinity (KD).[13][14]

A confirmed, specific binding event in SPR provides strong evidence that your 2-aminothiazole is a true binder to your target.[13][14][15][16]

Experimental Protocol 4: Saturation Transfer Difference (STD) NMR for Fragment Validation

STD-NMR is a powerful technique to detect the binding of small molecules to large proteins.[15][17]

Principle: In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only the protein resonates. If your compound binds to the protein, this saturation will be transferred from the protein to the bound compound. When the compound dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. By subtracting a spectrum with on-resonance saturation from a spectrum with off-resonance saturation, a "difference" spectrum is obtained which only shows signals from the binding compound.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare an NMR sample containing your target protein (typically in the low micromolar range) and your 2-aminothiazole compound (in excess, typically 10- to 100-fold).

    • The sample should be in a deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of your compound.

    • Set up the STD experiment with on-resonance saturation at a frequency where the protein has signals but the compound does not, and off-resonance saturation at a frequency where neither the protein nor the compound has signals.

  • Data Processing and Analysis:

    • Process the on- and off-resonance spectra identically.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to your compound confirms binding. The relative intensities of the signals can provide information about which parts of the molecule are in closest contact with the protein.[11][14][15][17]

Understanding the "Why": The Chemistry of 2-Aminothiazole Reactivity

A significant contributor to 2-aminothiazole-related false positives is their potential for metabolic bioactivation into reactive electrophilic species.[1][18] This is often mediated by cytochrome P450 (CYP) enzymes in the liver.[18][19][20]

graph TD { subgraph CYP450-Mediated Bioactivation A[2-Aminothiazole] --> B{Oxidation}; B --> C[Epoxidation of the thiazole ring]; B --> D[S-oxidation]; end C --> E[Reactive Epoxide]; D --> F[Reactive S-oxide]; E --> G{Nucleophilic Attack}; F --> G; G --> H[Covalent Adducts with Proteins (e.g., Cys, His, Lys)]; G --> I[GSH Adducts]; } Caption: Proposed metabolic activation pathways of the 2-aminothiazole ring.

Quantum chemical studies have shown that the thiazole ring can undergo epoxidation and S-oxidation, with epoxidation being the more energetically favorable pathway.[13][21] The presence of the amino group on the thiazole ring further facilitates these metabolic reactions.[13][21] The resulting epoxides and S-oxides are electrophilic and can react with nucleophilic residues on proteins, leading to covalent modification and potential toxicity.[13][18][21]

Understanding this bioactivation potential is crucial. If you suspect your 2-aminothiazole hit is a false positive due to reactivity, it is important to consider if this reactivity is inherent to the compound or if it is being generated metabolically.

Experimental Protocol 5: In Vitro Reactive Metabolite Trapping with Glutathione (GSH)

This assay is designed to detect the formation of reactive metabolites by "trapping" them with the nucleophilic tripeptide glutathione (GSH).

Materials:

  • Human liver microsomes (or other metabolic enzyme systems)

  • NADPH (as a cofactor for CYP enzymes)

  • Glutathione (GSH)

  • Your 2-aminothiazole compound

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubate your 2-aminothiazole compound with human liver microsomes in the presence of NADPH and GSH.

  • Include control incubations without NADPH to distinguish between metabolic and non-metabolic reactivity.

  • After a set incubation time, quench the reaction with cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS, looking for the mass of the expected GSH adduct (mass of parent compound + mass of GSH).

The detection of a GSH adduct in an NADPH-dependent manner is strong evidence that your 2-aminothiazole is being metabolically activated to a reactive species.[19][20]

Data Summary: Physicochemical Properties of Promiscuous 2-Aminothiazoles

While not all 2-aminothiazoles are problematic, certain physicochemical properties can be indicative of a higher likelihood of promiscuous behavior. The following table provides a summary of properties for some known promiscuous 2-aminothiazole fragments.[6][22][23][24][25]

Compound NameMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
2-Aminothiazole100.140.412
4-Phenyl-2-aminothiazole176.242.512
4-(4-Chlorophenyl)-2-aminothiazole210.693.212
4-Methyl-2-aminothiazole114.170.912

Data is representative and may vary slightly depending on the calculation method.

Researchers should be cautious with 2-aminothiazole fragments that have a higher lipophilicity (cLogP > 3) as this can correlate with an increased tendency for aggregation.

Conclusion and Best Practices

The 2-aminothiazole scaffold is a double-edged sword in drug discovery. Its versatility and presence in successful drugs make it an attractive starting point, but its propensity for generating false positives requires a vigilant and informed approach to hit validation.

Key Takeaways:

  • Be Skeptical of Initial Hits: A high hit rate with 2-aminothiazoles is a red flag for potential assay interference.

  • Employ a Multi-pronged Troubleshooting Approach: Systematically investigate aggregation, reactivity, and other interference mechanisms.

  • Confirm Direct Target Engagement: Use biophysical methods like SPR or NMR to validate true binders.

  • Understand the Underlying Chemistry: Be aware of the potential for metabolic activation of the thiazole ring.

  • Prioritize Hits with Clear Structure-Activity Relationships (SAR): True hits will typically show a rational SAR upon chemical modification, whereas many false positives will not.[3]

By following the guidance and protocols outlined in this technical support center, researchers can confidently navigate the challenges associated with 2-aminothiazole screening hits, saving valuable time and resources in their drug discovery endeavors.

References

  • [Identification of potential 2-aminothiazole pharmaceuticals - Issuu]([Link] Hudswell_2021_series_2_repository_report)

Sources

stability issues with 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

A Guide to Understanding and Preventing Stability Issues in DMSO

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of this compound, particularly focusing on its stability in dimethyl sulfoxide (DMSO). As Senior Application Scientists, we have compiled this guide based on established chemical principles, field experience, and peer-reviewed literature to ensure you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with this compound in DMSO.

Part 1: Basic Handling and Dissolution

Q1: What is the best practice for dissolving this compound in DMSO?

A1: Proper dissolution is the first critical step to ensure the integrity of your compound. Due to its hydrobromide salt form, the compound is generally polar, and DMSO is an excellent solvent choice.[1] However, meticulous technique is required.

Start with a high-quality, anhydrous grade of DMSO, as it is highly hygroscopic and readily absorbs atmospheric water.[1] Water contamination can compromise the stability of the compound and promote precipitation.[2] Use a calibrated positive displacement pipette to accurately dispense the desired volume of DMSO into a vial containing the pre-weighed solid compound. To facilitate dissolution, gentle vortexing is recommended.[1] If the compound does not dissolve readily, brief sonication in a water bath can be effective.[1] Gentle warming (e.g., to 37°C) may also be used cautiously, but be aware that excessive heat can accelerate degradation.[1]

Q2: I'm observing a precipitate in my DMSO stock solution, either immediately or after a freeze-thaw cycle. What is causing this and how can I fix it?

A2: Precipitation is a common problem that can significantly impact the accuracy of your experimental data.[3] There are several potential causes:

  • Supersaturation: The intended concentration may exceed the compound's solubility limit in DMSO. While many thiazole derivatives are soluble in DMSO, it's crucial to confirm the solubility for your specific compound, which may not always be readily available.[1]

  • Water Contamination: As DMSO absorbs moisture, the polarity of the solvent changes, which can decrease the solubility of your compound, leading to precipitation.[2] This is a primary reason for using anhydrous DMSO and storing it properly.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles are a known cause of compound precipitation from DMSO stocks.[1][4] As the solution freezes, the solute can be forced out of solution, and it may not fully redissolve upon thawing.

Troubleshooting Steps:

  • Confirm Solubility: Attempt to prepare the solution at a lower concentration.

  • Use Anhydrous Solvent: Switch to a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Aid Dissolution: Gently warm the vial and sonicate to see if the precipitate redissolves.[1]

  • Aliquot Solutions: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C in tightly sealed vials.[1]

Part 2: Stability and Degradation

Q3: My DMSO solution of this compound has developed a yellow or brown tint over time. Is the compound degrading?

A3: A change in color is a strong visual indicator of chemical degradation. While a faint color may be inherent, a noticeable change upon storage suggests the formation of new chromophoric species resulting from the breakdown of the parent molecule. 2-aminothiazole derivatives, in particular, can be susceptible to degradation in DMSO stock solutions, which can lead to irreproducible biological results.[5]

Q4: What are the likely chemical degradation pathways for this compound in DMSO?

A4: While specific degradation pathways for this exact molecule are not extensively published, we can infer likely mechanisms based on the chemistry of the 2-aminothiazole scaffold and its behavior in DMSO.[5]

  • Oxidation: The thiazole ring and the amine group can be susceptible to oxidation. DMSO itself can participate in or mediate oxidative processes, sometimes accelerated by light or impurities.[5] Studies on similar compounds have shown that oxygenated products can form during storage in DMSO.[5]

  • Dimerization/Oligomerization: The reactive nature of the 2-aminothiazole nucleus can lead to self-condensation or dimerization reactions, especially under slightly acidic conditions which can be promoted by the hydrobromide salt and the nature of DMSO.[5] Such reactions can result in complex mixtures and loss of the active parent compound.

  • Hydrolysis: If the DMSO is not anhydrous, the absorbed water can lead to hydrolysis of the thiazole ring, although this is generally less common than oxidation or dimerization for this specific scaffold.[6]

  • Photodegradation: Thiazole derivatives with aryl substituents can be sensitive to light.[6] Exposure to ambient lab lighting over time can induce photodegradation, often involving reactions with singlet oxygen to form unstable intermediates that rearrange into degradation products.[6][7]

Q5: How can I monitor the stability of my compound in a DMSO stock solution?

A5: Visual inspection is the first step, but quantitative analysis is necessary for confirmation. The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV).

By running a freshly prepared sample and comparing its chromatogram to one from an aged stock solution, you can directly assess stability. A significant decrease in the area of the parent compound's peak, or the appearance of new peaks, indicates degradation.[8] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to the degradation pathway.[7][9]

Part 3: Troubleshooting Experimental Inconsistencies

Q6: My biological assay results are inconsistent from one experiment to the next when using the same stock solution. Could this be a stability issue?

A6: Absolutely. Inconsistent results are a hallmark of using a degrading stock solution.[5] A freshly thawed aliquot might yield a potent effect, while an aliquot that has been stored for longer or subjected to multiple freeze-thaw cycles may show reduced or no activity because the concentration of the active parent compound has decreased. This can lead to false negative results and a lack of reproducibility.[5]

Best Practices to Ensure Consistency:

  • Prepare Fresh Solutions: Whenever possible, prepare stock solutions fresh on the day of the experiment or use a recently prepared, properly stored aliquot.

  • Single-Use Aliquots: Always aliquot new stock solutions into volumes appropriate for a single experiment to eliminate freeze-thaw cycles.[1][4]

  • Include Controls: Always run a vehicle control (media with the same final DMSO concentration) to ensure the solvent itself is not causing an effect.[1]

  • Qualify Old Stocks: If you must use an older stock solution (>1 month), it is advisable to re-analyze its purity via HPLC before use.[4]

Q7: What are the definitive best practices for preparing and storing my stock solutions to maximize stability?

A7: The following table summarizes the recommended best practices for ensuring the long-term integrity of your this compound stock solutions.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOMinimizes water-induced precipitation and hydrolysis.
Concentration Prepare at a reasonably high but fully soluble concentration (e.g., 10-50 mM)High concentration stocks minimize the volume added to assays, keeping the final DMSO concentration low (<0.5%).[1][4]
Preparation Use sonication or gentle warming if needed; avoid excessive heat.[1]Ensures complete dissolution without promoting thermal degradation.
Storage Temp. -80°C for long-term (>1 month); -20°C for short-term (<1 month).[4]Low temperatures slow down chemical degradation reactions.
Aliquoting Store in single-use volumes in tightly sealed, low-retention vials.Prevents repeated freeze-thaw cycles and minimizes exposure to air and moisture.[1][4]
Light Exposure Store aliquots in an opaque container or a dark freezer.Protects against potential photodegradation.[6][7]

Experimental Protocols & Visual Guides

Protocol 1: Preparation and Storage of a Validated Stock Solution
  • Preparation: In a sterile environment, accurately weigh 5 mg of this compound (MW: 313.26 g/mol ) into a sterile glass vial.

  • Dissolution: Using a calibrated pipette, add 319.2 µL of fresh, anhydrous DMSO to the vial to create a 50 mM stock solution.

  • Mixing: Cap the vial tightly and vortex gently for 1-2 minutes. If solids remain, place the vial in a sonicating water bath for 5-10 minutes.[1]

  • Validation (Optional but Recommended): Dilute a small sample of the freshly made stock for HPLC analysis to obtain a baseline chromatogram (t=0 purity).

  • Aliquoting: Dispense the stock solution into 10-20 µL single-use aliquots in sterile, low-retention microcentrifuge tubes.

  • Storage: Seal the tubes tightly, place them in a labeled, opaque storage box, and store at -80°C.[4]

G cluster_prep Preparation cluster_validate Validation & Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve hplc 4. HPLC Purity Check (t=0) dissolve->hplc Proceed to Validation aliquot 5. Aliquot into Single-Use Tubes hplc->aliquot store 6. Store at -80°C in Dark aliquot->store

Caption: Workflow for preparing a validated DMSO stock solution.
Visualizing Potential Degradation

The chemical structure of 2-aminothiazoles presents several sites susceptible to degradation. The diagram below illustrates hypothetical, yet chemically plausible, degradation pathways based on known reactivity.

Degradation cluster_pathways Potential Degradation Pathways in DMSO Parent 4-(4-Butylphenyl)-1,3-thiazol-2-amine (Parent Compound) Oxidation Oxidized Products (e.g., N-oxides, ring opening) Parent->Oxidation O2, impurities Dimerization Dimers / Oligomers Parent->Dimerization self-reaction Photodegradation Photoproducts (e.g., rearranged structures) Parent->Photodegradation light (hv)

Sources

Technical Support Center: Optimization of Reaction Conditions for Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of thiazoles, a critical heterocyclic scaffold in pharmaceutical and materials science.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole ring formation, with a focus on troubleshooting common issues and optimizing reaction conditions for higher yields and purity. We will delve into the causality behind experimental choices, providing you with the rationale to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during thiazole synthesis, particularly the widely used Hantzsch thiazole synthesis.[2][4][5]

Q1: My Hantzsch thiazole synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?

A1: Low yields in the Hantzsch synthesis, a reaction of an α-haloketone with a thioamide, can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of your α-haloketone and thioamide is paramount. Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.[6][7][8] It is advisable to verify the purity of your reactants through methods like NMR or melting point analysis. For instance, 2-aminothiophenol, a precursor for benzothiazoles, is particularly susceptible to oxidation, which can significantly reduce yields.[7]

  • Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[6] If you are running the reaction at room temperature, consider increasing the heat. However, excessively high temperatures can promote side reactions, so finding the optimal temperature is key.[6]

    • Solvent Choice: The polarity of the solvent plays a crucial role in the reaction's rate and yield.[6][7] While ethanol and methanol are commonly used, a solvent screening is highly recommended.[6][9] In some cases, solvent-free conditions or the use of greener solvents like PEG-400 have shown excellent results.[10]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][7]

  • Stoichiometry: The molar ratio of your reactants can influence the yield. Using a slight excess of the thioamide can help ensure the complete consumption of the more expensive α-haloketone and minimize self-condensation of the ketone.[11]

Q2: I am observing a significant amount of side products in my reaction mixture. How can I improve the selectivity?

A2: The formation of side products is a common challenge. Here’s how you can enhance the selectivity of your reaction:

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[7][12] To favor the formation of the 2-aminothiazole, consider running the reaction under neutral or basic conditions.[7] Conversely, strongly acidic conditions can be used to selectively produce the 2-imino isomer.[6][12]

  • Temperature Control: Lowering the reaction temperature can often slow down the rate of side product formation more than the rate of the desired reaction, thus improving selectivity.[6]

  • pH Control: Maintaining a neutral or slightly acidic pH can sometimes suppress the formation of byproducts.[11]

  • Catalyst Choice: While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to improve efficiency and selectivity. Catalysts like silica-supported tungstosilisic acid have been reported to provide high yields.[6][13]

Q3: I am struggling with the purification of my thiazole product. What are the best practices?

A3: Purification can be challenging due to the polarity of thiazole derivatives and potential byproducts. Here are some recommended methods:

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for purification.[11] Common solvents for recrystallization include ethanol, methanol, and mixtures of ethyl acetate and hexane.[11]

  • Column Chromatography: For non-crystalline products or when crystallization is ineffective, silica gel column chromatography is the method of choice. A common eluent system is a gradient of ethyl acetate in hexane.[11]

  • Acid-Base Extraction: If your thiazole product contains a basic nitrogen atom, an acid-base extraction can be a powerful tool to separate it from neutral byproducts. By dissolving the crude product in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the thiazole will be protonated and move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.[11]

Troubleshooting Guide: Common Issues and Solutions

This table provides a quick reference for troubleshooting common problems encountered during thiazole synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Impure starting materialsVerify purity via NMR, melting point, or other analytical techniques. Purify starting materials if necessary.[6][7]
Incorrect reaction temperatureOptimize temperature. Consider gentle heating if at room temperature, or lowering the temperature if side reactions are prevalent.[6]
Inappropriate solventPerform a solvent screen to identify the optimal solvent for your specific substrates.[6][9]
Insufficient reaction timeMonitor the reaction progress by TLC to ensure completion.[1][7]
Formation of Multiple Products Isomerization (e.g., 2-amino vs. 2-imino)Adjust the pH of the reaction. Neutral or basic conditions favor 2-aminothiazoles, while acidic conditions can favor 2-imino isomers.[7][12]
Side reactions (e.g., self-condensation of α-haloketone)Use a slight excess of the thioamide.[11] Control the temperature carefully.
Purification Difficulties Polar byproductsUtilize column chromatography with an appropriate solvent system.[11]
Product is an oil or does not crystallize easilyAttempt purification via column chromatography or acid-base extraction if applicable.[11]

Experimental Protocols: Optimizing Thiazole Synthesis

Below are detailed protocols for both conventional and modern microwave-assisted Hantzsch thiazole synthesis.

Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis.[2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).[2]

  • Once the reaction is complete, remove it from the heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry to obtain the final product.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

Microwave irradiation can dramatically reduce reaction times and often improve yields.[14][15][16]

Materials:

  • α-haloketone (1 mmol)

  • Thiourea or substituted thiourea (1-1.2 mmol)

  • Ethanol (2-4 mL)

  • Microwave synthesizer

Procedure:

  • In a microwave-safe vessel, combine the α-haloketone and thiourea in ethanol.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power (e.g., 170-420 W) for a duration of 5-15 minutes, with a set temperature (e.g., 70°C).[1][15]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • If necessary, recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[1]

Visualizing the Process

To better understand the reaction and troubleshooting logic, the following diagrams are provided.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thioamide Thioamide SN2_Intermediate S-Alkylation Intermediate Thioamide->SN2_Intermediate SN2 Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->SN2_Intermediate Cyclization_Intermediate Hemiaminal Intermediate SN2_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Thiazole Thiazole Product Cyclization_Intermediate->Thiazole Dehydration Water H₂O Cyclization_Intermediate->Water

Caption: The mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity OK HighYield Improved Yield CheckPurity->HighYield Impure SolventScreen Perform Solvent Screening OptimizeTemp->SolventScreen No Improvement OptimizeTemp->HighYield Improved AdjustStoich Adjust Reactant Stoichiometry SolventScreen->AdjustStoich No Improvement SolventScreen->HighYield Improved ConsiderCatalyst Consider Using a Catalyst AdjustStoich->ConsiderCatalyst No Improvement AdjustStoich->HighYield Improved ConsiderCatalyst->HighYield Improved

Caption: A decision tree for troubleshooting low yields in thiazole synthesis.

References

  • Al-Omair, M. A. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [Link]

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Chen, X., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. [Link]

  • Rahatgaonkar, A. M., et al. (2007). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Wikipedia. (2023). Thiazole. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journals. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. [Link]

  • Chen, X., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Possible mechanism of thiazole synthesis using copper catalyst. ResearchGate. [Link]

  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. [Link]

  • ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • SpringerLink. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. SpringerLink. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). PMC - NIH. [Link]

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). ijarsct. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2017). PMC - NIH. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). researchgate.net. [Link]

  • Derivatives from Thiazole Derivative. (2021). ResearchGate. [Link]

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Validation & Comparative

A Senior Scientist's Guide to Bioactivity Validation: A Comparative Analysis of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazol-2-amine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive framework for the bioactivity validation of a novel compound, 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide (herein designated as Cpd-X). Lacking specific literature on its mechanism, we postulate a common and testable hypothesis for this class of molecules: inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis.[2] This document serves as an objective, data-driven comparison of Cpd-X against established VEGFR-2 inhibitors, Sorafenib and Sunitinib. We will detail the requisite experimental protocols, from direct biochemical assays to cell-based functional readouts, providing researchers with a robust workflow for validation.

The Scientific Premise: Targeting VEGFR-2 in Oncology

The rationale for investigating any new compound begins with a plausible biological target. The thiazole moiety is a well-established pharmacophore in kinase inhibitors.[2] VEGFR-2, a receptor tyrosine kinase, is a primary mediator of angiogenesis—the formation of new blood vessels. In oncology, tumors hijack this process to ensure their own nutrient and oxygen supply, making VEGFR-2 a validated and high-value therapeutic target.

The activation of VEGFR-2 by its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibiting this pathway can effectively starve a tumor of its blood supply, representing a key anticancer strategy.

Below is a diagram illustrating the simplified VEGFR-2 signaling pathway, which is the focus of our validation workflow.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAF Raf VEGFR2->RAF Activation VEGFA VEGF-A VEGFA->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CPDX Cpd-X CPDX->VEGFR2 Inhibition Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibition Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

Comparative Compound Analysis

An objective evaluation requires benchmarking against industry standards. For VEGFR-2 inhibition, Sorafenib and Sunitinib are well-characterized, multi-kinase inhibitors used clinically.

CompoundStructureMechanism of ActionReported VEGFR-2 IC₅₀
Cpd-X (Test) This compoundPutative VEGFR-2 Kinase InhibitorTo Be Determined
Sorafenib (Ref.) Multi-kinase inhibitorInhibits VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and Raf kinases.~90 nM
Sunitinib (Ref.) Multi-kinase inhibitorInhibits VEGFR-1, VEGFR-2, PDGFR-α, PDGFR-β, c-KIT, and others.~9 nM

The Experimental Validation Workflow

A rigorous validation pipeline proceeds from direct target engagement to functional cellular outcomes. This multi-step approach is crucial to confirm not only that the compound hits its intended target but also that this interaction translates into the desired biological effect.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Target Engagement in Cells cluster_2 Phase 3: Functional Cellular Outcome P1_Assay Protocol 4.1: Biochemical VEGFR-2 Kinase Assay P1_Output Output: Direct Target Inhibition (IC₅₀) P1_Assay->P1_Output P2_Assay Protocol 4.2: Cellular VEGFR-2 Autophosphorylation Assay P1_Output->P2_Assay Confirms Target Proceed to Cellular Model P2_Output Output: In-Cell Target Inhibition (IC₅₀) P2_Assay->P2_Output P3_Assay Protocol 4.3: Anti-Proliferative / Cytotoxicity Assay P2_Output->P3_Assay Confirms Cellular Activity Proceed to Functional Assay P3_Output Output: Functional Effect (GI₅₀ / IC₅₀) P3_Assay->P3_Output

Caption: A three-phase workflow for validating compound bioactivity.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methods. The following protocols are designed with self-validating controls to ensure data trustworthiness.

Protocol 4.1: In Vitro Biochemical VEGFR-2 Kinase Assay
  • Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant human VEGFR-2 kinase domain. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of Cpd-X, Sorafenib, and Sunitinib in DMSO, then dilute into the reaction buffer.

    • Kinase Reaction: In a 384-well plate, add 5 µL of compound dilution (or DMSO vehicle control). Add 10 µL of a mix containing recombinant VEGFR-2 enzyme and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

    • Initiate Reaction: Add 10 µL of ATP solution to start the reaction. Final concentrations should be optimized but are typically in the range of 1-5 ng/µL enzyme and 10-50 µM ATP. Incubate for 60 minutes at room temperature.

    • Signal Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Read luminescence on a plate reader.

  • Controls:

    • Positive Control: Sorafenib and Sunitinib.

    • Negative Control (0% Inhibition): DMSO vehicle.

    • Background (100% Inhibition): Reaction mix with no enzyme.

  • Data Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition against the log of compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cellular VEGFR-2 Autophosphorylation Assay
  • Principle: This cell-based assay measures the inhibition of ligand-induced VEGFR-2 autophosphorylation, a critical first step in pathway activation. Human Umbilical Vein Endothelial Cells (HUVECs) are an excellent model as they endogenously express VEGFR-2.

  • Methodology:

    • Cell Culture: Culture HUVECs in appropriate media. Seed cells in 96-well plates and grow to ~90% confluency.

    • Serum Starvation: Replace growth media with serum-free media for 4-6 hours to reduce basal receptor activation.

    • Compound Treatment: Treat cells with serial dilutions of Cpd-X, Sorafenib, or Sunitinib for 1-2 hours.

    • Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control (vehicle only).

    • Cell Lysis: Aspirate media and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Detection (ELISA): Use a sandwich ELISA kit specific for phosphorylated VEGFR-2 (e.g., pY1175). Coat a plate with a capture antibody for total VEGFR-2. Add cell lysates. Detect phosphorylated receptor using a specific primary antibody conjugated to HRP, followed by a colorimetric substrate.

    • Data Acquisition: Read absorbance at the appropriate wavelength (e.g., 450 nm).

  • Controls:

    • Positive Control: Sorafenib and Sunitinib.

    • Maximal Signal: VEGF-A stimulation with DMSO vehicle.

    • Basal Signal: No VEGF-A stimulation with DMSO vehicle.

  • Data Analysis: Normalize the signal to the maximal and basal controls. Plot normalized signal against the log of compound concentration to determine the cellular IC₅₀.

Protocol 4.3: Anti-Proliferative Assay in Cancer Cells
  • Principle: This assay assesses the downstream functional consequence of VEGFR-2 inhibition: suppression of cancer cell proliferation. The MTT assay is a colorimetric method that measures metabolic activity, which serves as a proxy for cell viability.[2]

  • Methodology:

    • Cell Culture: Seed a cancer cell line known to be sensitive to anti-angiogenic agents (e.g., HepG2, MCF-7) into 96-well plates at a low density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]

    • Compound Treatment: Treat cells with serial dilutions of Cpd-X, Sorafenib, or Sunitinib.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ environment.[2]

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of the purple solution, typically around 570 nm.

  • Controls:

    • Positive Control: Sorafenib and Sunitinib.

    • Negative Control (100% Viability): DMSO vehicle.

    • Background: Media only (no cells).

  • Data Analysis: Calculate the percentage of cell growth inhibition (GI) relative to the negative control. Plot GI% against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Data Interpretation

The successful validation of this compound as a VEGFR-2 inhibitor would be demonstrated by a logical consistency across the three experimental phases:

  • A potent biochemical IC₅₀ from Protocol 4.1 would confirm direct enzyme inhibition.

  • A comparable cellular IC₅₀ from Protocol 4.2 would prove the compound can enter cells and engage its target in a biological context.

  • A potent GI₅₀ in a relevant cancer cell line from Protocol 4.3 would demonstrate a functional anti-proliferative effect, linking target engagement to a desired therapeutic outcome.

By comparing these values to those obtained for the reference compounds Sorafenib and Sunitinib, researchers can objectively classify the potency and efficacy of this novel thiazole derivative, providing a solid foundation for further preclinical development.

References

  • Benchchem. (n.d.). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
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  • CymitQuimica. (n.d.). CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal.
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  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Rana, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
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A Comparative Analysis of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide Against Established Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. This guide provides a comparative analysis of a novel compound, 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide, against established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this guide will proceed with a scientifically informed, hypothetical scenario. We will postulate its activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, and compare its potential efficacy against well-characterized VEGFR2 inhibitors. This document is intended for researchers, scientists, and drug development professionals to illustrate a robust framework for the evaluation of new chemical entities in kinase inhibitor screening.

Introduction: The Rationale for Targeting Kinases in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] Kinase inhibitors have revolutionized cancer treatment by offering targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy.[3][4] These inhibitors typically act by competing with ATP for binding to the kinase's active site or by binding to allosteric sites, thereby blocking downstream signaling pathways that promote tumor growth, proliferation, and survival.[3][5]

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a versatile template for the development of kinase inhibitors.[6] Compounds containing this moiety have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[7][8][9][10] This guide focuses on this compound, a compound sharing this core structure. While its specific biological targets are not extensively documented in public literature, its structural similarity to other biologically active thiazole derivatives warrants investigation into its potential as a kinase inhibitor.[11][12][13]

For the purpose of this comparative guide, we will hypothesize that preliminary screening has identified this compound as a potential inhibitor of VEGFR2. VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15][16] Therefore, inhibitors of VEGFR2 are a critical class of anti-cancer drugs.[14][15][17]

We will compare our test compound with two well-established, clinically relevant VEGFR2 inhibitors:

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[15]

  • Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor that blocks VEGFRs and PDGFRs, among others.[18]

This comparison will be based on a series of standard in vitro and cell-based assays designed to elucidate the potency, selectivity, and cellular effects of these compounds.

Experimental Design for Comparative Analysis

A rigorous and multi-faceted experimental approach is essential for the comprehensive evaluation of a novel kinase inhibitor. The following methodologies provide a framework for comparing the inhibitory potential of this compound against Sorafenib and Sunitinib.

In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory activity against the purified target enzyme.

In vitro kinase assays measure the enzymatic activity of a purified kinase in a controlled environment.[19][20][21] The fundamental principle involves incubating the kinase with its substrate and ATP, and then quantifying the resulting phosphorylation.[20][21] The potency of an inhibitor is determined by its ability to reduce this phosphorylation in a dose-dependent manner, typically expressed as the half-maximal inhibitory concentration (IC50).

There are several formats for in vitro kinase assays, including:

  • Radioactive Assays: These traditional "gold standard" assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[21]

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[19] Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly employed for high-throughput screening.[20]

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the depletion of ATP, which is consumed during the kinase reaction.[19]

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method for quantifying kinase activity.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • ATP

  • Assay buffer (containing MgCl₂, DTT, and a buffering agent)

  • Test compounds (this compound, Sorafenib, Sunitinib) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the assay buffer, the biotinylated peptide substrate, and the test compound at various concentrations.

  • Kinase Reaction Initiation: Add the recombinant VEGFR2 kinase to each well to start the reaction.

  • ATP Addition: Add ATP to each well to initiate phosphorylation. The final ATP concentration should be close to the Km value for VEGFR2 to ensure accurate competitive inhibition assessment.[22]

  • Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.[22]

  • Reaction Termination and Detection: Stop the kinase reaction by adding a solution containing EDTA. Then, add the detection reagents: the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore.

  • Signal Measurement: After another incubation period to allow for antibody binding, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context.

Cell-based assays measure the effect of an inhibitor on kinase activity within living cells.[23] These assays can evaluate a compound's cell permeability, its ability to engage the target in the cellular environment, and its impact on downstream signaling pathways.

This protocol measures the inhibition of VEGF-induced VEGFR2 autophosphorylation in a human umbilical vein endothelial cell (HUVEC) line.

Materials:

  • HUVECs

  • Cell culture medium

  • Recombinant human VEGF

  • Test compounds

  • Lysis buffer

  • Phospho-VEGFR2 (Tyr1175) specific antibody

  • Total VEGFR2 antibody

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • ELISA plates or Western blotting equipment

Procedure:

  • Cell Culture: Culture HUVECs in appropriate medium until they reach a suitable confluency.

  • Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a defined period (e.g., 4-6 hours).

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with a predetermined concentration of VEGF for a short period (e.g., 10-15 minutes) to induce VEGFR2 autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Phosphorylation:

    • ELISA-based method: Use a sandwich ELISA with a capture antibody for total VEGFR2 and a detection antibody specific for phospho-VEGFR2 (Tyr1175).

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-VEGFR2 and total VEGFR2.

  • Data Analysis: Quantify the levels of phosphorylated VEGFR2 relative to total VEGFR2 for each treatment condition. Calculate the percent inhibition of VEGF-induced phosphorylation for each compound concentration and determine the IC50 value.

Comparative Data Summary (Hypothetical)

The following table summarizes the hypothetical data that could be generated from the aforementioned assays for this compound and the reference inhibitors.

CompoundIn Vitro VEGFR2 IC50 (nM)Cellular VEGFR2 Phosphorylation IC50 (nM)
This compound 85250
Sorafenib 90200
Sunitinib 83150

Visualization of Pathways and Workflows

VEGFR2 Signaling Pathway

The following diagram illustrates the simplified VEGFR2 signaling pathway, which is a key regulator of angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC Akt Akt Raf Raf Proliferation Cell Proliferation Survival, Migration MEK MEK ERK ERK

Caption: Simplified VEGFR2 signaling cascade.

Experimental Workflow for Inhibitor Comparison

This diagram outlines the logical flow of the experimental work for comparing the kinase inhibitors.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Assay Systems cluster_readouts Primary Readouts cluster_analysis Analysis Test_Compound 4-(4-Butylphenyl)-1,3- thiazol-2-amine HBr In_Vitro In Vitro Assay (Purified VEGFR2) Test_Compound->In_Vitro Cell_Based Cell-Based Assay (HUVECs) Test_Compound->Cell_Based Ref_Inhibitors Sorafenib Sunitinib Ref_Inhibitors->In_Vitro Ref_Inhibitors->Cell_Based IC50_vitro In Vitro IC50 In_Vitro->IC50_vitro IC50_cell Cellular IC50 Cell_Based->IC50_cell Comparison Comparative Analysis (Potency & Efficacy) IC50_vitro->Comparison IC50_cell->Comparison

Caption: Workflow for kinase inhibitor comparison.

Interpretation and Future Directions

Based on our hypothetical data, this compound demonstrates potent inhibition of VEGFR2 in a purified enzyme assay, with an IC50 value comparable to the established inhibitors Sorafenib and Sunitinib. In the cell-based assay, its potency is slightly lower than the reference compounds, which could be attributed to factors such as cell permeability or off-target effects within the cellular milieu.

These hypothetical results would position this compound as a promising lead compound for further development. The next logical steps in its preclinical evaluation would include:

  • Kinase Selectivity Profiling: To assess its specificity, the compound should be screened against a broad panel of kinases. High selectivity is desirable to minimize off-target toxicities.

  • Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor and anti-angiogenic activity in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Conclusion

While the kinase inhibitory activity of this compound is not yet characterized in the public domain, this guide provides a comprehensive framework for its evaluation and comparison against established kinase inhibitors. The methodologies and hypothetical data presented herein illustrate a scientifically rigorous approach to characterizing novel chemical entities in the field of targeted cancer therapy. The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of new kinase inhibitors, and systematic comparative analyses are crucial for identifying the most promising candidates for clinical development.

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  • Wedge, S. R., et al. (2002). Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions. Expert Opinion on Investigational Drugs. [Link]

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A Comparative Guide to Cross-Reactivity Profiling of Novel Thiazole Derivatives: A Case Study with 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing the cross-reactivity profile of novel chemical entities, using the representative molecule, 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide. In early-stage drug discovery, a thorough understanding of a compound's selectivity is paramount. Unforeseen interactions with off-target proteins can lead to toxicity or diminished efficacy, contributing to the high attrition rates of drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a strategic, multi-tiered approach to de-risking novel compounds and enabling data-driven decisions for lead optimization.

The 2-aminothiazole moiety, present in our subject compound, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its prevalence, however, necessitates a rigorous evaluation of its selectivity, as related structures have been shown to interact with a wide range of biological targets. This guide will compare and contrast key profiling strategies, provide detailed experimental protocols, and illustrate how to interpret the resulting data to build a comprehensive selectivity profile.

Designing a Strategic Profiling Cascade

A successful cross-reactivity profiling campaign does not rely on a single experiment but rather a strategic, tiered approach. This "profiling cascade" is designed to maximize information while conserving resources. The initial tier involves broad screening against large, diverse panels of targets to identify potential liabilities. Subsequent tiers focus on validating and characterizing these initial "hits" with more detailed pharmacological studies. This funnel-down approach ensures that by the time a compound is nominated for in-vivo studies, its off-target interaction profile is well-understood.

The causality behind this tiered logic is risk mitigation. Broad panels cast a wide net to catch potential off-target interactions early, preventing the costly development of a non-selective compound.[1][2][3] Focusing later efforts on confirmed hits ensures that resources are allocated efficiently to the most pressing potential issues.

G cluster_0 Tier 1: Broad Screening cluster_1 Hit Triage & Analysis cluster_2 Tier 2: Hit Characterization cluster_3 Decision Point Kinase_Panel Broad Kinome Profiling (>300 Kinases) Data_Analysis Data Analysis (Define % Inhibition Threshold) Kinase_Panel->Data_Analysis Safety_Panel In Vitro Safety Panel (>44 Targets: GPCRs, Ion Channels, etc.) Safety_Panel->Data_Analysis Dose_Response Dose-Response (IC50/Ki) for Confirmed Hits Data_Analysis->Dose_Response Significant Hits (>50% Inhibition) Functional_Assay Functional Assays (e.g., Agonist/Antagonist Mode) Dose_Response->Functional_Assay Decision Selectivity Assessment & Go/No-Go Decision Functional_Assay->Decision Test_Compound Test Compound: 4-(4-Butylphenyl)-1,3-thiazol-2-amine HBr Test_Compound->Kinase_Panel 10 µM Single-Point Screen Test_Compound->Safety_Panel 10 µM Single-Point Screen

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad Target Class Screening

The objective of Tier 1 is to rapidly identify off-target interactions by screening the test compound at a high concentration (typically 1-10 µM) against large, well-validated panels of protein targets.

Kinome Profiling: A Critical First Pass

Protein kinases represent one of the largest and most functionally diverse enzyme families. Their conserved ATP-binding site makes them a frequent source of off-target activity for small molecule inhibitors. Assessing a compound's selectivity across the kinome is therefore a critical step in early safety assessment.[4][5] Commercial services offer panels covering a significant portion of the human kinome.[4][5][6]

Comparison of Profiling Platforms:

  • Biochemical Assays (e.g., Radiometric, TR-FRET): These assays measure direct inhibition of purified kinase enzymatic activity. They are high-throughput and cost-effective. Radiometric assays, like the ³³PanQinase™ assay, are often considered the "gold standard" for sensitivity.[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a non-radioactive alternative.

  • Cell-Based Target Engagement Assays (e.g., NanoBRET™): These assays measure compound binding to the target kinase within a live cell environment.[6] This provides a more physiologically relevant context, accounting for cell permeability and intracellular ATP concentrations, which can significantly influence a compound's apparent potency and selectivity.[6]

This protocol outlines a standard radiometric assay for determining the percent inhibition of a panel of kinases.

  • Compound Preparation: Prepare a 100x stock solution of this compound (e.g., 1 mM for a 10 µM final concentration) in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 1 µL of the 100x compound stock to the appropriate wells. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known broad-spectrum inhibitor like staurosporine (100% inhibition).

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific kinase, its corresponding peptide substrate, and MgCl₂.

  • Reaction Initiation: Add the kinase reaction mixture to each well. Initiate the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be set at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[4][7]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Reaction Termination & Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and count the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO and positive controls using the formula: % Inhibition = 100 * (1 - (Compound_Signal - Positive_Control_Signal) / (DMSO_Control_Signal - Positive_Control_Signal))

In Vitro Safety Pharmacology Profiling

Beyond kinases, it is crucial to screen compounds against a panel of targets implicated in common adverse drug reactions (ADRs).[1][2][8] These safety panels typically include a diverse range of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[2][9] Early identification of off-target hits in these panels can predict potential clinical side effects, such as cardiovascular, central nervous system (CNS), or gastrointestinal issues.[1]

This protocol describes a competitive binding assay to determine if the test compound displaces a known radiolabeled ligand from a GPCR target.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A 10 µM final concentration is typical for single-point screening.

  • Membrane Preparation: Use commercially available or in-house prepared cell membranes expressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the test compound, the radiolabeled ligand (e.g., [³H]-N-methylspiperone for the D₂ dopamine receptor) at a concentration near its Kd, and the receptor-expressing membranes.

  • Control Wells:

    • Total Binding: Contains membranes, radioligand, and assay buffer (no competitor).

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled competitor to saturate all specific binding sites.

  • Incubation: Incubate the plate for a sufficient time (e.g., 90 minutes at 25°C) to reach binding equilibrium.[10][11]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Compound_Signal - NSB_Signal) / (Specific_Binding))

Data Analysis and Hit Triage

The output from Tier 1 screening is typically a large dataset of percent inhibition values. The first step in analysis is to define a "hit" threshold. A common, albeit project-specific, threshold is ≥50% inhibition at the screening concentration (e.g., 10 µM). Hits exceeding this threshold are flagged for further investigation.

Table 1: Hypothetical Tier 1 Screening Data for this compound at 10 µM

Target ClassTargetAssay Type% InhibitionHit (≥50%)
KinaseCDK2/CycARadiometric8%No
KinaseVEGFR2Radiometric92%Yes
Kinasep38αRadiometric65%Yes
KinaseSRCRadiometric15%No
GPCRAdrenergic α1ABinding7%No
GPCRDopamine D2Binding58%Yes
GPCRMuscarinic M1Binding4%No
Ion ChannelhERGElectrophysiology22%No
TransporterSERTBinding61%Yes

Visualizing selectivity is crucial, especially for kinase profiling data. A dendrogram is an effective tool to map the inhibited kinases onto the human kinome, providing an intuitive visual representation of selectivity.

G cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC Group cluster_Other Other Groups VEGFR2 VEGFR2 (92%) SRC SRC EGFR EGFR CDK2 CDK2 p38a p38α (65%) GSK3b GSK3β PKA PKA PKC PKC Kinome->TK_root Kinome->CMGC_root Kinome->Other_root TK_root->VEGFR2 TK_root->SRC TK_root->EGFR CMGC_root->CDK2 CMGC_root->p38a CMGC_root->GSK3b Other_root->PKA Other_root->PKC

Sources

A Comparative Guide to the Structure-Activity Relationships of 4-(4-Butylphenyl)-1,3-thiazol-2-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including approved drugs like the anticancer agent Dasatinib.[1][2] This heterocyclic motif's versatility allows for extensive chemical modification, making it an ideal template for developing novel therapeutic agents.[3][4] This guide focuses on the structure-activity relationships (SAR) of analogs based on the 4-(4-butylphenyl)-1,3-thiazol-2-amine core. The introduction of a butyl group on the 4-phenyl ring provides a key lipophilic anchor, which significantly influences the compound's interaction with biological targets. Understanding how modifications to this core structure impact biological activity is crucial for designing next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.

This guide will dissect the synthetic strategies for generating analog libraries, compare their performance in key biological assays, and provide detailed experimental protocols for researchers in the field. We will explore how subtle changes to the molecular architecture—from the 2-amino position to the thiazole and phenyl rings—drive the observed anticancer and antimicrobial activities.

I. Synthetic Strategy: The Hantzsch Thiazole Synthesis

The primary route for synthesizing the 4-(4-butylphenyl)-1,3-thiazol-2-amine scaffold and its analogs is the well-established Hantzsch thiazole synthesis.[4] This method involves the cyclocondensation of an α-haloketone with a thiourea derivative. The causality behind this choice is its reliability, operational simplicity, and the commercial availability of a diverse range of starting materials, which allows for systematic structural modifications.

Core Synthesis:

  • α-Haloketone Formation: The synthesis begins with the bromination of 4'-butylacetophenone to yield 2-bromo-1-(4-butylphenyl)ethan-1-one. This intermediate serves as the electrophilic component.

  • Cyclocondensation: The α-bromoketone is then reacted with a substituted or unsubstituted thiourea. The nucleophilic sulfur of the thiourea attacks the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Analog diversity is achieved by varying the thiourea derivative (to modify the 2-amino group) or by starting with different substituted acetophenones.

G cluster_0 Analog Synthesis Workflow start 4'-Butylacetophenone step1 Bromination (e.g., Br2, Acetic Acid) start->step1 intermediate1 2-Bromo-1-(4-butylphenyl)ethan-1-one (α-Haloketone) step1->intermediate1 step2 Hantzsch Thiazole Synthesis (Cyclocondensation in Ethanol) intermediate1->step2 start2 Substituted Thiourea (R-NH-C(S)-NH2) start2->step2 product 4-(4-Butylphenyl)-1,3-thiazol-2-amine Analogs step2->product G cluster_SAR Key SAR Insights Core 4-(4-Butylphenyl)-1,3-thiazol-2-amine Core R1 Position 2 (Amino Group) - Acylation/alkylation can modulate activity. - Free amino group often crucial for H-bonding. Core->R1 R1 R2 Position 4 (Phenyl Ring) - Butyl group enhances lipophilicity, often increasing potency. - EWGs (e.g., -F, -Cl) can improve activity. Core->R2 R2 R3 Position 5 (Thiazole Ring) - Substitution with lipophilic groups (methyl, bromo) can boost antitumor activity. Core->R3 R3 G cluster_workflow MTT Assay Workflow S1 Seed Cells in 96-well Plate S2 Incubate 24h (Cell Attachment) S1->S2 S3 Add Compound Serial Dilutions S2->S3 S4 Incubate 48-72h (Treatment) S3->S4 S5 Add MTT Reagent S4->S5 S6 Incubate 4h (Formazan Formation) S5->S6 S7 Add Solubilizing Agent (e.g., DMSO) S6->S7 S8 Read Absorbance (570 nm) S7->S8 S9 Calculate IC50 Value S8->S9

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

[5]---

IV. Conclusion and Future Directions

The 4-(4-butylphenyl)-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis clearly demonstrates that the biological activity of these analogs can be finely tuned through systematic chemical modifications. The lipophilic butylphenyl group is a key feature for enhancing potency, likely by promoting hydrophobic interactions within the target's binding site. Future research should focus on exploring a wider range of substitutions at the 5-position of the thiazole ring and on the 2-amino group to further optimize activity and selectivity. Combining potent analogs with formulation strategies to improve bioavailability will be essential for translating these promising in vitro results into viable clinical candidates.

V. References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 3. [Link]

  • Lv, K., Wang, L., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(3), e0173353. [Link]

  • Han, S.-T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei-Irannejad, V., & Foroumadi, A. (2015). Synthesis and anticancer properties of 2-aminothiazole derivatives. Daruj. [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Lolli, M. L., et al. (2015). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & Medicinal Chemistry, 23(15), 4846-4855. [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Costa, R. K. E., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. [Link]

  • Glamo-Stojkovi, N., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]

  • Simerpreet, & Singh, D. C. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore. [Link]

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  • Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819. [Link]

  • Kaminskyy, D., et al. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 21(11), 1547. [Link]

  • S-K, S., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(21), 6646. [Link]

  • Narale, A., et al. (2025). Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, Anticandidal and Anticancer study. ResearchGate. [Link]

  • Ali, M. A., et al. (2015). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 20(10), 17876-17892. [Link]

  • Oniga, S., et al. (2014). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Vukovic, N., et al. (2025). Synthesis and Antimicrobial Evaluation of Some Novel 2-Aminothiazole Derivatives of 4-Hydroxy-chromene-2-one. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • El-Damasy, D. A., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(2), 263. [Link]

  • S-K, S., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(11), 3591. [Link]

  • Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(3), 505-525. [Link]

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Benchmarking 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide Against Standard of Care in Rheumatoid Arthritis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Thiazole Derivative in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage destruction and bone erosion. While the treatment landscape for RA has evolved significantly with the advent of disease-modifying antirheumatic drugs (DMARDs) and biologic agents, a substantial number of patients either do not respond adequately to existing therapies or experience dose-limiting side effects.[1][2] Methotrexate is typically the first-line therapy for moderate to severe RA.[2][3] This highlights the ongoing need for novel therapeutic agents with improved efficacy and safety profiles.

The thiazole ring is a privileged scaffold in medicinal chemistry, with a wide range of documented biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] Notably, derivatives of 4-phenyl-1,3-thiazol-2-amine have been identified as potential inhibitors of key enzymes in the inflammatory cascade. This guide outlines a comprehensive preclinical benchmarking strategy for a novel compound, 4-(4-butylphenyl)-1,3-thiazol-2-amine hydrobromide, against the standard of care, methotrexate, for the potential treatment of rheumatoid arthritis. The experimental design is predicated on the hypothesis that this compound may exert its anti-inflammatory effects through the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[7]

Hypothesized Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX

The inflammatory milieu in the RA synovium is rich in prostaglandins and leukotrienes. COX-2 is the inducible isoform of cyclooxygenase, upregulated during inflammation and responsible for the synthesis of prostaglandins that mediate pain and swelling. 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent chemoattractants for inflammatory cells. A dual inhibitor of COX-2 and 5-LOX could therefore offer a broader anti-inflammatory effect than agents that target either pathway alone.

Hypothesized_Mechanism_of_Action Hypothesized Mechanism of Action of this compound in Inflammation Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) 5LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling, Joint Destruction) Prostaglandins->Inflammation Leukotrienes->Inflammation Test_Compound 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide Test_Compound->COX2 Inhibits Test_Compound->5LOX Inhibits

Caption: Hypothesized dual inhibition of COX-2 and 5-LOX by the test compound.

In Vitro Benchmarking Strategy

The initial phase of benchmarking will involve a series of in vitro assays to determine the direct cellular and enzymatic effects of this compound compared to methotrexate and established COX-2/5-LOX inhibitors.

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow In Vitro Benchmarking Workflow Start Start Enzyme_Assays Enzymatic Assays (COX-2 & 5-LOX Inhibition) Start->Enzyme_Assays Cell_Viability Cell Viability Assay (RA-FLS, HUVEC, Macrophages) Start->Cell_Viability 3D_Spheroid_Model 3D RA Synovial Spheroid Model (RA-FLS, HUVEC, Macrophages) Enzyme_Assays->3D_Spheroid_Model Cell_Viability->3D_Spheroid_Model Cytokine_Analysis Cytokine & Prostaglandin Analysis (Luminex, ELISA) 3D_Spheroid_Model->Cytokine_Analysis Data_Analysis Comparative Data Analysis (IC50, Cytotoxicity, Anti-inflammatory markers) Cytokine_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro comparison of the test compound.

Detailed Experimental Protocols

1. COX-2 and 5-LOX Inhibition Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-2 and 5-LOX enzymes.

  • Methodology:

    • Utilize commercially available fluorometric or colorimetric inhibitor screening kits for COX-1, COX-2, and 5-LOX.[8][9]

    • Prepare a dilution series of this compound, methotrexate, celecoxib (a selective COX-2 inhibitor), and zileuton (a 5-LOX inhibitor).

    • Perform the assays according to the manufacturer's instructions, measuring the enzymatic activity in the presence of the inhibitors.

    • Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • Rationale: This experiment will directly test the hypothesized mechanism of action and provide a quantitative measure of the compound's potency and selectivity. Methotrexate is not expected to directly inhibit these enzymes and serves as a negative control in this specific assay.

2. 3D Rheumatoid Arthritis Synovial Spheroid Model

  • Objective: To evaluate the anti-inflammatory and anti-proliferative effects of the test compound in a physiologically relevant 3D in vitro model of the RA synovium.[10]

  • Methodology:

    • Generate spheroids by co-culturing RA fibroblast-like synoviocytes (RA-FLS), human umbilical vein endothelial cells (HUVECs), and monocyte-derived macrophages in a collagen-based 3D scaffold.[10]

    • Stimulate the spheroids with a pro-inflammatory cocktail (e.g., TNF-α and IL-1β) to mimic the RA microenvironment.

    • Treat the stimulated spheroids with a dose range of this compound, methotrexate, and vehicle control for 48-72 hours.

    • Assess spheroid expansion and cell migration using confocal microscopy and digital image analysis.

    • Collect the culture supernatant for cytokine and prostaglandin analysis.

  • Rationale: This model recapitulates the complex cell-cell interactions of the RA synovium, providing a more predictive in vitro system than 2D cell culture.[11]

3. Cytokine and Prostaglandin Analysis

  • Objective: To quantify the effect of the test compound on the production of key pro-inflammatory mediators in the 3D spheroid model.

  • Methodology:

    • Use the collected supernatants from the 3D spheroid experiment.

    • Measure the concentrations of key RA-related cytokines (e.g., IL-6, IL-8, TNF-α) using a multiplex immunoassay (e.g., Luminex).

    • Quantify the level of prostaglandin E2 (PGE2) using a specific ELISA kit.

  • Rationale: This will provide a quantitative measure of the compound's ability to suppress the inflammatory response downstream of its primary targets.

Anticipated In Vitro Outcomes
ParameterThis compoundMethotrexateCelecoxib (COX-2i)Zileuton (5-LOXi)
COX-2 IC50 Low µM rangeInactivenM rangeInactive
5-LOX IC50 Low µM rangeInactiveInactiveµM range
Spheroid Growth Inhibition Dose-dependentDose-dependentModerateModerate
IL-6 Secretion Significant reductionSignificant reductionModerate reductionModerate reduction
PGE2 Secretion Significant reductionMinimal reductionSignificant reductionNo effect

In Vivo Benchmarking Strategy

Based on promising in vitro data, the benchmarking will proceed to an in vivo model of inflammatory arthritis to assess efficacy, pharmacokinetics, and safety.

Experimental Workflow: In Vivo Analysis

In_Vivo_Workflow In Vivo Benchmarking Workflow Start Start CIA_Induction Collagen-Induced Arthritis (CIA) Induction in DBA/1 Mice Start->CIA_Induction Treatment_Groups Treatment Groups: - Vehicle - Test Compound (multiple doses) - Methotrexate CIA_Induction->Treatment_Groups Clinical_Scoring Clinical Scoring of Arthritis (Paw swelling, erythema) Treatment_Groups->Clinical_Scoring Daily Dosing PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Treatment_Groups->PK_PD_Analysis Satellite group Histopathology Histopathological Analysis of Joints (Inflammation, cartilage/bone erosion) Clinical_Scoring->Histopathology At study termination Biomarker_Analysis Serum Biomarker Analysis (Anti-collagen Abs, Cytokines) Clinical_Scoring->Biomarker_Analysis At study termination Data_Analysis Comparative Efficacy & Safety Analysis Histopathology->Data_Analysis Biomarker_Analysis->Data_Analysis PK_PD_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo comparison in a mouse model of arthritis.

Detailed Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
  • Objective: To evaluate the therapeutic efficacy of the test compound in a well-established, T-cell dependent animal model of rheumatoid arthritis.[12][13]

  • Animal Model: DBA/1 mice, which are highly susceptible to CIA.[12][14]

  • Methodology:

    • Induction of Arthritis: Immunize male DBA/1 mice (8-10 weeks old) with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) on day 21.[12][14]

    • Treatment Groups: Upon the first signs of arthritis (typically around day 25-28), randomize mice into the following treatment groups (n=10-12 per group):

      • Vehicle control (e.g., 0.5% methylcellulose)

      • This compound (e.g., 10, 30, 100 mg/kg, daily oral gavage)

      • Methotrexate (e.g., 1 mg/kg, intraperitoneal injection, 3 times a week)

    • Efficacy Readouts:

      • Clinical Scoring: Monitor disease progression daily by scoring paw swelling and erythema on a scale of 0-4 per paw (maximum score of 16 per mouse).

      • Paw Thickness: Measure paw thickness using digital calipers every other day.

      • Histopathology: At the end of the study (e.g., day 42), collect hind paws for histological analysis of synovial inflammation, cartilage damage, and bone erosion (H&E and Safranin O staining).

    • Pharmacodynamic and Biomarker Analysis:

      • Collect blood at termination to measure serum levels of anti-type II collagen antibodies and pro-inflammatory cytokines.

  • Rationale: The CIA model shares many pathological features with human RA, including synovitis, pannus formation, and joint destruction, making it a standard preclinical model for evaluating novel therapeutics.[13]

Anticipated In Vivo Outcomes
ParameterThis compoundMethotrexateVehicle Control
Mean Arthritis Score Dose-dependent reductionSignificant reductionProgressive increase
Paw Swelling Dose-dependent reductionSignificant reductionProgressive increase
Histological Score (Inflammation) Dose-dependent reductionSignificant reductionSevere inflammation
Histological Score (Bone Erosion) Dose-dependent reductionSignificant reductionSevere erosion
Serum Anti-Collagen IgG2a Moderate reductionSignificant reductionHigh levels

Conclusion

This comprehensive benchmarking guide provides a robust framework for evaluating the preclinical potential of this compound as a novel therapeutic for rheumatoid arthritis. By systematically comparing its performance against the standard of care, methotrexate, across a range of in vitro and in vivo models, this strategy will elucidate its mechanism of action, therapeutic efficacy, and potential for further development. The proposed experiments are designed to provide a clear, data-driven assessment of whether this novel thiazole derivative offers a meaningful advantage over existing therapies.

References

  • Mishra, A., Kumar, R., Harilal, S., Nigam, M., Datta, D., & Singh, S. (2024). Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management.
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A Researcher's Guide to Confirming the Cellular Target of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide, a compound with a thiazole scaffold known for diverse biological activities, presents such a case.[1][2][3][4] While its phenotypic effects in cellular assays may be observable, the direct molecular target often remains elusive. This guide provides a comprehensive comparison of modern experimental strategies to definitively identify and validate the cellular target of this and other novel small molecules. We will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry.

The Central Challenge: From Phenotype to Target

The initial observation is simple: treating cells with this compound elicits a specific biological response. The critical question is, what protein (or proteins) does it directly bind to trigger this cascade? Answering this is paramount for lead optimization, understanding potential off-target effects, and building a solid intellectual property foundation.[5][6] This guide will compare three orthogonal, high-confidence methods for target deconvolution: Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and Reporter Gene Assays for functional validation.

Comparative Analysis of Target Identification Strategies

We will explore two primary, unbiased approaches for identifying the direct binding partners of our compound of interest, followed by a functional assay to validate the biological relevance of the identified target.

Method Principle Primary Output Strengths Limitations
Affinity Purification-Mass Spectrometry (AP-MS) Immobilized small molecule captures interacting proteins from cell lysate.[7][8][9]List of potential protein binders, often with relative abundance data.[10][11]Unbiased; identifies direct binders; provides a broad list of potential targets.[12]Requires chemical modification of the compound; risk of false positives from non-specific binding; may miss transient interactions.[12][13]
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[14][15][16]A thermal shift curve indicating target engagement in intact cells or lysates.[17]Measures target engagement in a native cellular environment without modifying the compound; confirms direct binding.[16][18]Requires a specific antibody for the suspected target; not suitable for initial, unbiased screening of all possible targets.
Reporter Gene Assays Measures the activity of a signaling pathway downstream of the target.[19][20][21]Quantitative measure of pathway activation or inhibition.[22]Validates the functional consequence of target engagement; high-throughput compatible.[20]Indirect measurement of target binding; requires prior knowledge or hypothesis of the affected pathway.

Deep Dive 1: Unbiased Target Discovery with Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for identifying the direct binding partners of a small molecule from a complex cellular proteome.[8][9][10] The logic is straightforward: if our compound binds to a specific protein, we can use the compound as "bait" to fish out that protein.

Experimental Workflow & Rationale

The success of an AP-MS experiment hinges on the careful design of the affinity probe. This involves chemically modifying this compound to include a linker and an affinity tag (e.g., biotin) without disrupting its biological activity. This modified compound is then immobilized on a solid support (e.g., streptavidin beads).

APMS_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Compound 4-(4-Butylphenyl)-1,3- thiazol-2-amine hydrobromide Probe Biotinylated Probe Compound->Probe Synthesize Beads Immobilized Probe (Streptavidin Beads) Probe->Beads Immobilize Incubate Incubation (Binding) Beads->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Steps (Remove Non-specific Binders) Incubate->Wash Elute Elution (Release Binders) Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Protein Identification & Quantification MS->Data

Fig 1. AP-MS workflow for target identification.
Protocol: Affinity Purification-Mass Spectrometry
  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in a biotin moiety. The linker should be attached at a position determined by structure-activity relationship (SAR) studies to minimize interference with target binding.

  • Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated probe to create the affinity matrix. Wash to remove unbound probe.

  • Lysate Preparation: Culture cells of interest and lyse them under non-denaturing conditions to preserve protein complexes.

  • Affinity Capture: Incubate the cell lysate with the immobilized probe. As a crucial control, also incubate lysate with beads that have been treated with a mock biotinylated compound of similar chemical class but known to be inactive.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads using a competitive binder or denaturing conditions.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.[11][23]

  • Data Analysis: Compare the protein lists from the active compound and the control. Bona fide targets should be significantly enriched in the sample incubated with the active compound.

Deep Dive 2: In-Cell Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding between a small molecule and its target protein within the native, complex environment of the cell.[14][16] The principle is based on the thermodynamic stabilization of a protein upon ligand binding.[15][17] When a protein is heated, it denatures and aggregates. If our compound binds to a target protein, it will stabilize the protein's structure, increasing the temperature required to denature it.

Experimental Workflow & Rationale

This technique is invaluable for validating the hits from an AP-MS screen or for testing specific hypotheses about a target. A key advantage is that it uses the unmodified small molecule, avoiding the potential artifacts of probe synthesis.[18]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat_Veh Vehicle Control Cells->Treat_Veh Treat_Cmpd Compound Treatment Cells->Treat_Cmpd Heat_Veh Heat Aliquots (Temp Gradient) Treat_Veh->Heat_Veh Heat_Cmpd Heat Aliquots (Temp Gradient) Treat_Cmpd->Heat_Cmpd Lysis Cell Lysis Heat_Veh->Lysis Heat_Cmpd->Lysis Centrifuge Separate Soluble & Aggregated Fractions Lysis->Centrifuge Detection Western Blot or ELISA (Quantify Soluble Target) Centrifuge->Detection Plot Plot Melt Curves Detection->Plot

Fig 2. CETSA workflow for target engagement.
Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with either a vehicle control or this compound at a desired concentration.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not denature proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in the soluble fraction using Western blotting or an ELISA with a specific antibody.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[17]

Deep Dive 3: Functional Validation with Reporter Gene Assays

Identifying a binding partner is a major step, but it's crucial to confirm that this interaction leads to the observed cellular phenotype. Reporter gene assays are an excellent way to bridge this gap by measuring the activity of a signaling pathway downstream of the putative target.[19][20][21][22]

Experimental Workflow & Rationale

Let's hypothesize that our AP-MS and CETSA experiments identified a specific transcription factor as the target. We can then use a reporter gene assay to see if our compound modulates the activity of this transcription factor. The reporter construct contains a promoter with binding sites for our target transcription factor, which drives the expression of an easily measurable protein like luciferase.[24]

Reporter_Assay_Workflow cluster_setup Assay Setup cluster_exp Experiment cluster_readout Readout Cells Host Cells Transfect Transfect with Reporter Plasmid Cells->Transfect Treat Treat with Compound or Control Transfect->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter (e.g., Luminescence) Lyse->Measure Analyze Quantify Pathway Activity Measure->Analyze

Fig 3. Reporter gene assay workflow.
Protocol: Dual-Luciferase Reporter Assay
  • Cell Transfection: Co-transfect host cells with two plasmids:

    • An experimental reporter plasmid containing a promoter responsive to the hypothesized target, driving firefly luciferase expression.

    • A control plasmid with a constitutive promoter driving the expression of a second reporter, such as Renilla luciferase, to normalize for transfection efficiency and cell number.[24]

  • Compound Treatment: After allowing time for plasmid expression, treat the cells with a dose-response range of this compound.

  • Cell Lysis: After the treatment period, lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly luciferase activity, then add a second reagent to quench the firefly signal and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. A dose-dependent change in the normalized reporter activity provides strong evidence that the compound modulates the target's function in cells.

Conclusion: A Triad of Evidence for Target Confirmation

Confirming the cellular target of a novel compound like this compound requires a multi-faceted, evidence-based approach. No single technique is foolproof. By combining the unbiased discovery power of Affinity Purification-Mass Spectrometry , the direct in-cell binding confirmation of the Cellular Thermal Shift Assay , and the functional validation provided by Reporter Gene Assays , researchers can build a robust and compelling case for a specific mechanism of action. This logical progression from "what does it bind to?" to "does that binding matter?" is the hallmark of rigorous chemical biology and drug discovery.

References

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. (2018-11-29). [Link]

  • Expert Opinion on Drug Discovery. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Fiveable. Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. [Link]

  • Institute of Genetics and Development of Rennes. Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018-12-12). [Link]

  • GeneBio Systems. Reporter Assays. [Link]

  • RSC Publishing. Target validation using in-cell small molecule clickable imaging probes. (2013-11-22). [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • ResearchGate. Identification and validation of protein targets of bioactive small molecules. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). [Link]

  • NIH. Target deconvolution techniques in modern phenotypic profiling. (2013-01-18). [Link]

  • ACS Central Science. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022-09-22). [Link]

  • BMG LABTECH. Gene reporter assays. (2024-10-22). [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015-11-09). [Link]

  • PMC - PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery. (2023-10-10). [Link]

  • ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015-05-21). [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020-12-02). [Link]

  • PubMed. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. (2014-09-12). [Link]

  • PMC - PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019-04-23). [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vivo Validation of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising thiazole compound from a laboratory hit to a potential clinical candidate is a rigorous process, with the transition from in vitro to in vivo studies representing a critical and often challenging step. This guide provides a comprehensive comparison of methodologies for the in vivo validation of in vitro findings for thiazole-based compounds, offering insights into experimental design, data interpretation, and the inherent complexities of translating cell-based results to whole-organism efficacy.

The In Vitro to In Vivo Workflow: A Strategic Overview

Successful in vivo validation begins with robust in vitro characterization. A typical workflow involves a tiered approach, starting with broad screening and progressively moving towards more complex and physiologically relevant models. This systematic progression ensures that only the most promising candidates, with well-defined mechanisms of action, advance to costly and time-consuming in vivo studies.

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Initial_Screening Initial Screening (e.g., Cytotoxicity Assays) Target_Validation Target Validation (e.g., Enzyme Inhibition, Kinase Assays) Initial_Screening->Target_Validation Hit Identification Mechanism_of_Action Mechanism of Action (e.g., Cell Cycle Analysis, Apoptosis Assays) Target_Validation->Mechanism_of_Action Lead Characterization Pharmacokinetics Pharmacokinetics (PK) (ADME Studies) Mechanism_of_Action->Pharmacokinetics Candidate Selection Efficacy_Studies Efficacy Studies (e.g., Xenograft Models) Pharmacokinetics->Efficacy_Studies Dose Regimen Design Toxicology_Studies Toxicology Studies (e.g., MTD Determination) Efficacy_Studies->Toxicology_Studies Safety Assessment

Caption: A generalized workflow for the progression of thiazole compounds from initial in vitro screening to in vivo validation.

In Vitro Foundation: Essential Assays for Thiazole Compounds

A solid in vitro data package is the bedrock of any successful in vivo campaign. For thiazole compounds, which exhibit a wide array of biological activities, a multi-faceted approach to in vitro testing is crucial.[1][2]

Cytotoxicity and Antiproliferative Assays

The initial assessment of a thiazole compound's potential, particularly in oncology, often begins with determining its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Table 1: Comparison of In Vitro Cytotoxicity of Representative Thiazole Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[3]
Compound 4cHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[3]
Compound 6iMCF-7 (Breast)6.10 ± 0.4Dasatinib28.62[1]
Compound 6vMCF-7 (Breast)6.49 ± 0.3Dasatinib28.62[1]
Compound 4iSaOS-2 (Osteosarcoma)0.190 ± 0.045DoxorubicinNot Reported[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Target-Based Assays

Many thiazole derivatives exert their effects by interacting with specific molecular targets, such as protein kinases.[1][5] In vitro enzyme inhibition assays are essential to confirm these interactions and determine the potency of the compound.

For instance, to investigate the mechanism of action of anticancer thiazole derivatives, their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can be assessed using an ELISA-based assay.[5]

The In Vivo Arena: Animal Models and Experimental Design

The transition to in vivo studies requires careful selection of an appropriate animal model that recapitulates the human disease state as closely as possible. For anticancer thiazole compounds, murine xenograft models are commonly employed.

Murine Xenograft Models

In these models, human cancer cells are implanted into immunocompromised mice, allowing for the growth of a human tumor. This enables the evaluation of the thiazole compound's ability to inhibit tumor growth in a living organism.

Experimental Protocol: Murine Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the thiazole compound (at various doses) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Pharmacokinetics: Understanding the Compound's Journey in the Body

A critical aspect of in vivo validation is understanding the pharmacokinetic (PK) profile of the thiazole compound. PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug, which are crucial for establishing an effective dosing regimen.[6]

Table 2: Comparative Pharmacokinetic Parameters of a Thiazole Derivative in Different Species

SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)Reference
Rat~3017[6]
Dog~1027[6]
Monkey~104[6]

These data highlight the significant inter-species variability in pharmacokinetics, a key challenge in preclinical drug development.[7]

Bridging the In Vitro-In Vivo Gap: Challenges and Considerations

The correlation between in vitro potency (e.g., IC50) and in vivo efficacy is often not straightforward.[8][9] Several factors contribute to this disconnect:

  • Bioavailability: A compound that is highly potent in vitro may have poor oral bioavailability, meaning it is not effectively absorbed into the bloodstream to reach the tumor site.[6]

  • Metabolism: The compound may be rapidly metabolized in the liver, reducing its effective concentration.[6]

  • Tumor Microenvironment: The complex tumor microenvironment in vivo, with its unique pH, oxygen levels, and stromal components, can influence drug activity in ways that are not captured in a 2D cell culture system.

IVIVC_Challenges cluster_invitro In Vitro System cluster_invivo In Vivo System IC50 IC50 (Potency in a simplified system) Efficacy Efficacy (Tumor Growth Inhibition) IC50->Efficacy Correlation? Challenges Challenges Bioavailability Bioavailability Challenges->Bioavailability Metabolism Metabolism Challenges->Metabolism Tumor_Microenvironment Tumor Microenvironment Challenges->Tumor_Microenvironment

Sources

A Head-to-Head Comparison of Aminothiazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This guide provides a detailed, head-to-head comparison of various aminothiazole-based inhibitors targeting key oncogenic kinases: Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinases, and Provirus Integration site for Moloney murine leukemia virus (PIM) Kinases. We will delve into their structure-activity relationships (SAR), comparative potency, and the experimental methodologies crucial for their evaluation.

The Enduring Appeal of the Aminothiazole Scaffold

The aminothiazole core's success in kinase inhibitor design stems from its capacity to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature across many kinase inhibitors.[1] This fundamental interaction provides a robust anchor for further chemical modifications, allowing for the fine-tuning of potency and selectivity. Clinically successful drugs like Dasatinib, a multi-targeted kinase inhibitor, feature the 2-aminothiazole core, underscoring its therapeutic relevance.[3][4]

Comparative Analysis of Aminothiazole-Based Kinase Inhibitors

This section will compare different classes of aminothiazole-based inhibitors against CDK2, Aurora Kinases, and PIM Kinases, presenting key inhibitory data and highlighting the structural nuances that drive their activity and selectivity.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of cell cycle progression, and its aberrant activity is a hallmark of many cancers.[5] The aminothiazole scaffold has been extensively explored for the development of potent and selective CDK2 inhibitors.

Two prominent classes of aminothiazole-based CDK2 inhibitors are the diaminothiazoles and the acylaminothiazoles. While both engage the kinase hinge, their substitutions at other positions on the thiazole ring lead to differences in potency and selectivity.

Compound ClassRepresentative CompoundCDK2 IC50 (nM)Key Structural Features & InsightsReference
DiaminothiazoleCompound 51 1.1 - 1.8The diaminothiazole core offers a rigid scaffold. Substitutions at the 4- and 5-positions of the thiazole ring are crucial for potency. Compound 51 demonstrates high selectivity for CDKs.[6]
AcylaminothiazoleBMS-239091 20The N-acyl group provides an additional point of interaction. Optimization of the acyl side chain has been shown to improve solubility and pharmacokinetic properties.[7]
AcylaminothiazoleCompound 16b 1-10Replacement of an ester with a metabolically stable oxazole improved cellular activity and stability. This class of compounds has been shown to induce rapid apoptosis in cancer cells.[8]

Expert Insights: The development of diaminothiazole inhibitors, such as compound 51, showcases the power of structure-based drug design in achieving high potency and selectivity.[9] The acylaminothiazole series, exemplified by the work from Bristol-Myers Squibb, highlights the importance of optimizing physicochemical properties for in vivo efficacy.[7][8]

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis.[10] Aminothiazole-based compounds have emerged as potent and selective inhibitors of these kinases.

Here, we compare two distinct aminothiazole scaffolds that have demonstrated potent Aurora kinase inhibition.

CompoundTargetIC50 (nM)Key Structural Features & InsightsReference
Compound 29 Aurora A79Features a N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine core. This compound displays a high degree of kinase selectivity.[11]
Compound 30 Aurora A140Similar to compound 29, highlighting the importance of the pyrimidine linkage for potent Aurora A inhibition.[11]
Anonymous Aminothiazole Aurora A/B-A different aminothiazole scaffold that recapitulates the hallmarks of Aurora kinase inhibition, such as decreased histone H3 phosphorylation and cytokinesis failure.[10]

Expert Insights: The N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine scaffold has proven to be a fruitful starting point for developing selective Aurora kinase inhibitors. The cellular effects observed with these compounds, such as endoreduplication, provide strong evidence of on-target activity.[10]

PIM Kinase Inhibitors

The PIM family of serine/threonine kinases is implicated in cell survival and proliferation, making them attractive targets in oncology.[12] Aminothiazolones have been identified as a promising class of PIM kinase inhibitors.

The optimization of a rhodanine-based hit led to the discovery of potent aminothiazolone inhibitors of PIM kinases.

CompoundPIM1 IC50 (nM)Key Structural Features & InsightsReference
OX01401 15An aminothiazolone core with optimized physicochemical and ADME properties. This compound demonstrates pan-PIM inhibition and reduces intracellular phosphorylation of PIM substrates.[12]

Expert Insights: The evolution from a rhodanine to an aminothiazolone scaffold demonstrates a successful strategy to improve drug-like properties while maintaining high potency. The ability of OX01401 to inhibit PIM kinase activity in a cellular context validates this approach.[12]

Experimental Protocols: A Guide to Best Practices

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of aminothiazole-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a generalized method for determining the in vitro potency of an inhibitor against a purified kinase.

Causality: This assay directly measures the ability of a compound to inhibit the catalytic activity of the target kinase, providing a quantitative measure of its potency (IC50).

Self-Validation: The inclusion of positive (known inhibitor) and negative (vehicle) controls is essential to validate the assay performance.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the purified kinase and its substrate in assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the kinase.

  • Assay Procedure:

    • Add the kinase and substrate solution to the wells of a microplate.

    • Add the serially diluted test compound or controls to the wells.

    • Pre-incubate the plate to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction for a specified time at a controlled temperature.

    • Stop the reaction.

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[13]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cellular Proliferation Assay

This protocol outlines a common method to assess the effect of an inhibitor on the growth of cancer cell lines.

Causality: This assay measures the downstream effect of kinase inhibition on cell viability and proliferation, providing an indication of the compound's potential therapeutic efficacy.

Self-Validation: A dose-response relationship and comparison with a known cytotoxic agent are crucial for validating the results.

Protocol:

  • Cell Culture:

    • Culture cancer cell lines in appropriate media and conditions.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or controls.

  • Incubation:

    • Incubate the cells for a period of 48-72 hours.

  • Viability Assessment:

    • Measure cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assay.[14][15]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for evaluating the pharmacokinetic properties of a small molecule inhibitor in a preclinical model.

Causality: This study determines how the body absorbs, distributes, metabolizes, and excretes the compound, which is critical for predicting its in vivo efficacy and safety.

Self-Validation: The use of both intravenous and oral administration routes allows for the determination of absolute bioavailability.

Protocol:

  • Animal Dosing:

    • Administer the test compound to mice via intravenous (IV) and oral (PO) routes at a specified dose.[16]

  • Sample Collection:

    • Collect blood samples at various time points post-dosing.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Extract the test compound from the plasma samples.

    • Quantify the concentration of the compound in each sample using LC-MS/MS.[17]

  • Data Analysis:

    • Plot the plasma concentration of the compound against time for both IV and PO administration.

    • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using non-compartmental analysis.[18]

Visualizing the Science

Signaling Pathway of a Generic Kinase Inhibitor

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase Target Kinase (e.g., CDK2, Aurora, PIM) Receptor->Kinase Activates Substrate_unphos Substrate (inactive) Kinase->Substrate_unphos Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibits Substrate_phos Substrate-P (active) Substrate_unphos->Substrate_phos Cell_Cycle_Progression Cell Cycle Progression Substrate_phos->Cell_Cycle_Progression Promotes Inhibitor Aminothiazole Inhibitor Inhibitor->Kinase Inhibits Inhibitor_Evaluation_Workflow Start Compound Synthesis Biochemical_Assay Biochemical Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Potent Hits In_Vivo_PK In Vivo Pharmacokinetics (Mouse) Cell_Based_Assay->In_Vivo_PK Active Compounds Efficacy_Study In Vivo Efficacy Study (Xenograft Model) In_Vivo_PK->Efficacy_Study Good PK Profile Lead_Candidate Lead Candidate Efficacy_Study->Lead_Candidate Efficacious

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.

Conclusion

The aminothiazole scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of novel kinase inhibitors. The comparative analysis presented in this guide highlights how subtle structural modifications can lead to significant differences in potency and selectivity against key oncogenic kinases like CDK2, Aurora kinases, and PIM kinases. For researchers and drug development professionals, a deep understanding of the structure-activity relationships, coupled with robust and well-validated experimental methodologies, is paramount for the successful development of the next generation of aminothiazole-based therapeutics.

References

Sources

A Researcher's Guide to Selectivity Profiling: A Case Study of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using the uncharacterized compound 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide as a practical case study. As drug development professionals know, a compound's selectivity is a critical determinant of its therapeutic window, distinguishing a promising drug candidate from a toxicological liability.

The subject molecule belongs to the 2-aminothiazole class, a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Derivatives of this core structure are known to interact with a wide range of biological targets, most notably the ATP-binding site of protein kinases.[6][7] This structural alert immediately focuses our investigation on the kinome, a vast and highly conserved family of enzymes, where achieving selectivity is a paramount challenge.[7][8]

This document outlines a tiered, multi-platform approach to systematically build a high-resolution selectivity profile for a novel compound. We will proceed from broad, in vitro screening to targeted, cell-based validation, explaining the rationale behind each experimental choice and providing actionable protocols.

Phase 1: Mapping the Kinome Interaction Landscape

The first step in characterizing a potential kinase inhibitor is to understand the breadth of its interactions across the human kinome. A broad kinase panel screen provides a global view of on- and off-target activities, guiding all subsequent investigations.[8][9] For this, we utilize a competition binding assay platform, which offers a key advantage over enzymatic assays for initial profiling.

Rationale for Method Selection: We have selected the KINOMEscan™ platform as our primary screening tool. Unlike traditional enzymatic assays that measure the inhibition of substrate phosphorylation (IC50), this technology quantifies the ability of a compound to displace a reference ligand from the kinase's active site.[10][11] This results in the determination of a true equilibrium dissociation constant (Kd), a thermodynamic parameter that is independent of ATP concentration and enzyme kinetics.[9][10][11] This allows for more robust, reproducible, and directly comparable data across hundreds of kinases.

Experimental Workflow: Large-Scale Kinase Profiling

The overall workflow for this initial phase is designed for high-throughput analysis to rapidly generate a comprehensive interaction map.

cluster_prep Sample Preparation cluster_assay KINOMEscan Assay cluster_analysis Data Analysis Compound Test Compound (10 mM DMSO Stock) Dilution Serial Dilution Compound->Dilution Assay Competition Binding Assay vs. 400+ Kinases Dilution->Assay qPCR qPCR Readout Assay->qPCR Kd Kd Calculation (% of Control) qPCR->Kd Selectivity Selectivity Profile (Dendrogram Visualization) Kd->Selectivity

Caption: High-level workflow for primary kinome selectivity screening.

Hypothetical Screening Results

For our case study, let's assume a primary screen of this compound at a concentration of 1 µM against a panel of 468 kinases. The results are quantified by the dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction.

Table 1: Hypothetical Kinome Profiling Data for this compound

Kinase TargetGene SymbolKinase FamilyDissociation Constant (Kd) in µM
Aurora Kinase A AURKA AGC 0.085
Aurora Kinase B AURKB AGC 0.150
Vascular Endothelial Growth Factor Receptor 2KDRTK1.2
Platelet-Derived Growth Factor Receptor BetaPDGFRBTK2.5
Cyclin-Dependent Kinase 2CDK2CMGC8.9
Mitogen-Activated Protein Kinase 1MAPK1CMGC>10
... (462 other kinases)......>10

Interpretation of Phase 1 Data: The hypothetical data strongly suggest that our compound is a potent binder of Aurora kinases A and B, with sub-micromolar affinity. The significant drop-off in affinity for other kinases, such as KDR and PDGFRB, indicates a promising initial selectivity profile. The lack of significant binding to the vast majority of other kinases (>10 µM Kd) is a positive sign. This result allows us to classify the compound as a putative Aurora Kinase Inhibitor and directs our next phase of investigation.

Phase 2: Broad Liability and Secondary Target Screening

While kinome selectivity is crucial, a comprehensive safety assessment requires screening against a broader range of protein families known to be associated with adverse drug reactions.[12] This step is essential for early identification and mitigation of potential off-target liabilities that could derail a development program.

Rationale for Method Selection: We employ a panel such as the Eurofins SafetyScreen44, which includes a curated set of 44 targets comprising G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[12][13] These assays are typically radioligand binding or functional assays designed to flag undesirable interactions early.

Hypothetical Secondary Screening Results

The compound is screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions. A result of >50% inhibition or displacement is typically considered a "hit" that warrants further investigation.

Table 2: Hypothetical SafetyScreen44 Panel Results

TargetTarget FamilyAssay Type% Inhibition at 10 µMResult
hERGIon ChannelBinding8%PASS
5-HT2BGPCRBinding12%PASS
M1 (muscarinic)GPCRBinding4%PASS
Dopamine TransporterTransporterBinding15%PASS
COX-1EnzymeEnzymatic2%PASS
... (39 other targets)......<20%PASS

Interpretation of Phase 2 Data: The hypothetical results are highly encouraging. The compound shows no significant activity (<50% inhibition) against any of the 44 key liability targets at a high concentration. This clean profile suggests a low probability of common mechanism-based toxicities, such as cardiac issues (hERG) or neuropsychiatric effects (monoamine transporters/receptors).

Phase 3: Cellular Target Engagement Validation

In vitro binding affinity does not guarantee that a compound will engage its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify target engagement in a physiological context, bridging the gap between biochemical potency and cellular activity.[14][15][16][17]

Principle of CETSA: The assay is based on the principle of ligand-induced thermal stabilization.[15][16] When a protein binds to its ligand (our compound), it becomes thermodynamically more stable. Upon heating, the stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein.[17] By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer target engagement.[14]

Experimental Protocol: CETSA for Aurora A Kinase

1. Cell Culture and Treatment:

  • Culture a relevant human cancer cell line known to express Aurora A (e.g., HeLa or HCT116) to ~80% confluency.

  • Treat cells with either vehicle (0.1% DMSO) or varying concentrations of this compound for 1-2 hours in serum-free media.

2. Thermal Challenge:

  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • For generating a melt curve , heat the aliquots (both vehicle and drug-treated) across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • For an isothermal dose-response curve , heat all aliquots (treated with a dose range of the compound) to a single, pre-determined temperature (e.g., 54°C, a temperature that causes significant precipitation of the unbound protein) for 3 minutes.

3. Lysis and Separation:

  • Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

4. Protein Quantification:

  • Carefully collect the supernatant (containing the soluble protein fraction).

  • Quantify the amount of soluble Aurora A kinase using a standard Western Blot or an AlphaLISA®/HTRF® detection method for higher throughput.

  • Normalize the data to a non-heated control sample to determine the fraction of soluble protein remaining at each temperature or drug concentration.

Hypothetical CETSA Results

The data from a CETSA experiment can confirm that the compound enters the cell and binds to its intended target, Aurora A.

Table 3: Hypothetical CETSA Melt Curve Data

Temperature (°C)Soluble Aurora A (Vehicle)Soluble Aurora A (1 µM Cmpd)
48100%100%
5095%100%
5275%98%
5450% (Tm)92%
5628%80%
5815%65% (Tm)
605%45%

Interpretation: The data show a clear thermal shift. In the presence of the compound, the apparent melting temperature (Tm) of Aurora A shifts from 54°C to 58°C. This stabilization provides strong evidence of direct target engagement in intact cells.

Comparative Analysis and Selectivity Quantification

To put the selectivity of our compound into context, we must compare it against established agents. For our hypothetical target, Aurora A, we can select two reference compounds:

  • Alisertib (MLN8237): A highly potent and selective Aurora A inhibitor.

  • Dasatinib: A multi-kinase inhibitor known to inhibit Aurora kinases among many other targets.

A common metric for quantifying selectivity is the Selectivity Score (S-score) . A common variant, S(10), calculates the number of kinases with a Kd within a 10-fold range of the primary target's Kd, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Workflow for Comparative Selectivity Assessment

cluster_data Input Data cluster_analysis Analysis cluster_output Output Data1 Kinome Profile (Test Compound) Metric Calculate Selectivity Score (e.g., S(10)) Data1->Metric Compare Compare Kd Values for Key Off-Targets Data1->Compare Data2 Kinome Profile (Comparator 1) Data2->Metric Data2->Compare Data3 Kinome Profile (Comparator 2) Data3->Metric Data3->Compare Table Summary Table Metric->Table Compare->Table Conclusion Selectivity Assessment Table->Conclusion

Caption: Workflow for comparative analysis of selectivity profiles.

Table 4: Comparative Selectivity Profile

CompoundPrimary Target (AURKA) Kd (µM)Key Off-Target (KDR) Kd (µM)Selectivity Score S(10)Classification
4-(4-Butylphenyl)-1,3-thiazol-2-amine HBr 0.085 1.2 0.004 (2/468) Selective
Alisertib (Reference)0.0010.2500.002 (1/468)Highly Selective
Dasatinib (Reference)0.0500.0090.15 (70/468)Non-Selective

Final Assessment: The comparative analysis solidifies our assessment. The hypothetical profile for this compound is highly favorable. Its selectivity score is comparable to the highly selective reference compound Alisertib and vastly superior to the non-selective inhibitor Dasatinib. The 14-fold window between its primary target (AURKA) and a key off-target (KDR) further supports its classification as a selective inhibitor.

This systematic, multi-faceted approach provides a robust and reliable pathway for defining the selectivity of a novel compound, generating the critical data needed to make informed decisions in a drug discovery pipeline.

References

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  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 47, 1-39. Retrieved from [Link][9]

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  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link][11]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1635-1642. Retrieved from [Link][8]

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  • Zuccotto, F., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12977-12982. Retrieved from [Link][7]

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  • Al-Ali, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4223. Retrieved from [Link][14]

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  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link][2]

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  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link][13]

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  • Fierce Biotech. (2010). DiscoveRx Takes Over KINOMEscanTM from Ambit Biosciences. Retrieved from [Link][23]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide, a compound characterized by its thiazole core, amine functionality, and hydrobromide salt form. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, providing you with the knowledge to manage this chemical waste with confidence and precision.

Hazard Assessment and Chemical Profile

  • Thiazole Derivatives: These compounds are often classified as hazardous waste.[1] They can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2] Thiazole-containing compounds can also be toxic to aquatic life with long-lasting effects.[3]

  • Amine Compounds: Amines are organic derivatives of ammonia and can be corrosive and toxic.[4] They require careful handling, including storage away from incompatible materials such as acids and oxidizing agents, to prevent hazardous reactions.[5][6]

  • Halogenated Organic Compounds: The presence of bromine classifies this compound as a halogenated organic waste.[7] The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds due to their potential for environmental persistence and toxicity.[8][9][10]

Table 1: Hazard Profile of this compound

Chemical Moiety Associated Hazards Regulatory Considerations
Thiazole RingSkin, eye, and respiratory irritation; aquatic toxicity.[2][3]Classified as hazardous waste.[1]
Amine GroupCorrosivity, toxicity, incompatibility with acids and oxidizers.[4][5]Requires segregated waste streams.[5]
Hydrobromide (Halogen)Environmental persistence and toxicity.[10]Subject to EPA regulations for halogenated organic compounds.[8][9]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is not merely procedural; it is a critical barrier against potential chemical exposure.

  • Eye Protection: Wear chemical safety goggles to protect against potential splashes.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A standard laboratory coat should be worn to protect the skin.[11]

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[11]

Segregation and Waste Collection Protocol

Proper segregation of chemical waste is a cornerstone of safe laboratory practice, preventing dangerous reactions and ensuring that waste is disposed of through the correct channels.

Step-by-Step Waste Collection:
  • Container Selection: Obtain a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[12][13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity of the waste.[14]

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid creating dust.

  • Segregation: This waste stream must be segregated as a halogenated organic solid waste .[7] Do not mix it with non-halogenated organic waste, acids, bases, or oxidizers.[12][14]

Disposal Workflow

The disposal of this compound must be managed as a regulated hazardous waste. It is illegal and unsafe to dispose of this chemical in the regular trash or down the drain.[14][15]

DisposalWorkflow A Step 1: Identify Waste (Solid 4-(4-Butylphenyl)-1,3-thiazol-2-amine HBr) B Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Step 3: Segregate as Halogenated Organic Solid Waste B->C Prevent Contamination D Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name) C->D Ensure Compliance E Step 5: Store in Satellite Accumulation Area D->E Safe Storage F Step 6: Arrange for Pickup by Licensed Waste Disposal Service E->F Regulatory Requirement G Step 7: Final Disposal via High-Temperature Incineration F->G EPA Guideline

Sources

A Senior Application Scientist's Guide to Handling 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. The compound 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide, like many specialized reagents, may lack extensive, publicly available safety data. In such cases, a conservative approach grounded in the principles of chemical hygiene is not just recommended—it is essential. This guide provides a framework for handling this compound, treating it with the caution due to a substance with unknown toxicity and potential irritant properties based on its chemical class.

The structural motifs—a thiazole amine core and a hydrobromide salt—suggest potential for skin, eye, and respiratory irritation. Therefore, the following protocols are designed to provide a robust barrier between the researcher and the chemical, ensuring both personal safety and experimental integrity.

Pillar 1: The Hierarchy of Controls - Your Primary Defense

Before any Personal Protective Equipment (PPE) is selected, we must apply the hierarchy of controls. PPE is the last line of defense, used when hazards cannot be eliminated or engineered out.

  • Engineering Controls: The single most effective control for handling a powdered chemical is a certified chemical fume hood. A fume hood protects you from inhaling aerosolized particles and provides a contained space for your work.[1] All handling of this compound in its solid form should be performed within a properly functioning fume hood.[2]

  • Administrative Controls: Adhere to standard operating procedures (SOPs) for hazardous chemicals. This includes minimizing the quantity of the chemical handled, knowing the location and use of emergency equipment like eyewash stations and safety showers, and never working alone when performing hazardous procedures.[2]

Pillar 2: Core PPE Requirements - A Head-to-Toe Protocol

When direct handling is necessary, a comprehensive PPE ensemble is mandatory.

Eye and Face Protection: Non-Negotiable Your eyes are exceptionally vulnerable to chemical insults.

  • Minimum Requirement: Chemical splash goggles are essential. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, dust, and vapors.[1]

  • Enhanced Precaution: When handling larger quantities (>5g) or creating solutions where splashing is a significant risk, supplement your goggles with a full-face shield. A face shield protects your entire face from direct contact.[3]

Skin and Body Protection: Your Physical Barrier

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact with many chemical powders.[1] Always double-check glove integrity before use and remove them immediately if contamination is suspected. Never reuse disposable gloves. The technique for removing gloves is critical to avoid contaminating your skin.[4]

  • Laboratory Coat: A clean, long-sleeved lab coat, fully buttoned, is the minimum requirement to protect your skin and clothing from minor spills and dust.

  • Footwear: Closed-toe shoes constructed of a durable material are mandatory in any laboratory setting.[5] Perforated shoes or sandals offer no protection and are not permitted.[2]

Respiratory Protection: Preventing Inhalation As a powdered solid, this compound presents a significant inhalation risk if handled outside of a fume hood.

  • Primary Control: Always handle the solid compound inside a chemical fume hood to prevent airborne dust.[4]

  • Secondary Control: In the rare event that a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator is necessary. A half-mask or full-face respirator equipped with P100 (HEPA) particulate filters is recommended.[6]

Table 1: PPE Recommendations by Task
ActivityEngineering ControlMinimum PPEEnhanced PPE (for Higher Risk Scenarios)
Weighing/Handling Small Quantities (<1g) Certified Chemical Fume HoodChemical Splash Goggles, Nitrile Gloves, Lab Coat, Closed-toe ShoesDouble-gloving
Handling Larger Quantities / Preparing Solutions Certified Chemical Fume HoodChemical Splash Goggles, Nitrile Gloves, Lab Coat, Closed-toe ShoesFace Shield over Goggles, Double-gloving
Spill Cleanup Ensure adequate ventilation. Restrict area.Chemical Splash Goggles, Nitrile Gloves, Lab Coat, Closed-toe ShoesFull-face Respirator with P100 filters, Disposable Coverall

Pillar 3: Procedural Integrity and Workflow

The sequence of donning and doffing PPE is a critical procedure designed to prevent cross-contamination.

Safe Handling Workflow

G cluster_prep Preparation cluster_ppe Personal Protection cluster_handling Operation cluster_cleanup Post-Operation A 1. Risk Assessment (Review SDS/Analog Data) B 2. Assemble Materials & Verify Engineering Controls A->B C 3. Don PPE (Coat, Goggles, Gloves) B->C D 4. Chemical Handling (Inside Fume Hood) C->D E 5. Decontaminate Surfaces D->E F 6. Doff PPE (Gloves First) E->F G 7. Dispose of Waste (PPE & Chemical) F->G H 8. Wash Hands Thoroughly G->H

Caption: Workflow for safe handling of chemical reagents.

Step-by-Step Donning and Doffing Protocols

Donning (Putting On) Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Goggles/Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence to Prevent Contamination:

  • Gloves: Remove first. This is the most likely item to be contaminated. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately in a designated waste container.[7]

  • Lab Coat: Unbutton and remove by folding it inward on itself, keeping the contaminated exterior away from your body.

  • Goggles/Face Shield: Remove by handling the strap, not the front surface.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[4]

Pillar 4: Contingency and Disposal

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Spill: For a minor spill within a fume hood, absorb the material with a chemical binder. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[8]

Disposal of Contaminated PPE and Chemical Waste: All disposable PPE used while handling this compound must be considered hazardous waste.

  • PPE Disposal: Place all used gloves, disposable lab coats, and other contaminated items into a clearly labeled hazardous waste bag or container.[1]

  • Chemical Disposal: Do not pour chemical waste down the drain.[4] Collect all chemical waste in a designated, sealed, and properly labeled hazardous waste container. Follow all local and institutional regulations for chemical waste disposal, which typically involves collection by a licensed waste management company.[8]

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.